Arachidonoyl Serotonin
説明
特性
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2-5,8,11,14,17-19,22-23H2,1H3,(H,31,34)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDNHGXNNRLIGA-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501029882 | |
| Record name | N-Arachidonoylserotonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187947-37-1 | |
| Record name | (5Z,8Z,11Z,14Z)-N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-5,8,11,14-eicosatetraenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187947-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Arachidonoylserotonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Endogenous Function of Arachidonoyl Serotonin: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidonoyl Serotonin (B10506) (AA-5-HT) is an endogenous lipid signaling molecule with a multifaceted pharmacological profile, first identified in 1998. This technical guide provides a comprehensive overview of the core endogenous functions of AA-5-HT, detailing its dual mechanism of action as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) and an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document summarizes key quantitative data, provides detailed experimental protocols for the assessment of its physiological roles, and visualizes its signaling pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers in neuroscience, pharmacology, and drug development.
Introduction
N-arachidonoyl-serotonin (AA-5-HT) is an endogenous lipid mediator that has garnered significant scientific interest due to its diverse physiological effects.[1] It is formed through the conjugation of arachidonic acid with the neurotransmitter serotonin.[2] The primary mechanism of action of AA-5-HT is characterized by its dual ability to inhibit the enzymatic degradation of endocannabinoids and to directly antagonize a key receptor involved in nociception.[3][4] This unique pharmacological profile underlies its roles in analgesia, anxiolysis, regulation of the sleep-wake cycle, and modulation of gastrointestinal functions.[1][5]
Biosynthesis and Degradation
The synthesis of AA-5-HT is understood to occur via the action of N-acyltransferases, which catalyze the transfer of an acyl group from a donor molecule to the primary amine of serotonin.[6][7] Specifically, the enzyme arylalkylamine N-acetyltransferase (AANAT) has been shown to catalyze the formation of N-acetylserotonin from serotonin and acetyl-CoA, suggesting a similar enzymatic pathway for the attachment of the longer arachidonoyl group.[6][7][8][9] The biosynthesis is dependent on the availability of both arachidonic acid and serotonin.
The primary route of degradation for AA-5-HT is through enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH).[10][11] FAAH is the key enzyme responsible for the breakdown of several fatty acid amides, including the endocannabinoid anandamide (B1667382).[2][12] By inhibiting FAAH, AA-5-HT effectively increases the endogenous levels of anandamide and other FAAH substrates, thereby potentiating their signaling.[12] While FAAH is the principal enzyme, other amidases may also contribute to the metabolism of AA-5-HT, although their roles are less well-characterized.
Core Pharmacological Actions
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
AA-5-HT is a potent inhibitor of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[10] This inhibition is of a mixed-type nature.[11] By blocking FAAH activity, AA-5-HT elevates the endogenous levels of anandamide, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This indirect cannabinoid agonism is a cornerstone of many of AA-5-HT's physiological effects, including its analgesic and anxiolytic properties.
Antagonism of TRPV1 Receptors
In addition to its effects on the endocannabinoid system, AA-5-HT is a direct and potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[4][13] The TRPV1 receptor is a non-selective cation channel that is activated by noxious stimuli such as heat, protons, and capsaicin, playing a crucial role in pain sensation.[14] By blocking the activation of TRPV1, AA-5-HT can directly inhibit nociceptive signaling.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for the interaction of this compound with its primary molecular targets.
Table 1: Inhibitory Activity against Fatty Acid Amide Hydrolase (FAAH)
| Species | Enzyme Source | Substrate | IC50 | Ki | Notes | Reference(s) |
| Mouse | Neuroblastoma cells | [14C]Anandamide | 12 µM | - | Very tight binding, competitive inhibitor. | [10] |
| Rat | Brain homogenates | [3H]Anandamide | ~5.6 µM | Ki(slope) 1.3 µM; Ki(intercept) 44 µM | Mixed-type inhibition. | [11] |
Table 2: Antagonistic Activity at TRPV1 Receptors
| Species | Receptor | Agonist (Concentration) | IC50 | Cell Line | Reference(s) |
| Human | Recombinant TRPV1 | Capsaicin (100 nM) | 37-40 nM | HEK-293 | [4] |
| Rat | Recombinant TRPV1 | Capsaicin (100 nM) | 37-40 nM | HEK-293 | [4] |
Key Physiological Functions and Experimental Protocols
Analgesia
AA-5-HT exhibits potent analgesic properties in various preclinical models of pain, attributable to its dual action on FAAH and TRPV1.[3][13]
This protocol assesses the analgesic effects of a compound against moderate, continuous pain generated by tissue injury.
-
Apparatus: A transparent observation chamber (e.g., 30 x 20 x 15 cm for rats, 15 x 15 x 15 cm for mice) with mirrors to allow for unobstructed observation of the animal's paws.[15]
-
Procedure:
-
Acclimatize the animal to the observation chamber for at least 30 minutes.
-
Administer AA-5-HT or vehicle via the desired route (e.g., intraperitoneal, oral).
-
After the appropriate pre-treatment time, inject a dilute formalin solution (e.g., 50 µL of 5% formalin for rats, 20 µL of 2.5% for mice) subcutaneously into the plantar surface of one hind paw.[16][17]
-
Immediately return the animal to the observation chamber and start a timer.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:
-
-
Data Analysis: The total time spent in nociceptive behaviors during each phase is quantified and compared between treatment groups. A significant reduction in these behaviors indicates an analgesic effect.
Anxiolysis
AA-5-HT has demonstrated anxiolytic-like effects in behavioral models of anxiety.[5]
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[1][19][20]
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50 cm), with two open arms and two closed arms (enclosed by high walls).[1][19] For mice, arms are typically 30-35 cm long and 5 cm wide, with closed arm walls of 15-20 cm.[19][20] For rats, arms are typically 50 cm long and 10 cm wide, with closed arm walls of 30-40 cm.[20]
-
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes.
-
Administer AA-5-HT or vehicle.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a set period (typically 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Data Analysis: Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries relative to total entries.
Regulation of Sleep-Wake Cycle
AA-5-HT has been shown to modulate the sleep-wake cycle, promoting sleep when administered during the active (dark) phase in nocturnal rodents.
This protocol allows for the detailed analysis of sleep architecture.
-
Procedure:
-
Surgically implant electrodes for electroencephalography (EEG) and electromyography (EMG) recording in the animals.
-
Allow for a recovery period of at least one week.
-
Habituate the animals to the recording chamber and cables.
-
Record baseline EEG/EMG data for at least 24 hours.
-
Administer AA-5-HT or vehicle at a specific time point (e.g., the beginning of the dark cycle).
-
Record EEG/EMG data for at least 24 hours post-administration.
-
-
Data Analysis:
-
The recorded signals are scored in epochs (e.g., 10 seconds) and classified into three stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[21][22]
-
The total time spent in each stage, the latency to sleep onset, and the number and duration of sleep/wake bouts are calculated and compared between treatment groups.
-
Modulation of Glucagon-Like Peptide-1 (GLP-1) Secretion
AA-5-HT is present in the gastrointestinal tract and can modulate the secretion of GLP-1, an incretin (B1656795) hormone involved in glucose homeostasis.[5]
This assay measures the effect of compounds on GLP-1 release from enteroendocrine cells.
-
Cell Line: Murine GLUTag or human NCI-H716 enteroendocrine cell lines are commonly used. Alternatively, primary intestinal cultures enriched for L-cells can be utilized.[23][24]
-
Procedure:
-
Culture the cells in multi-well plates until they reach an appropriate confluency.
-
Wash the cells with a suitable buffer (e.g., Krebs-Ringer Bicarbonate Buffer).
-
Pre-incubate the cells in the buffer for a defined period.
-
Treat the cells with various concentrations of AA-5-HT or vehicle, along with a positive control (e.g., a known GLP-1 secretagogue).
-
Incubate for a specified time (e.g., 2 hours).
-
Collect the supernatant.
-
-
Data Analysis: The concentration of GLP-1 in the supernatant is quantified using a commercially available ELISA kit.[25][26] The results are normalized to the total protein content of the cells in each well.
Conclusion
This compound is an endogenous signaling molecule with a compelling dual mechanism of action, targeting both the endocannabinoid system through FAAH inhibition and nociceptive pathways via TRPV1 antagonism. This unique pharmacological profile translates into a range of physiological functions, including analgesia, anxiolysis, and the regulation of sleep and metabolism. The experimental protocols detailed in this guide provide a framework for the continued investigation of AA-5-HT and related compounds. A thorough understanding of its endogenous functions holds significant promise for the development of novel therapeutics for a variety of disorders.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. benchchem.com [benchchem.com]
- 3. mmpc.org [mmpc.org]
- 4. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Melatonin biosynthesis: the structure of serotonin N-acetyltransferase at 2.5 A resolution suggests a catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of fatty acid amidohydrolase, the enzyme responsible for the metabolism of the endocannabinoid anandamide, by analogues of arachidonoyl-serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. farm.ucl.ac.be [farm.ucl.ac.be]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Measurement of GLP-1 release in cell supernatant from Hutu-80 enteroendocrine cells via ELISA [protocols.io]
- 26. researchgate.net [researchgate.net]
N-Arachidonoyl-Serotonin: A Technical Guide to its Discovery, History, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-arachidonoyl-serotonin (AA-5-HT) is an endogenous lipid signaling molecule that has emerged as a significant subject of scientific inquiry due to its unique dual-action pharmacology. Initially identified in 1998 as an inhibitor of fatty acid amide hydrolase (FAAH), subsequent research revealed its potent antagonistic activity at the transient receptor potential vanilloid type 1 (TRPV1) channel. This hybrid profile, inhibiting a key enzyme in the endocannabinoid system while simultaneously blocking a critical pain receptor, positions AA-5-HT as a compelling molecule for the development of novel therapeutics, particularly in the realm of analgesia. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to N-arachidonoyl-serotonin, complete with detailed methodologies, structured quantitative data, and visualizations of its signaling pathways and experimental workflows.
Discovery and Historical Context
The story of N-arachidonoyl-serotonin begins in the late 1990s with research focused on the endocannabinoid system. In 1998, a seminal paper by Bisogno and colleagues described the synthesis and characterization of a series of novel inhibitors of fatty acid amide hydrolase (FAAH)[1]. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). Among the compounds investigated, N-arachidonoyl-serotonin was identified as a notable FAAH inhibitor[1].
A pivotal advancement in understanding the pharmacological profile of AA-5-HT came in 2007, when it was characterized as a potent antagonist of the TRPV1 receptor[1][2]. This discovery was significant as TRPV1 is a key player in the transmission of pain signals. The dual capacity to inhibit FAAH, thereby increasing endogenous anandamide levels which can have analgesic effects, and to directly block the pain-mediating TRPV1 channel, highlighted the therapeutic potential of AA-5-HT.
Subsequent research has further expanded our understanding of the physiological roles of AA-5-HT. It has been identified as an endogenous molecule in the gastrointestinal tract, particularly in the jejunum and ileum, where it is thought to modulate glucagon-like peptide-1 (GLP-1) secretion[1]. Further studies have explored its effects on the central nervous system, revealing its involvement in anxiety, fear responses through the modulation of dopamine (B1211576) release, and the regulation of the sleep-wake cycle[1].
Quantitative Pharmacological Data
The dual inhibitory and antagonistic activities of N-arachidonoyl-serotonin have been quantified in various in vitro assays. The following tables summarize the key pharmacological parameters.
| Target | Parameter | Value | Species/Cell Line | Notes |
| Fatty Acid Amide Hydrolase (FAAH) | IC50 | 1-12 µM[3][4] | Not specified | |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | IC50 | 37-40 nM[2][5] | Human recombinant (HEK-293 cells) | Against 100 nM capsaicin |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | IC50 | 37-40 nM[2][5] | Rat recombinant (HEK-293 cells) | Against 100 nM capsaicin |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | IC50 | 70-100 nM[3][4] | Not specified |
Table 1: In Vitro Activity of N-arachidonoyl-serotonin
Key Signaling Pathways and Mechanisms of Action
The therapeutic potential of N-arachidonoyl-serotonin stems from its ability to modulate two distinct signaling pathways involved in pain and inflammation.
FAAH Inhibition and Endocannabinoid System Modulation
By inhibiting FAAH, AA-5-HT prevents the breakdown of the endocannabinoid anandamide (AEA). This leads to an accumulation of AEA, which can then activate cannabinoid receptors (CB1 and CB2), resulting in analgesic and anti-inflammatory effects.
References
- 1. The negative coupling between serotonin and muscarinic receptor(s) for arachidonic acid and inositol phosphates release in brain cortex synaptoneurosomes. Effect of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. Sleep and EEG Phenotyping in Mice. [sonar.ch]
An In-depth Technical Guide to Arachidonoyl Serotonin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidonoyl Serotonin (B10506) (AA-5-HT) is an endogenous lipid signaling molecule with a multifaceted pharmacological profile. It is primarily recognized for its dual action as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) and an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This unique combination of activities makes AA-5-HT a molecule of significant interest in the fields of neurobiology, pharmacology, and drug development, particularly for its potential therapeutic applications in pain, inflammation, and neurological disorders. This technical guide provides a comprehensive overview of the core aspects of AA-5-HT, including its synthesis, signaling pathways, and the experimental methodologies used to investigate its function. All quantitative data are summarized for easy comparison, and key pathways and workflows are visualized through detailed diagrams.
Introduction
N-arachidonoyl-serotonin (AA-5-HT) was first identified in 1998 as an inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).[1] Subsequent research revealed its potent antagonistic activity at the TRPV1 receptor, a key player in pain and inflammation pathways.[2] AA-5-HT has been found endogenously in the gastrointestinal tract, particularly the jejunum and ileum, where it may modulate the secretion of glucagon-like peptide-1 (GLP-1).[3][4] Its presence and activity in the central nervous system have also been investigated, with studies suggesting roles in anxiety, fear memory, and sleep-wake cycle regulation.[3][5][6]
The dual functionality of AA-5-HT presents a compelling therapeutic strategy. By inhibiting FAAH, it elevates the levels of endogenous cannabinoids like anandamide, thereby potentiating their analgesic and anxiolytic effects through cannabinoid receptor 1 (CB1) activation.[2][5] Simultaneously, its antagonism of TRPV1 provides an independent mechanism for pain relief and reduction of neurogenic inflammation.[2]
Biosynthesis and Metabolism
The synthesis of Arachidonoyl Serotonin is not fully elucidated in vivo, but it is believed to be formed through the conjugation of arachidonic acid and serotonin. The general synthetic approach involves the activation of the carboxylic acid group of arachidonic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by a reaction with the primary amine of serotonin.[7][8]
The metabolism of AA-5-HT can involve oxidation by cytochrome P450 enzymes, which may alter its biological activity. For instance, oxidation at the 2-position of the indole (B1671886) ring has been shown to attenuate its FAAH inhibitory activity.[9]
Core Signaling Pathways
The signaling pathways of this compound are primarily dictated by its two main molecular targets: FAAH and TRPV1.
FAAH Inhibition and Downstream Effects
By inhibiting FAAH, AA-5-HT prevents the hydrolysis of anandamide (AEA) and other N-acylethanolamines.[2] This leads to an accumulation of AEA in the synaptic cleft, resulting in enhanced activation of presynaptic CB1 receptors. Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately suppressing neurotransmitter release and producing analgesic, anxiolytic, and other central nervous system effects.[2][5]
References
- 1. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Presence, formation and putative biological activities of N-acyl serotonins, a novel class of fatty-acid derived mediators, in the intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-arachidonoyl-serotonin, a dual FAAH and TRPV1 blocker, inhibits the retrieval of contextual fear memory: Role of the cannabinoid CB1 receptor in the dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of N-Arachidonoyl-Serotonin (AA-5-HT) in Sleep-Wake Cycle Architecture, Sleep Homeostasis, and Neurotransmitters Regulation [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
biological role of AA-5-HT in the central nervous system
An In-depth Technical Guide on the Biological Role of N-acetylserotonin in the Central Nervous System
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-acetylserotonin (NAS, AA-5-HT), traditionally viewed as a mere metabolic intermediate in the synthesis of melatonin (B1676174) from serotonin (B10506), has emerged as a pleiotropic signaling molecule within the central nervous system (CNS) with distinct and significant biological functions.[1][2] Its synthesis follows a robust circadian rhythm, peaking during the nocturnal phase.[3] Beyond its role as a melatonin precursor, NAS demonstrates potent neuroprotective, antidepressant, and neurogenic properties.[1][4] These effects are primarily mediated through the activation of the Tropomyosin receptor kinase B (TrkB), the canonical receptor for Brain-Derived Neurotrophic Factor (BDNF), though the exact mechanism of activation remains under investigation.[3][5] NAS also functions as an agonist at melatonin receptors.[2] This guide provides a comprehensive overview of the synthesis, metabolism, receptor interactions, signaling pathways, and key biological roles of NAS in the CNS, supplemented with quantitative data and detailed experimental protocols.
Synthesis and Metabolism
The synthesis of NAS is a two-step enzymatic process primarily occurring in the pineal gland and retina, with evidence of production in other CNS regions like the hippocampus and cerebellum.[3]
-
N-acetylation of Serotonin: The neurotransmitter serotonin (5-hydroxytryptamine) is acetylated by the enzyme arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin.[1][6] This is the rate-limiting step in the pathway.
-
O-methylation to Melatonin: NAS is subsequently O-methylated by acetylserotonin O-methyltransferase (ASMT) to produce melatonin.[1]
The synthesis is under strict circadian control, driven by the suprachiasmatic nucleus (SCN). Nocturnal norepinephrine (B1679862) release stimulates cAMP signaling, which increases AANAT transcription and activity, leading to high NAS levels at night.[3] Light exposure rapidly suppresses this pathway.[3]
Receptor Interactions and Quantitative Data
NAS interacts with multiple receptor systems in the CNS, distinguishing its pharmacological profile from both serotonin and melatonin.
-
TrkB Receptors: NAS is a potent functional activator of TrkB receptors, inducing downstream signaling cascades typically initiated by BDNF.[2][7] This activation occurs independently of BDNF itself.[8] Intriguingly, recent studies suggest that NAS may not bind directly to the canonical BDNF binding site on the TrkB extracellular domain, indicating a potential allosteric or indirect mechanism of activation.[5] Functional activation is observed in the low nanomolar range.[9]
-
Melatonin Receptors: NAS acts as an agonist at MT1 and MT2 G-protein coupled receptors and is also reported to bind to the putative MT3 receptor, which has been identified as the enzyme quinone reductase 2.[3][10] The affinity of NAS for the MT3 site is suggested to be higher than that of melatonin.[3]
-
Serotonergic Receptors: Early studies using radiolabeled NAS indicated high-affinity binding to sites that appear to be serotonergic receptors.[11]
Data Presentation Tables
The following tables summarize the available quantitative data for NAS interactions and related parameters.
Table 1: Binding Affinity of N-acetylserotonin
| Receptor Target | Ligand | Affinity (Kd / Ki) | Species / Tissue | Notes |
|---|---|---|---|---|
| TrkB | N-acetylserotonin | Direct binding not observed[5] | Recombinant | Functionally activates TrkB signaling in the low nM range, suggesting an indirect or allosteric mechanism.[9] |
| Serotonergic Sites | N-acetylserotonin | Kd: 3-5 nM[11] | Rat Brain | High-affinity binding suggests interaction with serotonin receptors.[11] |
| MT1 / MT2 | N-acetylserotonin | Specific Ki data not available | Human (recombinant) | Confirmed agonist.[2] For comparison, melatonin Ki is ~0.1 nM.[12] |
Table 2: Kinetic Parameters of Arylalkylamine N-acetyltransferase (AANAT)
| Substrate | Species / Source | Km | Vmax |
|---|---|---|---|
| Tryptamine | Cricket (Dianemobius nigrofasciatus) | 0.42 µM[4] | 9.39 nmol/mg protein/min[4] |
| Acetyl-CoA | Cricket (Dianemobius nigrofasciatus) | 59.9 µM[4] | 8.14 nmol/mg protein/min[4] |
| Serotonin | Green Algae (Chlamydomonas reinhardtii) | 247 µM[1] | 5.4 pkat/mg protein[1] |
Km (Michaelis constant) reflects the substrate concentration at which the reaction velocity is half of Vmax, indicating the affinity of the enzyme for the substrate.[13] Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate.[13]
Table 3: Endogenous Concentration of N-acetylserotonin
| Matrix | Species | Concentration (mean ± SD) |
|---|
| Cerebrospinal Fluid (CSF) | Human | 0.15 ± 0.16 pmol/mL[14] |
Signaling Pathways
The biological effects of NAS are transduced through distinct intracellular signaling cascades following receptor activation.
TrkB Receptor Signaling
Activation of TrkB by NAS initiates signaling cascades crucial for neurotrophic effects. Although direct binding is debated, the functional outcome is the phosphorylation of the receptor and the recruitment of downstream effectors.[5] The three primary pathways are:
-
MAPK/ERK Pathway: Promotes cell survival and differentiation.
-
PI3K/Akt Pathway: A major cell survival and anti-apoptotic pathway.
-
PLCγ1 Pathway: Leads to the activation of PKC and modulation of intracellular calcium levels, influencing synaptic plasticity.
References
- 1. Functional Characterization of Arylalkylamine N-Acetyltransferase, a Pivotal Gene in Antioxidant Melatonin Biosynthesis from Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylserotonin - Wikipedia [en.wikipedia.org]
- 3. N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of arylalkylamine N-acetyltransferase (AANAT) activities and action spectrum for suppression in the band-legged cricket, Dianemobius nigrofasciatus (Orthoptera: Gryllidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Do Small Molecules Activate the TrkB Receptor in the Same Manner as BDNF? Limitations of Published TrkB Low Molecular Agonists and Screening for Novel TrkB Orthosteric Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aralkylamine N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 7. N-acetylserotonin activates TrkB receptor in a circadian rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetylserotonin activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acetylserotonin: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Characteristics of high affinity binding of [3H]N-acetylserotonin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 14. LIQUID CHROMATOGRAPHIC ASSAY FOR CEREBROSPINAL FLUID SEROTONIN - PMC [pmc.ncbi.nlm.nih.gov]
Arachidonoyl Serotonin: A Dual-Action Endocannabinoid Modulator for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Arachidonoyl Serotonin (B10506) (N-arachidonoyl-serotonin, AA-5-HT) is an endogenous lipid signaling molecule that has emerged as a significant modulator of the endocannabinoid system. First identified in 1998 as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA), AA-5-HT has since been characterized as a potent antagonist of the Transient Receptor Potential Vanilloid Type 1 (TRPV1) channel. This dual functionality confers a unique pharmacological profile, positioning AA-5-HT as a compelling target for therapeutic development in a range of applications including pain, inflammation, anxiety, and neurodegenerative disorders. This guide provides a comprehensive overview of the synthesis, metabolism, signaling pathways, and physiological effects of AA-5-HT, supported by quantitative data and detailed experimental methodologies.
Introduction
The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. Its core components include the cannabinoid receptors (CB1 and CB2), the endogenous cannabinoids (endocannabinoids) such as anandamide and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes that synthesize and degrade these lipids.[1] Arachidonoyl Serotonin, a conjugate of arachidonic acid and serotonin, has been identified as an important endogenous player in this system.[2] Its ability to inhibit FAAH leads to an increase in the levels of anandamide, thereby potentiating the effects of this endocannabinoid at CB1 receptors.[3][4] Concurrently, its direct antagonism of TRPV1 channels, which are involved in pain sensation and inflammation, provides a complementary mechanism of action.[3][4] This technical guide delves into the core scientific principles of AA-5-HT, offering a detailed resource for researchers and drug development professionals.
Synthesis and Metabolism
The endogenous synthesis of this compound is believed to occur through the enzymatic conjugation of arachidonic acid and serotonin. While the precise biosynthetic pathway in vivo is still under investigation, chemical synthesis is typically achieved by activating the carboxylic acid group of arachidonic acid and reacting it with the primary amine of serotonin.[5]
The metabolism of AA-5-HT itself is not as extensively characterized as its inhibitory effect on FAAH. However, its structure, featuring an amide bond, suggests it may be susceptible to hydrolysis by other amidases.
Interaction with the Endocannabinoid System
This compound's primary interaction with the endocannabinoid system is through its potent inhibition of FAAH.[6] This inhibition is of a mixed type, affecting both the Km and Vmax of the enzyme, indicating a tight binding interaction.[6][7] By preventing the breakdown of anandamide, AA-5-HT indirectly activates CB1 receptors, leading to a range of physiological effects, including analgesia and anxiolysis.[3][8] It is important to note that AA-5-HT itself is reported to be devoid of direct cannabimimetic activity, meaning it does not directly bind to and activate cannabinoid receptors.[6]
Signaling Pathways
The dual action of AA-5-HT results in the modulation of multiple signaling cascades. Its inhibition of FAAH leads to an accumulation of anandamide, which then activates CB1 receptors, G-protein coupled receptors that primarily signal through the inhibition of adenylyl cyclase and the modulation of ion channels. The antagonism of TRPV1, a non-selective cation channel, by AA-5-HT blocks the influx of calcium in response to noxious stimuli, thereby attenuating pain signaling.[3][4]
In the context of inflammation, AA-5-HT has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophage cells.[9] This anti-inflammatory effect is mediated through the suppression of key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling cascades.[9]
References
- 1. pharmacylibrary.com [pharmacylibrary.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Inhibition of fatty acid amidohydrolase, the enzyme responsible for the metabolism of the endocannabinoid anandamide, by analogues of arachidonoyl-serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (AA-5-HT) modulates general fear-like behavior and inhibits mesolimbic dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory and Antioxidant Actions of N-Arachidonoyl Serotonin in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Arachidonoyl Serotonin with CB1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arachidonoyl Serotonin (AA-5-HT) is a fascinating endogenous signaling molecule with a complex pharmacological profile. While its name might suggest a direct interaction with cannabinoid receptors, the current body of scientific evidence indicates that AA-5-HT's influence on the CB1 receptor is primarily indirect . This guide provides a comprehensive overview of this interaction, focusing on the underlying mechanisms, quantitative data, and the experimental protocols used to elucidate these findings. AA-5-HT is a dual-action molecule, potently inhibiting Fatty Acid Amide Hydrolase (FAAH) and antagonizing the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel.[1] It is through the inhibition of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA), that AA-5-HT exerts its main influence on the CB1 receptor system.[2] This inhibition leads to an accumulation of endogenous AEA, which in turn enhances the activation of CB1 receptors. Many of the in vivo effects of AA-5-HT, such as its analgesic properties, are reversed by CB1 receptor antagonists, underscoring the crucial role of this indirect cannabinoid pathway.[1][3] One study notes that AA-5-HT is "essentially devoid of cannabimimetic activity" on its own, further supporting the indirect nature of its interaction with CB1 receptors.[2]
Core Interaction Mechanism: Indirect Activation of CB1 Receptors
The principal mechanism by which this compound (AA-5-HT) interacts with the CB1 receptor system is through the inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH).
1.1. FAAH Inhibition:
AA-5-HT acts as a potent inhibitor of FAAH.[2] FAAH is a serine hydrolase responsible for the breakdown of N-acylethanolamines, including the endogenous cannabinoid anandamide (AEA). By inhibiting FAAH, AA-5-HT prevents the degradation of AEA, leading to an increase in its local concentration and duration of action at the synapse. AA-5-HT inhibits FAAH in a mixed-type manner.[4]
1.2. Elevation of Anandamide (AEA) Levels:
The inhibition of FAAH by AA-5-HT results in elevated tissue levels of AEA.[1][3] AEA is a well-characterized endogenous agonist of the CB1 receptor.
1.3. CB1 Receptor Activation by AEA:
The increased concentration of AEA leads to enhanced activation of CB1 receptors. CB1 receptors are G-protein coupled receptors (GPCRs) predominantly expressed in the central nervous system.[5] Their activation by AEA initiates a cascade of intracellular signaling events.
1.4. Downstream Signaling Pathways of CB1 Receptor Activation:
Upon activation by an agonist like AEA, the CB1 receptor, which is coupled to Gi/o proteins, modulates several intracellular signaling pathways:[6]
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of Ion Channels: Activation of CB1 receptors can lead to the inhibition of N- and P/Q-type calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[6]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB1 receptor activation can stimulate the ERK1/2 signaling cascade.
The following diagram illustrates the indirect signaling pathway of AA-5-HT on the CB1 receptor.
Quantitative Data Presentation
The following tables summarize the available quantitative data for the pharmacological activity of this compound.
Table 1: FAAH and TRPV1 Activity of this compound
| Target | Species | Assay | Value | Reference |
| FAAH | Mouse (Neuroblastoma cells) | Enzyme Activity | IC50 = 12 µM | [2] |
| TRPV1 | Rat | Functional (vs. 100 nM capsaicin) | IC50 = 37-40 nM | [1][3] |
| TRPV1 | Human | Functional (vs. 100 nM capsaicin) | IC50 = 37-40 nM | [1][3] |
Table 2: In Vivo Effects of this compound and CB1 Antagonist Reversal
| Effect | Species | AA-5-HT Dose | CB1 Antagonist | Antagonist Dose | Outcome | Reference |
| Analgesia (formalin test) | Rat/Mouse | Not specified | AM251 | Not specified | Effect of AA-5-HT reversed | [3] |
| Inhibition of fear memory retrieval | Mouse | 0.3 mg/kg (i.p.) | AM251 | 1.0 mg/kg (systemic) | Effect of AA-5-HT prevented | [7] |
Detailed Experimental Protocols
Due to the indirect nature of this compound's interaction with CB1 receptors, specific protocols detailing its direct binding or functional activity at this receptor are not available. The following are detailed, generalized protocols for key assays used to characterize direct-acting cannabinoid receptor ligands. These methodologies are fundamental for researchers in the field.
3.1. CB1 Receptor Radioligand Binding Assay
This assay is designed to determine the binding affinity (Ki) of a compound for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes from cells expressing CB1 receptors (e.g., HEK293 or CHO cells)
-
Radioligand: [³H]CP-55,940 (a high-affinity CB1 agonist)
-
Non-labeled competing ligand (e.g., WIN 55,212-2 for non-specific binding)
-
Test compound (e.g., this compound)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation fluid and counter
-
Cell harvester
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Total Binding wells: 50 µL assay buffer, 50 µL [³H]CP-55,940, and 100 µL of membrane preparation.
-
Non-specific Binding wells: 50 µL non-labeled ligand (10 µM final concentration), 50 µL [³H]CP-55,940, and 100 µL of membrane preparation.
-
Competitive Binding wells: 50 µL of each concentration of the test compound, 50 µL of [³H]CP-55,940, and 100 µL of membrane preparation.
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[8]
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold assay buffer to remove unbound radioligand.[8]
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3.2. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding.
-
Materials:
-
Cell membranes from cells expressing CB1 receptors
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
Guanosine diphosphate (B83284) (GDP)
-
Test compound (potential agonist)
-
Known CB1 agonist (positive control, e.g., CP-55,940)
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4[9]
-
96-well plates, filters, scintillation counter, and cell harvester as in the binding assay.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In a 96-well plate, add the assay buffer, cell membranes (5-20 µg of protein per well), and GDP (final concentration ~10 µM).[9]
-
Add the test compound or control at various concentrations.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction, filter, and wash as described for the radioligand binding assay.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from all readings.
-
Plot the specific binding as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
3.3. cAMP Accumulation Assay
This assay measures the ability of a CB1 receptor agonist to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
Materials:
-
Whole cells expressing CB1 receptors (e.g., CHO or HEK293 cells)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Test compound
-
cAMP detection kit (e.g., based on HTRF, BRET, or ELISA)
-
Cell culture medium and plates
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for about 20-30 minutes.
-
Add the test compound at various concentrations and incubate for a further 15-30 minutes.[9]
-
Stimulate the cells with forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for an additional 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data to an inhibitory dose-response curve to determine the IC50 value (the concentration of the compound that causes 50% inhibition of the forskolin-stimulated cAMP accumulation).
-
Conclusion
The interaction of this compound with CB1 receptors is a nuanced process, characterized by an indirect mechanism of action. By inhibiting FAAH, AA-5-HT elevates the levels of the endogenous CB1 agonist anandamide, thereby potentiating cannabinoid signaling. This dual activity, combining FAAH inhibition with TRPV1 antagonism, makes AA-5-HT a valuable pharmacological tool and a lead compound for the development of therapeutics targeting the endocannabinoid system, particularly for conditions such as pain and anxiety.[3][7] For researchers and drug development professionals, a thorough understanding of this indirect interaction is paramount for the accurate interpretation of experimental data and the design of novel modulators of the endocannabinoid system. Future research could further explore the precise kinetics of FAAH inhibition by AA-5-HT and the resulting spatiotemporal dynamics of anandamide signaling at CB1 receptors.
References
- 1. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid amidohydrolase, the enzyme responsible for the metabolism of the endocannabinoid anandamide, by analogues of arachidonoyl-serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Modulation of the Serotonin System by Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-arachidonoyl-serotonin, a dual FAAH and TRPV1 blocker, inhibits the retrieval of contextual fear memory: Role of the cannabinoid CB1 receptor in the dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Impact of Arachidonoyl Serotonin on Anandamide Levels: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the effects of Arachidonoyl Serotonin (AA-5-HT) on anandamide (B1667382) (AEA) levels, tailored for researchers, scientists, and professionals in drug development. AA-5-HT, a dual-action molecule, is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) and an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Its primary mechanism for increasing anandamide levels is through the inhibition of FAAH, the principal enzyme responsible for anandamide degradation.
Core Mechanism of Action
This compound elevates the endogenous levels of the endocannabinoid anandamide by inhibiting its metabolic breakdown.[1][2] Anandamide, a neurotransmitter, plays a crucial role in pain, mood, appetite, and memory. By blocking FAAH, this compound allows anandamide to persist for longer in the synaptic cleft, thereby enhancing its signaling effects at cannabinoid receptors (CB1 and CB2).[1] This elevation of anandamide is a key factor in the analgesic and other therapeutic effects of this compound.[1]
Quantitative Data on Anandamide Elevation
A key study by Maione et al. (2007) in the British Journal of Pharmacology provides quantitative data on the elevation of anandamide levels in various tissues of rodents following the administration of this compound. The tables below summarize these findings, showcasing the significant increase in anandamide concentrations in different central and peripheral tissues.
Table 1: Effect of this compound (AA-5-HT) on Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG) Levels in the Periaqueductal Grey (PAG) of Rats Subjected to the Formalin Test.
| Treatment Group | AEA (pmol/g) | 2-AG (nmol/g) |
| Vehicle | 3.5 ± 0.5 | 4.9 ± 0.6 |
| AA-5-HT (5 mg/kg, i.p.) | 7.8 ± 0.9* | 5.3 ± 0.7 |
Data are presented as mean ± s.e.m. (n=6 animals per group). *P<0.05 vs. vehicle group. Data extracted from Maione et al., 2007.
Table 2: Effect of this compound (AA-5-HT) on Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG) Levels in the Hind Paw Skin of Mice Subjected to the Formalin Test.
| Treatment Group | AEA (pmol/g) | 2-AG (nmol/g) |
| Vehicle | 10.5 ± 1.5 | 11.2 ± 1.8 |
| AA-5-HT (5 mg/kg, i.p.) | 22.1 ± 3.1* | 12.5 ± 2.1 |
Data are presented as mean ± s.e.m. (n=6 animals per group). *P<0.05 vs. vehicle group. Data extracted from Maione et al., 2007.
Signaling Pathway of this compound's Effect on Anandamide
The following diagram illustrates the signaling pathway by which this compound leads to an increase in anandamide levels and its subsequent effects.
Experimental Protocols
The following section details the methodologies for key experiments cited in the literature, particularly for the quantification of anandamide levels following this compound administration.
Protocol 1: In Vivo Administration of this compound and Tissue Collection
-
Animal Models: Male Swiss-Webster mice and Wistar rats are commonly used.[1]
-
Drug Administration: this compound is dissolved in a vehicle (e.g., 10% DMSO in 0.9% NaCl) and administered via intraperitoneal (i.p.) injection at a typical dose of 5 mg/kg.[1] Control animals receive the vehicle alone.
-
Experimental Model: The formalin test is often used to induce a pain response.[1] A dilute formalin solution is injected into the paw of the animal 15 minutes after the administration of AA-5-HT or vehicle.[1]
-
Tissue Collection: At a predetermined time point after formalin injection (e.g., 30 minutes), animals are euthanized. Specific tissues of interest, such as the periaqueductal grey (PAG) and peripheral tissues like the skin of the paw, are rapidly dissected, frozen in liquid nitrogen, and stored at -80°C until analysis.[1]
Protocol 2: Extraction and Quantification of Anandamide by LC-MS
-
Internal Standards: Prior to extraction, tissues are spiked with a known amount of deuterated anandamide (e.g., anandamide-d8) to serve as an internal standard for accurate quantification.
-
Lipid Extraction: Tissues are homogenized in a solution of chloroform, methanol, and Tris-HCl buffer (50 mM, pH 7.4) containing NaCl.[1] The mixture is centrifuged to separate the organic and aqueous phases. The lower organic phase, containing the lipids including anandamide, is collected.
-
Purification: The lipid extract is dried under nitrogen and then purified using open-bed chromatography on silica (B1680970) gel.[1]
-
LC-MS Analysis: The purified samples are analyzed by liquid chromatography-mass spectrometry (LC-MS).[1]
-
Chromatography: Separation is achieved on a C18 reverse-phase column.
-
Mass Spectrometry: Detection is performed using a mass spectrometer in the selected ion-monitoring (SIM) mode. The mass-to-charge ratios (m/z) for anandamide (e.g., 348 [M+H]+) and the deuterated internal standard (e.g., 356 [M+H]+) are monitored.[1]
-
-
Quantification: The concentration of anandamide in the tissue sample is determined by comparing the peak area of endogenous anandamide to that of the deuterated internal standard.
The following diagram provides a visual workflow of the experimental protocol for measuring anandamide levels.
Conclusion
This compound effectively increases anandamide levels in both central and peripheral tissues through the potent inhibition of the FAAH enzyme. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research into the therapeutic potential of this dual-action molecule. The ability to modulate the endocannabinoid system by inhibiting the degradation of its key signaling molecules presents a promising avenue for the development of novel therapeutics for a range of conditions.
References
Arachidonoyl Serotonin as a dual FAAH/TRPV1 inhibitor
An In-depth Technical Guide to Arachidonoyl Serotonin (B10506): A Dual FAAH/TRPV1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arachidonoyl-serotonin (AA-5-HT) is an endogenous lipid signaling molecule first identified as an inhibitor of fatty acid amide hydrolase (FAAH)[1]. It represents a significant development in the field of pharmacology, primarily due to its unique dual-action mechanism. AA-5-HT not only inhibits FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA), but also acts as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[2][3]. This dual functionality positions AA-5-HT as a promising therapeutic candidate for managing complex conditions such as acute and chronic pain, where both the endocannabinoid and vanilloid systems play critical roles[2][3][4][5]. By modulating these two key targets, AA-5-HT offers a synergistic approach to analgesia, potentially overcoming the limitations of single-target agents[6].
Core Mechanism of Action: A Dual-Pronged Approach
The therapeutic potential of AA-5-HT stems from its ability to simultaneously modulate two distinct but interconnected pathways involved in pain and inflammation.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
AA-5-HT is a mixed-type inhibitor of FAAH[7]. FAAH is the principal catabolic enzyme for a class of bioactive lipids called N-acylethanolamines, which includes the endocannabinoid anandamide (AEA). By inhibiting FAAH, AA-5-HT prevents the breakdown of AEA, leading to an increase in its endogenous levels[2][3][8]. This elevation of AEA enhances the activation of cannabinoid receptors, particularly the CB1 receptor, which is a well-established mechanism for producing analgesic (pain-relieving) effects[2][3]. The analgesic activity of AA-5-HT is partly attributed to this indirect activation of CB1 receptors, an effect that can be reversed by CB1 antagonists like AM251[2][3].
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
TRPV1 is a non-selective cation channel that functions as a sensor for noxious stimuli, including high temperatures, acidic conditions, and pungent compounds like capsaicin[9]. Its activation on sensory neurons leads to the sensation of pain. While AEA is known for its analgesic effects via CB1 receptors, it can also act as an agonist at TRPV1 channels, potentially causing pro-nociceptive (pain-inducing) effects, especially at higher concentrations[5][10].
AA-5-HT acts as a potent antagonist at both human and rat TRPV1 receptors, directly blocking the channel and preventing its activation by agonists[2][3][4]. This action is crucial as it not only contributes directly to the analgesic effect but also negates the potential pain-causing effects of the elevated AEA levels resulting from FAAH inhibition. This dual mechanism ensures that the therapeutic actions of enhanced endocannabinoid signaling are not counteracted by simultaneous TRPV1 activation[10].
Synergistic Signaling Pathway
The combined action of FAAH inhibition and TRPV1 antagonism creates a powerful synergistic effect for pain relief. AA-5-HT elevates the analgesic tone of the endocannabinoid system while simultaneously blocking a key pathway for pain transmission.
Quantitative Data Presentation
The efficacy of AA-5-HT has been quantified in various in vitro and in vivo models. The following tables summarize the key data.
Table 1: In Vitro FAAH Inhibition by this compound (AA-5-HT)
| Enzyme Source | IC₅₀ Value | Inhibition Type | Reference |
|---|---|---|---|
| Mouse Neuroblastoma Cells | 12 µM | Tight-binding, Competitive | [11] |
| Rat Brain Homogenates | - | Mixed-type |[7] |
Table 2: In Vitro TRPV1 Antagonism by this compound (AA-5-HT)
| Receptor | Agonist | IC₅₀ Value | Reference |
|---|---|---|---|
| Human recombinant TRPV1 | Capsaicin (100 nM) | 37-40 nM | [2][3][4] |
| Rat recombinant TRPV1 | Capsaicin (100 nM) | 40 ± 6 nM | [2] |
| Human recombinant TRPV1 | Anandamide (1 µM) | Potent Antagonist |[2] |
Table 3: In Vivo Analgesic Efficacy of this compound (AA-5-HT)
| Pain Model | Animal Species | Administration | Dosage | Analgesic Effect | Reference |
|---|---|---|---|---|---|
| Formalin Test (Acute Inflammatory Pain) | Mouse | Intraperitoneal (i.p.) | 5 mg/kg | Inhibited both first and second phases of nocifensive behavior. | [2] |
| Formalin Test (Acute Inflammatory Pain) | Rat | Intraperitoneal (i.p.) | 5 mg/kg | Inhibited the second phase of nocifensive behavior. | [2] |
| Chronic Constriction Injury (Neuropathic Pain) | Rat | Subcutaneous (s.c.) | 5 mg/kg (chronic) | Strongly inhibited mechanical allodynia and thermal hyperalgesia. | [2] |
| Contextual Fear Memory Retrieval | Mouse | Intraperitoneal (i.p.) | 0.1-1 mg/kg | Inhibited freezing response. |[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to characterize AA-5-HT.
In Vitro Fluorometric FAAH Activity Assay
This protocol describes a method to determine the inhibitory activity of compounds against FAAH using a fluorogenic substrate.
Materials:
-
Enzyme Source: Recombinant human or rat FAAH, or homogenates from cell lines (e.g., mouse neuroblastoma N18TG2 cells)[12].
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA[13].
-
Test Compound: AA-5-HT dissolved in DMSO.
-
Substrate: Fluorogenic FAAH substrate, such as Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)[13].
-
Instrumentation: 96-well black microplate and a fluorescence plate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of AA-5-HT in the assay buffer. The final DMSO concentration should be kept below 1%[13].
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the FAAH enzyme solution, and the test compound (AA-5-HT) or vehicle (for control wells).
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme[13].
-
Reaction Initiation: Initiate the enzymatic reaction by adding the AAMCA substrate to all wells[13].
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over 10-60 minutes at 37°C[13][14].
-
Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence vs. time curve. Determine the percentage of inhibition for each concentration of AA-5-HT compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value[13].
TRPV1 Functional Assay Using Calcium Imaging
This assay measures the ability of AA-5-HT to antagonize capsaicin-induced calcium influx in cells expressing TRPV1.
Materials:
-
Cell Line: HEK-293 cells stably overexpressing human or rat recombinant TRPV1 receptor[2][3][4].
-
Culture Medium: Standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Dye Loading Buffer: Calcium-sensitive fluorescent dye, such as Fluo-4 AM, dissolved in a suitable buffer[9][15].
-
Test Compounds: AA-5-HT (antagonist), Capsaicin (agonist).
-
Instrumentation: Fluorescence microscope or microplate reader with kinetic reading capability.
Procedure:
-
Cell Seeding: Plate the HEK-293-hTRPV1 cells into a 96-well black, clear-bottom plate and culture overnight to allow for adherence[9].
-
Dye Loading: Remove the culture medium and load the cells with Fluo-4 AM dye solution. Incubate in the dark at 37°C for approximately one hour[9].
-
Compound Incubation: Wash the cells to remove excess dye. Pre-incubate the cells with varying concentrations of AA-5-HT or vehicle for a defined period[9][15].
-
Baseline Reading: Measure the baseline fluorescence intensity before adding the agonist.
-
Agonist Addition: Add a fixed concentration of capsaicin (e.g., 100 nM) to the wells to stimulate the TRPV1 channels[2][9].
-
Kinetic Fluorescence Reading: Immediately begin measuring the change in fluorescence intensity over time. This reflects the influx of calcium into the cells[9].
-
Data Analysis: The increase in fluorescence upon capsaicin addition is indicative of TRPV1 activation. The inhibitory effect of AA-5-HT is quantified by its ability to reduce the capsaicin-induced fluorescence signal. Plot the response against the logarithm of AA-5-HT concentration to determine the IC₅₀ value[9].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. Novel dual-target FAAH and TRPV1 ligands as potential pharmacotherapeutics for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of fatty acid amidohydrolase, the enzyme responsible for the metabolism of the endocannabinoid anandamide, by analogues of arachidonoyl-serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The analgesic effect of N-arachidonoyl-serotonin, a FAAH inhibitor and TRPV1 receptor antagonist, associated with changes in rostral ventromedial medulla and locus coeruleus cell activity in rats [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. N-arachidonoyl-serotonin, a dual FAAH and TRPV1 blocker, inhibits the retrieval of contextual fear memory: Role of the cannabinoid CB1 receptor in the dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Physiological Effects of Endogenous N-arachidonoyl-serotonin (AA-5-HT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-arachidonoyl-serotonin (AA-5-HT) is an endogenous lipid signaling molecule with a multifaceted pharmacological profile, positioning it as a molecule of significant interest in neuroscience and drug development. First identified as an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA), AA-5-HT has since been characterized as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This dual activity confers upon it a unique ability to modulate both the endocannabinoid and vanilloid systems, leading to a range of physiological effects, most notably potent analgesia. This technical guide provides a comprehensive overview of the physiological effects of endogenous AA-5-HT, with a focus on its core mechanisms of action. It summarizes key quantitative data, details experimental protocols for its study, and visualizes its complex signaling pathways and experimental workflows.
Core Mechanisms of Action
Endogenous AA-5-HT exerts its physiological effects primarily through two well-defined molecular targets:
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: AA-5-HT acts as a competitive inhibitor of FAAH.[1] By blocking FAAH activity, it prevents the breakdown of anandamide (AEA) and other related fatty acid amides.[2] This leads to an accumulation of these endogenous lipids, resulting in enhanced activation of cannabinoid receptors, particularly the CB1 receptor.
-
Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Antagonism: AA-5-HT is a potent antagonist of the TRPV1 receptor, also known as the capsaicin (B1668287) receptor.[2][3] TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and inflammatory mediators. By blocking TRPV1, AA-5-HT can directly inhibit pain signaling pathways.
The synergistic action of FAAH inhibition and TRPV1 antagonism is believed to be the primary driver of the potent analgesic effects observed with AA-5-HT administration.[2]
Quantitative Data
The following tables summarize the key quantitative data related to the pharmacological activity of AA-5-HT.
Table 1: In Vitro Inhibitory and Antagonistic Activity of AA-5-HT
| Target | Species | Assay Conditions | IC50 Value | Reference |
| FAAH | Mouse Neuroblastoma Cells | Anandamide Hydrolysis | 12 µM | [1] |
| FAAH | Rat Brain Homogenates | Mixed-type Inhibition | Ki(slope) 1.3 µM; Ki(intercept) 44 µM (for N-arachidonoyltryptamine) | [4] |
| TRPV1 | Human (recombinant) | vs. 100 nM Capsaicin | 37-40 nM | [2][3] |
| TRPV1 | Rat (recombinant) | vs. 100 nM Capsaicin | 40 ± 6 nM | [2] |
Table 2: In Vivo Analgesic Dosing of AA-5-HT in Rodent Models
| Animal Model | Pain Type | Administration Route | Effective Dose | Observed Effect | Reference |
| Rat | Formalin-induced Inflammatory Pain | Intraperitoneal (i.p.) | 5 mg/kg | Inhibition of the second phase of nocifensive behavior | [2] |
| Rat | Chronic Constriction Injury (Neuropathic Pain) | Subcutaneous (s.c.) | 5 mg/kg (daily) | Attenuation of thermal hyperalgesia and mechanical allodynia | [2] |
| Mouse | Formalin-induced Inflammatory Pain | Intraperitoneal (i.p.) | 5 mg/kg | Analgesic activity | [5] |
| Rat | Thermal Nociception (Tail Flick) | Intra-periaqueductal grey (PAG) | 0.5 nmol/rat | Analgesia | [6] |
Signaling Pathways
The physiological effects of AA-5-HT are mediated by distinct signaling pathways initiated by its interaction with FAAH and TRPV1.
Caption: Dual signaling pathways of AA-5-HT leading to analgesia.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the physiological effects of AA-5-HT are provided below.
Synthesis of N-arachidonoyl-serotonin
While a definitive, publicly available step-by-step protocol is limited, the general synthesis involves the coupling of arachidonic acid and serotonin (B10506).[5] This is typically achieved by activating the carboxylic acid group of arachidonic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by a reaction with the primary amine of serotonin.[5] Purification is then performed using chromatographic techniques.[5]
In Vivo Analgesia Assessment: The Formalin Test in Rats
The formalin test is a widely used model of tonic, localized inflammatory pain.[7]
-
Animals: Male Wistar rats are commonly used.[5]
-
Acclimation: Animals should be acclimated to the testing environment for at least 30 minutes prior to the experiment.[7]
-
Drug Administration: AA-5-HT (e.g., 5 mg/kg) or vehicle (e.g., 10% DMSO in 0.9% NaCl) is administered intraperitoneally (i.p.) 15 minutes before the formalin injection.[2]
-
Formalin Injection: 50 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the rat's hind paw.[7][8]
-
Behavioral Observation: The animal is immediately placed in an observation chamber. Nocifensive behaviors, such as flinching, licking, and biting of the injected paw, are recorded. The observation period is typically divided into two phases: the early phase (0-10 minutes post-injection) and the late phase (10-60 minutes post-injection).[7] The late phase is primarily associated with inflammatory pain and central sensitization and is the phase where AA-5-HT shows significant effects.[2]
Caption: Workflow for assessing analgesia using the rat formalin test.
Anxiety-Related Behavior Assessment: The Elevated Plus Maze (EPM) in Mice
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[9]
-
Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor.[10]
-
Animals: Male mice are commonly used.
-
Acclimation: Animals are habituated to the testing room for at least 45-60 minutes before the test.[9][11]
-
Drug Administration: AA-5-HT or vehicle is administered (e.g., i.p.) at a specified time before the test (e.g., 30 minutes).
-
Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).[9]
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded. Anxiolytic effects are indicated by an increase in the time spent in and the number of entries into the open arms.[9][12]
Caption: Workflow for assessing anxiety-like behavior using the EPM.
Sleep-Wake Cycle Analysis in Rats
The effects of AA-5-HT on sleep architecture can be investigated using electroencephalography (EEG) and electromyography (EMG) recordings.
-
Animals and Surgery: Male Sprague-Dawley or Wistar rats are implanted with electrodes for EEG and EMG recording.[13][14]
-
Acclimation: Following surgery and recovery, rats are habituated to the recording chambers and cables.[15]
-
Drug Administration: AA-5-HT (e.g., 5, 10, or 20 mg/kg, i.p.) or vehicle is administered at the beginning of the dark (active) or light (inactive) phase.[14]
-
Recording: Continuous EEG and EMG recordings are collected for a specified period (e.g., 24 hours).[15]
-
Data Analysis: The recordings are scored for different sleep-wake states (wakefulness, non-rapid eye movement sleep [NREM], and rapid eye movement sleep [REM]). The duration and latency of each state are quantified.[14]
Caption: Workflow for conducting a sleep-wake cycle study in rats.
Other Physiological Effects
Beyond analgesia, AA-5-HT has been implicated in other physiological processes:
-
Sleep-Wake Cycle Modulation: Administration of AA-5-HT at the beginning of the dark period in rats has been shown to decrease wakefulness and increase both slow-wave sleep and REM sleep.[14] This effect is associated with a decrease in wake-promoting neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) and an increase in adenosine.[16]
-
Anxiety and Fear: AA-5-HT has demonstrated anxiolytic-like effects in animal models.[17]
-
Gastrointestinal Function: AA-5-HT is present in the ileum and jejunum and has been shown to modulate the secretion of glucagon-like peptide-1 (GLP-1).
Interaction with Serotonin Receptors
Given its structural similarity to serotonin, a key question is whether AA-5-HT directly interacts with serotonin (5-HT) receptors. While AA-5-HT administration can decrease extracellular serotonin levels, direct binding affinity data for various 5-HT receptor subtypes is not extensively reported in the currently available literature.[16] Further research is warranted to fully elucidate the direct serotonergic activity of AA-5-HT.
Conclusion and Future Directions
N-arachidonoyl-serotonin is a compelling endogenous molecule with significant therapeutic potential, primarily stemming from its dual action as a FAAH inhibitor and a TRPV1 antagonist. Its potent analgesic effects, coupled with its influence on sleep and anxiety, make it a valuable lead compound for the development of novel therapeutics for a range of neurological and psychiatric disorders.
Future research should focus on several key areas:
-
Elucidating Direct Serotonergic Activity: Comprehensive binding and functional assays are needed to determine the affinity and efficacy of AA-5-HT at the various 5-HT receptor subtypes.
-
Pharmacokinetics and Metabolism: A detailed understanding of the absorption, distribution, metabolism, and excretion of AA-5-HT is crucial for its development as a therapeutic agent.
-
Clinical Translation: Preclinical findings need to be validated in human studies to assess the safety and efficacy of AA-5-HT or its analogs in treating pain and other relevant conditions.
This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further investigate the complex and promising physiological effects of endogenous AA-5-HT.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of fatty acid amidohydrolase, the enzyme responsible for the metabolism of the endocannabinoid anandamide, by analogues of arachidonoyl-serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 8. Formalin Test - Wiertelak Lab [wiertelaklab.weebly.com]
- 9. Elevated plus maze protocol [protocols.io]
- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. researchgate.net [researchgate.net]
- 13. ndineuroscience.com [ndineuroscience.com]
- 14. Role of N-Arachidonoyl-Serotonin (AA-5-HT) in Sleep-Wake Cycle Architecture, Sleep Homeostasis, and Neurotransmitters Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ndineuroscience.com [ndineuroscience.com]
- 16. Frontiers | Role of N-Arachidonoyl-Serotonin (AA-5-HT) in Sleep-Wake Cycle Architecture, Sleep Homeostasis, and Neurotransmitters Regulation [frontiersin.org]
- 17. Modulation of Different Phases of Formalin Test by Force Swim Stress - PMC [pmc.ncbi.nlm.nih.gov]
Arachidonoyl Serotonin in Peripheral Tissues: A Technical Guide
An In-depth Examination of its Synthesis, Signaling, and Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidonoyl Serotonin (B10506) (AA-5-HT) is an endogenous lipid mediator increasingly recognized for its significant modulatory roles in peripheral tissues. As a member of the N-acyl serotonin family, this molecule is distinguished by its dual action as a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) and an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This technical guide provides a comprehensive overview of the current understanding of AA-5-HT in the periphery, with a focus on its presence, biosynthesis, degradation, and signaling pathways. Detailed experimental protocols for its quantification and structured tables of its known concentrations in various tissues are presented to facilitate further research and drug development in this promising area.
Introduction
N-acyl amides are a class of lipid signaling molecules formed by the conjugation of a fatty acid with a neurotransmitter or an amino acid. Among these, Arachidonoyl Serotonin (AA-5-HT) has emerged as a molecule of significant interest due to its unique pharmacological profile. Initially identified as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide, AA-5-HT has since been shown to possess a broader range of biological activities.[1]
The presence of AA-5-HT in peripheral tissues, particularly the gastrointestinal tract, suggests its involvement in a variety of local physiological processes.[2][3] Its ability to modulate both the endocannabinoid and endovanilloid systems positions it as a potential therapeutic target for a range of conditions, including pain, inflammation, and gastrointestinal disorders. This guide aims to consolidate the current knowledge on peripheral AA-5-HT, providing researchers and drug development professionals with a detailed resource to support their investigations.
Presence and Distribution in Peripheral Tissues
AA-5-HT has been identified and quantified in various peripheral tissues, with the highest concentrations typically found in the gastrointestinal tract. The formation of AA-5-HT and other N-acyl serotonins is dependent on the local availability of their precursors, namely serotonin and the corresponding fatty acids, the levels of which can be influenced by dietary intake.[2][3]
Quantitative Data
The following table summarizes the reported concentrations of this compound and a related N-acyl serotonin in various peripheral tissues.
| Analyte | Tissue | Species | Concentration (pmol/g) | Reference |
| N-arachidonoyl-serotonin | Jejunum | Pig | 0.2 ± 0.04 | [4] |
| N-arachidonoyl-serotonin | Ileum | Pig | 0.2 ± 0.05 | [4] |
| N-acetylserotonin | Epidermis | Human | 43.41 ± 12.45 ng/mg protein | [5] |
| N-acetylserotonin | Serum | Human | 2.44 ± 0.45 ng/mL | [5] |
Biosynthesis and Degradation
The metabolic pathways of AA-5-HT in peripheral tissues are crucial for regulating its local concentrations and, consequently, its biological activity.
Biosynthesis
The synthesis of AA-5-HT involves the enzymatic conjugation of arachidonic acid to serotonin. This reaction is catalyzed by an N-acyltransferase. While the specific enzyme responsible for AA-5-HT synthesis has not been definitively identified, it is understood that the availability of both arachidonoyl-CoA (the activated form of arachidonic acid) and serotonin are rate-limiting steps in its production. The formation of N-acyl serotonins in the intestine has been shown to be stimulated by the addition of serotonin to tissue incubations, highlighting the importance of the local concentration of this neurotransmitter.[2][3]
Figure 1: Biosynthesis of this compound.
Degradation
The primary enzyme implicated in the metabolism of many N-acyl amides is Fatty Acid Amide Hydrolase (FAAH). While AA-5-HT is a known inhibitor of FAAH, it is also considered a substrate for this enzyme, albeit a poor one. The hydrolysis of AA-5-HT by FAAH would yield arachidonic acid and serotonin. The slow rate of degradation by FAAH contributes to the relatively sustained action of AA-5-HT in tissues where this enzyme is present.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Presence, formation and putative biological activities of N-acyl serotonins, a novel class of fatty-acid derived mediators, in the intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of Serotonin and N-acetylserotonin Systems in the Human Epidermis and Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Breakdown of Arachidonoyl Serotonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Arachidonoyl Serotonin (B10506) (AA-5-HT) is an endogenous lipid signaling molecule of significant interest due to its dual role as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) and an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This unique pharmacological profile positions AA-5-HT as a promising therapeutic target for a range of conditions, including pain, inflammation, and neurological disorders. This technical guide provides a comprehensive overview of the biosynthesis and degradation of Arachidonoyl Serotonin, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development efforts.
Biosynthesis of this compound
The precise in vivo enzymatic pathway for the biosynthesis of this compound remains an active area of investigation. However, evidence suggests that its formation occurs through the condensation of arachidonic acid and serotonin. The synthesis of N-acyl serotonins, including AA-5-HT, has been observed in vitro in intestinal tissues upon the addition of serotonin, indicating the presence of the necessary enzymatic machinery in these tissues[1].
While a specific N-acyltransferase responsible for this conjugation has not been definitively identified, the biosynthesis of other N-acyl neurotransmitters, such as N-arachidonoyl dopamine, is known to be mediated by an enzyme-catalyzed conjugation. It is hypothesized that a similar N-acyltransferase activity facilitates the formation of the amide bond between the carboxyl group of arachidonic acid and the primary amine of serotonin. Another possibility is that FAAH, the enzyme primarily known for the degradation of N-acylethanolamides, may operate in reverse under certain physiological conditions to synthesize AA-5-HT. Additionally, other N-acetyltransferases, such as serotonin N-acetyltransferase (AANAT), which is involved in melatonin (B1676174) synthesis, could potentially exhibit broader substrate specificity and contribute to the formation of AA-5-HT[2][3].
The proposed biosynthetic pathway involves the activation of arachidonic acid to a more reactive species, such as arachidonoyl-CoA, which can then be enzymatically coupled with serotonin to form this compound.
References
- 1. Presence, formation and putative biological activities of N-acyl serotonins, a novel class of fatty-acid derived mediators, in the intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of some fatty acids on the serotonin N-acetyltransferase activity in cultured chick pineal glands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Arachidonoyl Serotonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonoyl Serotonin (B10506) (N-arachidonoyl-serotonin, AA-5-HT) is an endogenous lipid signaling molecule that has garnered significant interest in the scientific community. It is recognized for its dual pharmacological activity as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) and an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] This dual action makes it a valuable tool for research in pain, inflammation, and neurotransmission.[3][4] These application notes provide a detailed protocol for the chemical synthesis and subsequent purification of Arachidonoyl Serotonin for research applications.
Data Presentation
Physicochemical and Biological Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₄₂N₂O₂ | [5] |
| Molecular Weight | 462.7 g/mol | [5][6] |
| Appearance | Off-white to pale yellow solid | [7] |
| Purity (Typical) | ≥98% | [5][8] |
| Solubility | Soluble in DMF (>30 mg/ml), DMSO (>15 mg/ml), and Ethanol (>30 mg/ml) | [5] |
| IC₅₀ for FAAH | ~1-12 µM | |
| IC₅₀ for TRPV1 | ~37-40 nM | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound via the condensation of arachidonic acid and serotonin hydrochloride using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
Arachidonic acid
-
Serotonin hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve arachidonic acid (1.0 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.
-
Activation: Stir the mixture at room temperature for 1 hour to activate the carboxylic acid group of arachidonic acid.
-
Addition of Serotonin: In a separate flask, suspend serotonin hydrochloride (1.0 equivalent) in anhydrous DMF and add triethylamine (2.2 equivalents) to generate the free base. Stir for 30 minutes.
-
Coupling Reaction: Add the serotonin free base suspension to the activated arachidonic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight (approximately 16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform (B151607):methanol (95:5, v/v).
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Protocol 2: Purification of this compound
This protocol describes the purification of the crude this compound using silica (B1680970) gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chloroform
-
Methanol
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and air-free packing. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of chloroform and load it carefully onto the top of the silica gel column.
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by incrementally adding methanol. A suggested gradient is to start with 100% chloroform and move to chloroform:methanol (99:1), then (98:2), (97:3), (96:4), and finally (95:5, v/v).
-
-
Fraction Collection: Collect the eluate in fractions.
-
Fraction Analysis: Monitor the fractions by TLC using a chloroform:methanol (95:5, v/v) mobile phase. Visualize the spots under a UV lamp. The desired product, this compound, should appear as a single spot.
-
Isolation: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to yield the purified product as an off-white to pale yellow solid.
Protocol 3: Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR and Mass Spectrometry.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Signals corresponding to the protons of the indole (B1671886) ring of the serotonin moiety.
-
Signals for the ethyl chain connecting the amide to the indole ring.
-
A complex set of signals for the arachidonoyl chain, including characteristic peaks for the olefinic protons and the long alkyl chain.
-
A signal for the amide proton (N-H).
Mass Spectrometry (MS):
-
Expected Molecular Ion: [M+H]⁺ = 463.33 g/mol .
-
Fragmentation Pattern: Mass spectrometry analysis will show characteristic fragmentation patterns. Key fragments would arise from the cleavage of the amide bond and fragmentation of the arachidonoyl chain and the serotonin moiety.[9][10]
Visualizations
Synthesis and Purification Workflow
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.
Signaling Pathway of this compound
Caption: Dual signaling pathways of this compound as a FAAH inhibitor and TRPV1 antagonist.
References
- 1. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Melatonin biosynthesis pathways in nature and its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Arachidonoyl Serotonin (AA-5-HT) in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Arachidonoyl Serotonin (B10506) (AA-5-HT) is a dual-action molecule that has garnered significant interest in preclinical research. It functions as both an inhibitor of fatty acid amide hydrolase (FAAH) and an antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel.[1][2] This unique pharmacological profile allows it to modulate the endocannabinoid and endovanilloid systems, making it a valuable tool for investigating various physiological and pathological processes. In mouse models, AA-5-HT has demonstrated efficacy in studies of pain, inflammation, anxiety, and gastrointestinal motility.[1][3][4] These application notes provide a comprehensive overview of its in vivo use in mice, including detailed protocols, quantitative data summaries, and visualizations of its mechanism of action and experimental workflows.
I. Applications in Neurobehavioral Research
AA-5-HT has been investigated for its effects on anxiety, fear, and related behaviors in mice. Its ability to modulate cannabinergic and dopaminergic signaling pathways underlies its potential as a therapeutic agent for anxiety and fear-related disorders.[3]
Key Findings:
-
Anxiolytic and Fear-Reducing Effects: Systemic administration of AA-5-HT has been shown to attenuate generalized fear in C57BL/6J mice.[3] It has also been reported to induce anxiolytic-like effects.[5]
-
Modulation of Dopamine (B1211576) Release: AA-5-HT inhibits dopamine release in the nucleus accumbens of C57BL/6J mice and the basolateral amygdala of BALB/cJ mice.[3]
-
Context-Dependent Behavioral Effects: The effects of AA-5-HT on anxiety- and fear-related behaviors can be influenced by the baseline anxiety levels of the mouse strain and the experimental context.[3]
-
Memory Retrieval: Intraperitoneal injection of AA-5-HT has been shown to inhibit the retrieval of contextual fear memory, an effect mediated by the CB1 receptor in the dorsal hippocampus.[6]
Quantitative Data Summary: Neurobehavioral Effects
| Mouse Strain | Dosage (i.p.) | Behavioral Test | Key Finding | Reference |
| C57BL/6J | 1 mg/kg | Light/Dark Box, Open Field | No significant effect on anxiety-related behaviors. | [3] |
| C57BL/6J | 1 mg/kg | Fear Extinction | Attenuated generalized fear compared to vehicle. | [3] |
| BALB/cJ | 1 mg/kg | Light/Dark Box | Increased rearing and locomotion. | [3] |
| Not Specified | 0.1, 0.3, 1 mg/kg | Contextual Fear Conditioning | Inhibited the retrieval of contextual fear memory (freezing response). | [6] |
Experimental Protocol: Contextual Fear Conditioning
This protocol is adapted from studies investigating the effect of AA-5-HT on fear memory retrieval.[6]
Materials:
-
Arachidonoyl Serotonin (AA-5-HT)
-
Vehicle (e.g., 10% DMSO in 0.9% NaCl)[7]
-
CB1 receptor antagonist (e.g., AM251)
-
Male mice (strain as per experimental design)
-
Fear conditioning apparatus
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Habituation: Gently handle the mice for several days leading up to the experiment to reduce stress.
-
Conditioning Phase:
-
Place a mouse in the conditioning chamber.
-
Allow a 2-minute exploration period.
-
Deliver a series of foot shocks (e.g., 3 shocks of 0.5 mA for 2 seconds, with a 30-second inter-shock interval).
-
Return the mouse to its home cage 30 seconds after the last shock.
-
-
Drug Administration (24 hours after conditioning):
-
Prepare AA-5-HT solution in the vehicle at the desired concentration (e.g., 0.1, 0.3, 1 mg/kg).
-
Administer AA-5-HT or vehicle via i.p. injection 30 minutes before the memory retrieval test.
-
For antagonist studies, administer the CB1 antagonist (e.g., AM251, 1.0 mg/kg, i.p.) 15 minutes before AA-5-HT administration.
-
-
Memory Retrieval Test:
-
Place the mouse back into the conditioning chamber (without any shocks).
-
Record the freezing behavior for a set period (e.g., 5 minutes). Freezing is defined as the complete absence of movement except for respiration.
-
-
Data Analysis:
-
Quantify the percentage of time spent freezing.
-
Compare the freezing behavior between the AA-5-HT treated group and the vehicle control group using appropriate statistical tests.
-
II. Applications in Inflammation and Pain Research
AA-5-HT's dual inhibition of FAAH and antagonism of TRPV1 receptors make it a compelling candidate for the management of inflammatory pain.[1][2][7]
Key Findings:
-
Anti-inflammatory and Anti-hyperalgesic Effects: Systemic administration of AA-5-HT produces dose-dependent anti-edema and anti-nociceptive effects in a carrageenan-induced inflammation model in mice.[1]
-
Mechanism of Action in Pain Relief: The anti-inflammatory property is primarily mediated by the TRPV1 receptor, while the anti-hyperalgesic activity involves both CB1 and TRPV1 receptors.[1] These effects are associated with an increase in the levels of the endocannabinoid anandamide (B1667382) (AEA) in the inflamed paw and spinal cord.[1][8]
-
Efficacy in Different Pain Models: AA-5-HT has demonstrated strong analgesic activity in both acute (formalin test) and chronic pain models in rodents.[2][7]
-
Favorable Safety Profile: AA-5-HT does not appear to induce adverse effects on locomotion or body temperature at effective doses.[1]
Quantitative Data Summary: Anti-inflammatory and Analgesic Effects
| Mouse Model | Administration Route | Dosage | Effect | Reference |
| Carrageenan-induced paw edema | i.p. | Dose-dependent | Anti-edema and anti-nociceptive effects. | [1] |
| Formalin test | i.p. | 5 mg/kg | Strong analgesic activity. | [7] |
| Colonic motility | i.p. | 20 mg/kg | Inhibited colonic propulsion by ~30%. | [4] |
| Visceral sensation | i.p. | 20 mg/kg | Decreased visceromotor response by ~50-60%. | [4] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol is based on studies evaluating the anti-inflammatory effects of AA-5-HT.[1]
Materials:
-
This compound (AA-5-HT)
-
Vehicle (e.g., saline containing 5% Tween 80)
-
Lambda-carrageenan (1% w/v in saline)
-
Pletysmometer or calipers for measuring paw volume/thickness
-
Male mice (e.g., CD-1)
-
Syringes and needles for intraperitoneal (i.p.) and intraplantar (i.pl.) injections
Procedure:
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each mouse.
-
Drug Administration:
-
Administer AA-5-HT (at various doses, e.g., 1, 5, 10 mg/kg) or vehicle via i.p. injection.
-
-
Induction of Inflammation:
-
30 minutes after drug administration, inject 50 µL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
-
Measurement of Edema:
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume or thickness for each mouse at each time point compared to its baseline measurement.
-
Compare the results between the AA-5-HT treated groups and the vehicle control group.
-
III. Visualizing Mechanisms and Workflows
Signaling Pathway of this compound
Caption: Dual mechanism of AA-5-HT action.
Experimental Workflow for Behavioral Testing
Caption: Workflow for contextual fear conditioning.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. Always adhere to ethical and regulatory standards for animal research.
References
- 1. The dual fatty acid amide hydrolase/TRPV1 blocker, N-arachidonoyl-serotonin, relieves carrageenan-induced inflammation and hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (AA-5-HT) modulates general fear-like behavior and inhibits mesolimbic dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting fatty acid amide hydrolase and transient receptor potential vanilloid-1 simultaneously to modulate colonic motility and visceral sensation in the mouse: A pharmacological intervention with N-arachidonoyl-serotonin (AA-5-HT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of N-Arachidonoyl-Serotonin (AA-5-HT) in Sleep-Wake Cycle Architecture, Sleep Homeostasis, and Neurotransmitters Regulation [frontiersin.org]
- 6. N-arachidonoyl-serotonin, a dual FAAH and TRPV1 blocker, inhibits the retrieval of contextual fear memory: Role of the cannabinoid CB1 receptor in the dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preparing Arachidonoyl Serotonin for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonoyl Serotonin (AA-5-HT) is an endogenous lipid signaling molecule with a dual mechanism of action, making it a valuable tool for a wide range of cell culture experiments. It is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).[1][2] Additionally, AA-5-HT acts as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation pathways.[1][3][4][5] This dual functionality allows researchers to investigate the intricate interplay between the endocannabinoid and vanilloid systems in various cellular processes.
These application notes provide detailed protocols for the preparation and use of AA-5-HT in cell culture, including methods for assessing its effects on FAAH activity, TRPV1 antagonism, cell viability, and downstream signaling.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₂N₂O₂ | [2] |
| Molecular Weight | 462.7 g/mol | [2] |
| Appearance | A solution in methyl acetate (B1210297) | [2] |
| Storage | -80°C | [2] |
| Stability | ≥ 2 years at -80°C in methyl acetate | [2] |
Solubility
| Solvent | Solubility | Reference |
| DMSO | >15 mg/mL | [2] |
| Ethanol (B145695) | >30 mg/mL | [2] |
| DMF | >30 mg/mL | [2] |
| PBS (pH 7.2) | >290 µg/mL | [2] |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution in an organic solvent.
Materials:
-
This compound (as a solution in methyl acetate)
-
Anhydrous DMSO or Ethanol
-
Sterile, amber microcentrifuge tubes
-
Nitrogen gas source
Procedure:
-
Under a gentle stream of nitrogen gas, evaporate the methyl acetate solvent from the vial containing this compound.
-
Once the solvent is fully evaporated, add the desired volume of anhydrous DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Store the aliquots at -80°C.
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
-
Aqueous solutions of AA-5-HT are not recommended for storage for more than one day.
Procedure:
-
Thaw a single aliquot of the AA-5-HT stock solution at room temperature.
-
Perform serial dilutions of the stock solution in serum-free cell culture medium or an appropriate buffer (e.g., PBS) to achieve the desired final concentrations for your experiment.
-
Gently mix the working solutions before adding them to the cell cultures. Always include a vehicle control (medium with the same final concentration of the organic solvent) in your experimental setup.
Application 1: FAAH Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of AA-5-HT on FAAH in cell lysates or with purified enzyme.
Principle: FAAH hydrolyzes a fluorogenic substrate, such as Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). FAAH inhibitors will reduce the rate of AMC production.
Quantitative Data:
| Parameter | Value | Cell Type/Condition | Reference |
| IC₅₀ | 12 µM | Mouse neuroblastoma cells | [2] |
Experimental Workflow:
Detailed Protocol: A detailed protocol for a fluorescence-based FAAH inhibitor screening assay can be adapted for use with AA-5-HT.
Application 2: TRPV1 Antagonism Assay (Calcium Flux)
This protocol outlines a method to assess the antagonistic effect of AA-5-HT on TRPV1 channels using a calcium flux assay in cells overexpressing the receptor, such as HEK-293 cells.
Principle: Activation of TRPV1 channels by an agonist (e.g., capsaicin) leads to an influx of calcium into the cells. This increase in intracellular calcium can be measured using a calcium-sensitive fluorescent dye. An antagonist like AA-5-HT will block this calcium influx.
Quantitative Data:
| Parameter | Value | Cell Type/Condition | Reference |
| IC₅₀ | 37-40 nM | HEK-293 cells overexpressing human or rat TRPV1 (against 100 nM capsaicin) | [1][3][4][5] |
Experimental Workflow:
Detailed Protocol: A detailed protocol for a calcium imaging assay to determine the in vitro potency of TRPV1 antagonists can be followed.
Application 3: Cell Viability and Cytotoxicity Assessment
It is essential to determine the concentration range at which AA-5-HT exhibits its biological activity without causing significant cell death. The MTT assay is a common method for assessing cell viability.
Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Quantitative Data:
| Cell Line | Incubation Time | IC₅₀ | Reference |
| Undifferentiated PC12 | 24 h | >10 µM | [6] |
Experimental Workflow:
Detailed Protocol: A standard MTT assay protocol can be used. It is crucial to include appropriate controls, such as a vehicle control and a positive control for cytotoxicity.
Application 4: Modulation of GLP-1 Secretion
AA-5-HT has been shown to modulate the secretion of Glucagon-like peptide-1 (GLP-1), an important incretin (B1656795) hormone involved in glucose homeostasis. The STC-1 cell line is a commonly used model for studying GLP-1 secretion.
Principle: STC-1 cells are stimulated with AA-5-HT, and the amount of GLP-1 secreted into the cell culture supernatant is quantified using an ELISA kit.
Experimental Workflow:
Detailed Protocol: A general protocol for an in-vitro GLP-1 release assay using STC-1 cells can be adapted for use with AA-5-HT.[3][7][8]
Signaling Pathways
This compound's dual action on FAAH and TRPV1 initiates a cascade of downstream signaling events.
Dual Mechanism of Action and Downstream Signaling:
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Media | Poor solubility of AA-5-HT in aqueous solutions. High concentration of organic solvent. | Ensure the final concentration of the organic solvent is low (≤0.1%). Prepare working solutions fresh and use immediately. Consider using a carrier protein like BSA. |
| Inconsistent Results | Degradation of AA-5-HT. Variability in cell seeding or treatment. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect solutions from light. Ensure accurate and consistent pipetting. |
| High Background in Fluorescence Assays | Autofluorescence of compounds or media components. | Run appropriate controls (e.g., wells with compound but no enzyme/cells). Use phenol (B47542) red-free media for fluorescence-based assays. |
| Unexpected Cytotoxicity | Solvent toxicity. Compound concentration is too high. | Perform a solvent toxicity curve. Conduct a dose-response experiment to determine the optimal non-toxic working concentration range for your specific cell line. |
Conclusion
This compound is a versatile pharmacological tool for studying the endocannabinoid and vanilloid systems in vitro. By carefully following the protocols outlined in these application notes and considering the specific characteristics of the cell system under investigation, researchers can effectively utilize AA-5-HT to elucidate its role in a variety of cellular functions and signaling pathways.
References
- 1. LC-MS/MS Quantification of Endocannabinoids in Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Arachidonoyl Serotonin in Human Plasma using LC-MS/MS
Abstract
This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Arachidonoyl Serotonin (AA-5-HT) in human plasma. N-arachidonoyl-serotonin is an endogenous lipid signaling molecule involved in various physiological processes, acting as an inhibitor of fatty acid amide hydrolase (FAAH) and an antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor.[1][2] The accurate measurement of AA-5-HT is crucial for understanding its role in pain, inflammation, and neuropsychiatric disorders. This method utilizes a straightforward liquid-liquid extraction procedure for sample preparation, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described method is suitable for researchers, scientists, and drug development professionals investigating the pharmacology and therapeutic potential of AA-5-HT.
Introduction
N-arachidonoyl-serotonin (AA-5-HT) is an endogenous N-acyl amide that has garnered significant scientific interest due to its unique dual pharmacological profile. It was initially identified as an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).[1] By inhibiting FAAH, AA-5-HT indirectly enhances endocannabinoid signaling through increased levels of AEA, which in turn can activate cannabinoid receptors (CB1 and CB2).[1] Subsequently, AA-5-HT was characterized as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor in nociceptive pathways.[1][2] This dual action makes AA-5-HT a compelling target for the development of novel analgesic, anti-inflammatory, and anxiolytic therapies.[3]
Given its low endogenous concentrations and complex biological matrix, a highly sensitive and selective analytical method is required for the accurate quantification of AA-5-HT. LC-MS/MS offers the necessary specificity and sensitivity for this purpose. This application note provides a detailed protocol for the extraction and quantification of AA-5-HT from human plasma, which can be adapted for other biological matrices.
Signaling Pathway of this compound
This compound exerts its biological effects primarily through two distinct mechanisms: inhibition of FAAH and antagonism of the TRPV1 receptor.
-
FAAH Inhibition: By inhibiting FAAH, AA-5-HT prevents the breakdown of the endocannabinoid anandamide (AEA). The resulting elevation in AEA levels leads to enhanced activation of cannabinoid receptor type 1 (CB1), which is implicated in analgesia and anxiolysis.[1][4]
-
TRPV1 Antagonism: AA-5-HT directly blocks the TRPV1 receptor, preventing its activation by noxious stimuli such as heat and capsaicin.[1][2] This antagonism contributes to its analgesic properties by reducing the signaling of pain and inflammation.
References
- 1. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of N-Arachidonoyl-Serotonin (AA-5-HT) in Sleep-Wake Cycle Architecture, Sleep Homeostasis, and Neurotransmitters Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-arachidonoyl-serotonin, a dual FAAH and TRPV1 blocker, inhibits the retrieval of contextual fear memory: Role of the cannabinoid CB1 receptor in the dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating the Antagonistic Effects of Arachidonoyl Serotonin on TRPV1 Channels in HEK-293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons, and various endogenous and exogenous chemical ligands.[1][2] Its involvement in pain perception and neurogenic inflammation has made it a significant target for the development of novel analgesic drugs.[3][4] Human Embryonic Kidney 293 (HEK-293) cells are a widely used in vitro model system for studying ion channel function due to their robust growth characteristics and high transfection efficiency, making them ideal for the heterologous expression of channels like TRPV1.[5][6][7]
Arachidonoyl Serotonin (AA-5-HT), an endogenous lipid signaling molecule, has been identified as a potent antagonist of TRPV1 receptors.[3][8][9] This dual-function molecule also inhibits fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide, which is itself a TRPV1 agonist.[8][9] Understanding the modulatory effects of AA-5-HT on TRPV1 is critical for evaluating its therapeutic potential in pain management and other TRPV1-mediated pathologies.
These application notes provide detailed protocols for utilizing HEK-293 cells to study the effects of this compound on TRPV1 channels. The subsequent sections detail the necessary materials and methods for cell culture, transient transfection, and functional assessment of TRPV1 activity through calcium imaging and patch-clamp electrophysiology.
Data Presentation: Quantitative Analysis of this compound's Antagonism of TRPV1
The following tables summarize the inhibitory potency of this compound (AA-5-HT) on TRPV1 channels expressed in HEK-293 cells. The data is derived from studies measuring the inhibition of agonist-induced intracellular calcium elevation.[8][9]
Table 1: Inhibitory Concentration (IC50) of this compound against Agonist-Induced TRPV1 Activation in HEK-293 Cells
| Receptor | Agonist (Concentration) | This compound (AA-5-HT) IC50 | Reference |
| Human TRPV1 | Capsaicin (100 nM) | 37 ± 9 nM | [8][9] |
| Human TRPV1 | Anandamide (1 µM) | 105 ± 13 nM | [8][9] |
| Rat TRPV1 | Capsaicin (100 nM) | 40 ± 6 nM | [8][9] |
Note: Data are presented as mean ± standard deviation. The IC50 values represent the concentration of AA-5-HT required to inhibit 50% of the maximal response induced by the respective agonist.
Experimental Protocols
HEK-293 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining HEK-293 cells to ensure their suitability for transfection and subsequent functional assays.
Materials:
-
HEK-293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Thawing: Thaw a cryopreserved vial of HEK-293 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete culture medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Maintenance: Change the culture medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until the cells detach. Neutralize the trypsin with 7-8 mL of complete culture medium and gently pipette to create a single-cell suspension.
-
Sub-culturing: Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new T-75 flask containing fresh medium.
Transient Transfection of HEK-293 Cells with TRPV1 Plasmid
This protocol outlines the transient transfection of HEK-293 cells with a plasmid encoding the human TRPV1 channel using a lipid-based transfection reagent.
Materials:
-
HEK-293 cells (60-80% confluent in 6-well plates)
-
Plasmid DNA encoding human TRPV1
-
Lipid-based transfection reagent (e.g., Lipofectamine 2000)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete culture medium
Procedure:
-
Cell Plating: The day before transfection, seed HEK-293 cells in 6-well plates at a density that will result in 60-80% confluency on the day of transfection.
-
Preparation of DNA-Lipid Complexes:
-
In a sterile tube, dilute the TRPV1 plasmid DNA in serum-free medium.
-
In a separate sterile tube, dilute the lipid-based transfection reagent in serum-free medium. Incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and the diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature to allow the formation of DNA-lipid complexes.
-
-
Transfection: Add the DNA-lipid complexes dropwise to each well containing the cells in complete culture medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours before proceeding with functional assays.
Intracellular Calcium Imaging Assay
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to TRPV1 activation and its inhibition by this compound using the ratiometric fluorescent indicator Fura-2 AM.[10]
Materials:
-
TRPV1-transfected HEK-293 cells cultured on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Capsaicin (TRPV1 agonist)
-
This compound (TRPV1 antagonist)
-
Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Loading with Fura-2 AM:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Wash the cells twice with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 15 minutes.
-
-
Calcium Measurement:
-
Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Establish a baseline fluorescence ratio (F340/F380) for a few minutes.
-
To assess the antagonistic effect of AA-5-HT, pre-incubate the cells with the desired concentration of this compound for a specified period.
-
Challenge the cells with the TRPV1 agonist (e.g., capsaicin) in the continued presence of AA-5-HT.
-
Record the changes in the F340/F380 fluorescence ratio over time.
-
-
Data Analysis: The change in intracellular calcium is proportional to the change in the F340/F380 ratio. Quantify the peak response to the agonist in the presence and absence of the antagonist to determine the percentage of inhibition.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a method for recording TRPV1-mediated ion currents in transfected HEK-293 cells to directly assess the effect of this compound on channel activity.[7][11][12]
Materials:
-
TRPV1-transfected HEK-293 cells on coverslips
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH 7.2 with KOH)
-
Capsaicin
-
This compound
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Patching:
-
Place a coverslip with transfected cells in the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit TRPV1 currents.
-
Establish a stable baseline current.
-
Apply the TRPV1 agonist (e.g., capsaicin) to the bath to activate TRPV1 channels and record the resulting current.
-
To test for antagonism, co-apply this compound with the agonist or pre-apply AA-5-HT before agonist application.
-
Record the changes in current amplitude.
-
-
Data Analysis: Measure the peak current amplitude in response to the agonist in the presence and absence of the antagonist. Calculate the percentage of inhibition to determine the effect of this compound on TRPV1 channel activity.
Visualizations
Signaling Pathway of TRPV1 Activation and Inhibition
Caption: TRPV1 activation by capsaicin leads to calcium influx and membrane depolarization, triggering downstream signaling and cellular responses. This compound acts as an antagonist, inhibiting this process.
Experimental Workflow for Calcium Imaging
Caption: Workflow for assessing this compound's effect on TRPV1 using calcium imaging in HEK-293 cells.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Step-by-step workflow for the electrophysiological characterization of this compound's effect on TRPV1 channels.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPV1: A Potential Drug Target for Treating Various Diseases [mdpi.com]
- 5. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 6. Human TRPV1 Stable Cell Line-HEK293 (CSC-RI0057) - Creative Biogene [creative-biogene.com]
- 7. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. brainvta.tech [brainvta.tech]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. axolbio.com [axolbio.com]
Application Notes and Protocols for Assessing FAAH Inhibition by Arachidonoyl Serotonin
These application notes provide a detailed protocol for assessing the inhibitory activity of Arachidonoyl Serotonin on Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. The protocol is intended for researchers, scientists, and drug development professionals.
Introduction
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (B1667382) (AEA).[1] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling, which plays a crucial role in pain, inflammation, and mood regulation.[1] Inhibition of FAAH elevates endogenous AEA levels, making FAAH a compelling therapeutic target.[1]
This compound (AA-5-HT) has been identified as a potent inhibitor of FAAH.[2] This document outlines a fluorescence-based assay to quantify the inhibitory effect of this compound on FAAH activity. The assay utilizes a fluorogenic substrate, AMC Arachidonoyl Amide, which is cleaved by FAAH to release the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC).[3][4][5] The rate of AMC production is directly proportional to FAAH activity, and a decrease in this rate in the presence of an inhibitor signifies its potency.[5]
Data Presentation
Table 1: Inhibitory Activity of this compound against FAAH
| Compound | Target | IC50 Value | Notes |
| This compound (AA-5-HT) | FAAH | 1-12 µM | Also acts as a TRPV1 antagonist with an IC50 of 70-100 nM.[2][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FAAH signaling pathway and the experimental workflow for assessing its inhibition.
Caption: FAAH Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for FAAH Inhibition Assay.
Experimental Protocol: Fluorometric FAAH Inhibition Assay
This protocol details the steps for measuring the inhibition of FAAH by this compound using a fluorometric assay.
Materials and Reagents
-
FAAH Enzyme: Recombinant human FAAH
-
FAAH Substrate: AMC Arachidonoyl Amide
-
Test Inhibitor: this compound (AA-5-HT)
-
Positive Control Inhibitor: JZL 195 or another known FAAH inhibitor
-
FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA[3]
-
Solvent: DMSO or ethanol (B145695) for dissolving substrate and inhibitor
-
Plate: Black, flat-bottom 96-well microplate
-
Instrumentation: Fluorescence microplate reader with temperature control
Reagent Preparation
-
FAAH Assay Buffer (1X): Prepare the assay buffer as described above. Keep chilled on ice.
-
FAAH Enzyme Solution: Thaw the FAAH enzyme on ice. Dilute the enzyme to the desired working concentration in cold 1X FAAH Assay Buffer. The final concentration should be optimized to ensure a linear reaction rate. Keep the diluted enzyme on ice.[3]
-
FAAH Substrate Solution: Prepare a stock solution of AMC Arachidonoyl Amide in a suitable solvent (e.g., ethanol).[3] Further dilute the stock solution in 1X FAAH Assay Buffer to the final desired concentration (e.g., a 2X working solution). The final concentration in the assay is typically around 1 µM.[3]
-
This compound (Inhibitor) Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor to create a dose-response curve. It is suggested to prepare half-log dilutions.[3] The inhibitor solutions should be prepared at a concentration 20X the desired final assay concentration.[3]
-
Positive Control Solution: Prepare a stock solution of a known FAAH inhibitor (e.g., JZL 195) in a suitable solvent.[3]
Assay Procedure
The following procedure is for a 96-well plate format. All reactions should be performed in triplicate.
-
Plate Setup:
-
100% Initial Activity Wells (Negative Control): Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of solvent (the same solvent used for the inhibitor).[3]
-
Background Wells (No Enzyme): Add 180 µL of 1X FAAH Assay Buffer and 10 µL of solvent.[3]
-
Inhibitor Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the this compound dilution.[3]
-
Positive Control Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the positive control inhibitor.
-
-
Pre-incubation: Incubate the plate for five minutes at 37°C to allow the inhibitor to interact with the enzyme.[3]
-
Initiate Reaction: Initiate the enzymatic reaction by adding 10 µL of the FAAH Substrate solution to all wells.[3]
-
Fluorescence Measurement:
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial rate of the reaction (change in relative fluorescence units per minute, RFU/min) for each well from the linear portion of the kinetic curve.[3]
-
Correct for Background: Subtract the average rate of the background wells from the rates of all other wells to obtain the corrected reaction rates.[3]
-
Calculate Percent Inhibition: Use the following equation to calculate the percent inhibition for each concentration of this compound:
[3]
-
Determine the IC50 Value: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of FAAH activity.[3]
Summary of Assay Conditions
Table 2: Summary of Fluorometric FAAH Inhibition Assay Conditions
| Parameter | Condition |
| Enzyme Source | Recombinant Human FAAH |
| Substrate | AMC Arachidonoyl Amide |
| Test Compound | This compound |
| Plate Format | 96-well, black, flat-bottom |
| Assay Buffer | 125 mM Tris-HCl, pH 9.0, 1 mM EDTA |
| Incubation Temperature | 37°C |
| Excitation Wavelength | 340-360 nm |
| Emission Wavelength | 450-465 nm |
| Read Mode | Kinetic |
| Data Analysis | Percent Inhibition, IC50 determination |
References
Application Notes and Protocols for Testing Arachidonoyl Serotonin in Animal Models of Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonoyl Serotonin (AA-5-HT) is a dual-action compound that has garnered significant interest in the field of pain research. It functions as both an inhibitor of fatty acid amide hydrolase (FAAH) and an antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel.[1][2] This unique pharmacological profile makes it a compelling candidate for the development of novel analgesic drugs. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA), which has known analgesic properties. By inhibiting FAAH, AA-5-HT elevates endogenous AEA levels, leading to indirect activation of cannabinoid CB1 receptors and subsequent pain relief.[1][2] Simultaneously, its direct antagonism of TRPV1 receptors, which are key mediators of nociceptive signaling, further contributes to its analgesic effects.[1][2]
These application notes provide detailed protocols for evaluating the analgesic efficacy of AA-5-HT in established preclinical animal models of inflammatory, neuropathic, and visceral pain.
Signaling Pathways of this compound
The analgesic action of this compound is mediated through a dual mechanism involving the endocannabinoid and endovanilloid systems.
Caption: Dual mechanism of this compound.
Animal Models of Pain: Data and Protocols
Inflammatory Pain: The Formalin Test
The formalin test is a widely used model of inflammatory pain that allows for the assessment of both acute and tonic pain responses.
Experimental Workflow: Formalin Test
Caption: Workflow for the formalin-induced inflammatory pain model.
Quantitative Data Summary: Formalin Test
| Species | Route of Administration | AA-5-HT Dose | Effect on Nociceptive Response (Phase 2) | Reference |
| Rat | Subcutaneous (s.c.) into paw | 10-100 nmol | Dose-dependent reduction | [1] |
| Mouse | Intraperitoneal (i.p.) | 5 mg/kg | Significant reduction | [1] |
Detailed Experimental Protocol: Formalin Test in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Place rats individually in transparent observation chambers for at least 30 minutes before testing to allow for habituation to the environment.
-
Drug Preparation: Dissolve this compound in a vehicle of 10% DMSO in 0.9% NaCl.
-
Drug Administration: Administer AA-5-HT or vehicle subcutaneously (s.c.) into the plantar surface of the right hind paw 15 minutes before the formalin injection.
-
Induction of Nociception: Inject 50 µl of 1.25% formalin solution subcutaneously into the dorsal surface of the right hind paw.
-
Observation and Scoring: Immediately after formalin injection, record the total time the animal spends licking, biting, or shaking the injected paw. Observations are typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-formalin injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-40 minutes post-formalin injection (inflammatory pain).
-
-
Data Analysis: Compare the total time spent in nociceptive behaviors during Phase 2 between the AA-5-HT treated groups and the vehicle control group.
Neuropathic Pain: Chronic Constriction Injury (CCI)
The CCI model is a widely accepted model of peripheral neuropathic pain, inducing allodynia and hyperalgesia that mimic human neuropathic pain conditions.
Experimental Workflow: Chronic Constriction Injury (CCI) Model
Caption: Workflow for the Chronic Constriction Injury neuropathic pain model.
Quantitative Data Summary: CCI Model
| Species | Route of Administration | AA-5-HT Dose | Outcome Measure | Effect | Reference |
| Rat | Subcutaneous (s.c.) | 5 mg/kg/day | Mechanical Allodynia | Significant inhibition | [1] |
| Rat | Subcutaneous (s.c.) | 5 mg/kg/day | Thermal Hyperalgesia | Significant inhibition | [1] |
Detailed Experimental Protocol: Chronic Constriction Injury (CCI) in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Post-operative Care: Allow the animals to recover for 7-14 days. During this period, neuropathic pain behaviors will develop.
-
Baseline Assessment: Before drug administration, assess baseline mechanical allodynia using von Frey filaments. Determine the paw withdrawal threshold (in grams) in response to the application of filaments of increasing stiffness to the plantar surface of the hind paw.
-
Drug Administration: Administer AA-5-HT (5 mg/kg) or vehicle subcutaneously once daily.
-
Post-treatment Assessment: Assess mechanical allodynia at various time points after drug administration (e.g., 1, 2, 4, and 24 hours post-dosing).
-
Data Analysis: Compare the paw withdrawal thresholds of the AA-5-HT treated group with the vehicle-treated and sham-operated groups.
Visceral Pain: Acetic Acid-Induced Writhing Test (Proposed Protocol)
While direct studies of AA-5-HT in the writhing test are not extensively published, its known mechanisms of action suggest potential efficacy in this model of visceral pain. The following is a proposed protocol based on standard methods.
Experimental Workflow: Acetic Acid Writhing Test
Caption: Proposed workflow for the acetic acid-induced visceral pain model.
Proposed Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
-
Animals: Male Swiss albino mice (20-25 g).
-
Acclimatization: Place mice individually in observation chambers for 30 minutes prior to the experiment.
-
Drug Preparation: Prepare AA-5-HT in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with a small amount of Tween 80 in saline).
-
Drug Administration: Administer AA-5-HT or vehicle intraperitoneally (i.p.) 30 minutes before the injection of acetic acid. A range of doses (e.g., 1, 5, 10 mg/kg) should be tested. A positive control group receiving a standard analgesic like indomethacin (B1671933) (10 mg/kg, i.p.) should be included.
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 ml/kg body weight) intraperitoneally.
-
Observation and Scoring: Immediately after the acetic acid injection, start a timer and count the number of writhes for a period of 20-30 minutes. A writhe is characterized by a contraction of the abdominal muscles followed by stretching of the hind limbs.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula:
-
% Inhibition = [ (Mean writhes in control - Mean writhes in treated group) / Mean writhes in control ] x 100.
-
Conclusion
This compound presents a promising therapeutic strategy for the treatment of various pain states due to its dual inhibitory action on FAAH and TRPV1. The protocols outlined in these application notes provide a framework for the preclinical evaluation of AA-5-HT in robust and predictive animal models of inflammatory, neuropathic, and visceral pain. Researchers are encouraged to adapt these protocols to their specific experimental needs and to further explore the therapeutic potential of this multifaceted compound.
References
- 1. Targeting fatty acid amide hydrolase and transient receptor potential vanilloid-1 simultaneously to modulate colonic motility and visceral sensation in the mouse: A pharmacological intervention with N-arachidonoyl-serotonin (AA-5-HT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the vanilloid receptor subtype-1 attenuates TNBS-colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Anxiolytic Potential of Arachidonoyl Serotonin in Preclinical Models
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "this compound (AA-5-HT) Modulates Exploratory Anxiety-Related" by Timothy Glenn Freels [digitalcommons.memphis.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.memphis.edu [digitalcommons.memphis.edu]
- 8. Elevated plus maze protocol [protocols.io]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 11. mmpc.org [mmpc.org]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Differential effects of exposure to low-light or high-light open-field on anxiety-related behaviors; relationship to c-Fos expression in serotonergic and non-serotonergic neurons in the dorsal raphe nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 15. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. conductscience.com [conductscience.com]
Application Notes and Protocols for Sleep Studies in Rats Using Arachidonoyl Serotonin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting sleep studies in rats to investigate the effects of Arachidonoyl Serotonin (AA-5-HT). The information is compiled from peer-reviewed research and established experimental procedures.
Introduction
N-arachidonoyl-serotonin (AA-5-HT) is a neuroactive lipid with a dual mechanism of action: it acts as an inhibitor of fatty acid amide hydrolase (FAAH) and as an antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel.[1][2][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, AA-5-HT increases the endogenous levels of AEA, which in turn modulates sleep through activation of cannabinoid receptor 1 (CB1).[1] Its interaction with the TRPV1 receptor adds another layer to its pharmacological profile.[1] Understanding the impact of AA-5-HT on sleep architecture is crucial for evaluating its therapeutic potential in sleep-related disorders.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of AA-5-HT on sleep-wake patterns and neurotransmitter levels in rats.
Table 1: Effects of this compound (AA-5-HT) on Sleep-Wake Architecture in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Time of Administration | Wakefulness (W) | Slow Wave Sleep (SWS) | REM Sleep (REMS) |
| Vehicle | - | Beginning of Dark Period | Baseline | Baseline | Baseline |
| AA-5-HT | 5 | Beginning of Dark Period | Decreased | Increased | Increased |
| AA-5-HT | 10 | Beginning of Dark Period | Decreased | Increased | Increased |
| AA-5-HT | 20 | Beginning of Dark Period | Decreased | Increased | Increased |
| Vehicle | - | Beginning of Light Period | No significant change | No significant change | No significant change |
| AA-5-HT | 5, 10, or 20 | Beginning of Light Period | No significant change | No significant change | No significant change |
Data compiled from Murillo-Rodríguez et al., 2017.[1][2][3]
Table 2: Effects of this compound (AA-5-HT) on Neurotransmitter Levels in the Rat Brain
| Neurotransmitter | Effect of AA-5-HT (20 mg/kg, i.p.) |
| Dopamine (DA) | Decreased |
| Norepinephrine (NE) | Decreased |
| Epinephrine (EP) | Decreased |
| Serotonin (5-HT) | Decreased |
| Adenosine (AD) | Enhanced |
Data reflects administration at the beginning of the dark period and is compiled from Murillo-Rodríguez et al., 2017.[1][2]
Table 3: Effects of this compound (AA-5-HT) on EEG Power Spectra during Different Vigilance States
| Vigilance State | EEG Power Spectrum | Effect of AA-5-HT (during dark period) |
| Alertness | Alpha (α) | Diminished |
| Slow Wave Sleep (SWS) | Delta (δ) | Enhanced |
| REM Sleep (REMS) | Theta (θ) | Enhanced |
Data compiled from Murillo-Rodríguez et al., 2017.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in studying the effects of AA-5-HT on sleep in rats.
Animal Model and Housing
-
Species: Male Sprague-Dawley or Wistar rats (250-350 g).
-
Housing: Rats should be individually housed in temperature- and humidity-controlled rooms (22±2°C, 50±10% humidity) with a 12-hour light/12-hour dark cycle (lights on at 08:00).[4][5] Food and water should be available ad libitum.[4][5] A minimum of one week of acclimation to the housing conditions is recommended before any experimental procedures.[4]
Surgical Implantation of EEG/EMG Electrodes
This procedure is essential for polysomnographic recording of sleep stages.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., a ketamine/xylazine cocktail or isoflurane).[5][6]
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic apparatus.
-
EEG Electrode Placement: Drill small burr holes through the skull over the desired cortical areas (e.g., frontal and parietal cortices).[6] Screw stainless steel electrodes into the burr holes, ensuring they touch the dura mater without penetrating the brain.
-
EMG Electrode Placement: Insert a pair of flexible, insulated stainless steel wires into the nuchal (neck) muscles to record muscle tone.[6]
-
Headmount Assembly: Connect the EEG and EMG electrodes to a miniature connector plug. Secure the entire assembly to the skull using dental cement.
-
Post-operative Care: Provide post-operative analgesia and allow the animals to recover for at least one week before starting the experiments.[7]
Drug Administration
-
Compound: N-arachidonoyl-serotonin (AA-5-HT).
-
Vehicle: A suitable vehicle for dissolving AA-5-HT (e.g., a mixture of Tween 80, polyethylene (B3416737) glycol, and saline).
-
Dosage: Doses ranging from 5 to 20 mg/kg have been shown to be effective.[1][2][3]
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route.[1][2][3]
-
Timing: Administer the drug at the beginning of the dark period (the active phase for rats) to observe its sleep-promoting effects.[1][2][3]
Polysomnographic Recording and Sleep Scoring
-
Habituation: Habituate the rats to the recording chamber and tethered recording cables for several days before the baseline recording.[7]
-
Recording: Connect the rat's headmount to a recording system. Record EEG and EMG signals continuously for 24 hours to establish a baseline. On the treatment day, administer AA-5-HT or vehicle and record for another 24 hours.
-
Data Analysis (Sleep Scoring):
-
Divide the recordings into 10-30 second epochs.
-
Score each epoch as one of three stages:
-
Wakefulness (W): Characterized by low-amplitude, high-frequency EEG and high EMG activity.[8]
-
Slow Wave Sleep (SWS) or Non-REM (NREM) Sleep: Characterized by high-amplitude, low-frequency (delta waves) EEG and low EMG activity.[8]
-
REM Sleep (REMS): Characterized by low-amplitude, high-frequency (theta waves) EEG and muscle atonia (very low EMG activity).[8]
-
-
Quantify the total time spent in each stage, the number and duration of sleep/wake bouts, and sleep latency.
-
Microdialysis for Neurotransmitter Analysis
This technique allows for the in vivo sampling of neurotransmitters from specific brain regions.
-
Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., the nucleus accumbens or prefrontal cortex).
-
Probe Insertion: A day before the experiment, insert a microdialysis probe into the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) before and after the administration of AA-5-HT.
-
Analysis: Analyze the concentration of neurotransmitters (DA, NE, EP, 5-HT, AD) in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and the experimental workflow for a typical sleep study.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experiment 8: In vivo Brain Microdialysis in Rats [bio-protocol.org]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The analgesic effect of N-arachidonoyl-serotonin, a FAAH inhibitor and TRPV1 receptor antagonist, associated with changes in rostral ventromedial medulla and locus coeruleus cell activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 8. 2.9. EEG/EMG scoring [bio-protocol.org]
Application Notes and Protocols: Measuring Dopamine Release in Response to Arachidonoyl Serotonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonoyl Serotonin (B10506) (AA-5-HT) is an endogenous lipid signaling molecule with a multifaceted pharmacological profile. It is recognized as an inhibitor of fatty acid amide hydrolase (FAAH) and an antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor.[1][2] These actions position AA-5-HT as a significant modulator of the endocannabinoid system, which is known to influence dopaminergic neurotransmission. Understanding the effect of AA-5-HT on dopamine (B1211576) release is crucial for elucidating its therapeutic potential in neurological and psychiatric disorders where dopamine signaling is dysregulated.[3][4] This document provides detailed application notes and experimental protocols for measuring dopamine release in response to AA-5-HT administration.
Mechanism of Action
Arachidonoyl Serotonin's primary mechanism involves the dual inhibition of FAAH and antagonism of TRPV1 channels.[5] FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).[6] By inhibiting FAAH, AA-5-HT increases the synaptic concentration of AEA.[2] Elevated AEA levels can then modulate dopamine release, in part through the activation of cannabinoid type 1 (CB1) receptors.[5] Simultaneously, AA-5-HT's antagonism of TRPV1 channels can also influence neuronal excitability and neurotransmitter release.[2][7] Studies have shown that systemic administration of TRPV1 blockers can reduce dopamine release in the nucleus accumbens.[7] Therefore, the net effect of AA-5-HT on dopamine release is a complex interplay between enhanced endocannabinoid signaling and direct TRPV1 antagonism.[2][4]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Species | Brain Region | Method | Reference |
| AA-5-HT Effect on Dopamine Release | Inhibition | Mouse | Nucleus Accumbens (NAc) | In Vivo Amperometry | [4] |
| AA-5-HT Effect on Dopamine Release | Inhibition | Mouse | Basolateral Amygdala (BLA) | In Vivo Amperometry | [4] |
| AA-5-HT Administration Route | Intraperitoneal (i.p.) | Mouse | - | - | [5] |
| Effective AA-5-HT Dose for Behavioral Effects | 0.1, 0.3, 1 mg/kg | Mouse | - | Contextual Fear Conditioning | [5] |
| Effect of high-dose AA-5-HT on Dopamine Levels | Decrease | Rat | Nucleus Accumbens | Microdialysis | [8][9] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Dopamine Release
This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in a specific brain region (e.g., Nucleus Accumbens) of a freely moving rodent following the administration of this compound.[3][10]
Materials:
-
Microdialysis probes (1-4 mm membrane length)
-
Guide cannula
-
Dummy cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂
-
This compound (AA-5-HT)
-
HPLC system with electrochemical detection (HPLC-ECD)
-
C18 reverse-phase column
-
Perchloric acid or antioxidant solution
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., Nucleus Accumbens).
-
Insert a dummy cannula to maintain patency.
-
Allow the animal to recover for at least 48-72 hours post-surgery.[3]
-
-
Microdialysis Experiment:
-
Gently restrain the animal and replace the dummy cannula with a microdialysis probe.[3]
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[3]
-
Allow the system to stabilize for 1-2 hours to establish a stable baseline of dopamine levels.[3]
-
Collect baseline dialysate samples every 20 minutes for at least one hour into vials containing an antioxidant.[10]
-
-
Drug Administration:
-
Administer this compound systemically (e.g., intraperitoneal injection) at the desired dose.
-
-
Sample Collection:
-
Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined period post-injection.
-
-
Sample Analysis (HPLC-ECD):
-
Data Analysis:
-
Express the results as a percentage change from the baseline dopamine levels.[3]
-
Protocol 2: In Vitro Dopamine Release Assay from Cell Cultures
This protocol outlines a method for measuring dopamine release from cultured cells (e.g., PC12 cells or primary dopaminergic neurons) in response to this compound.[11][12]
Materials:
-
Dopaminergic cell line (e.g., PC12) or primary neuron culture
-
96-well cell culture plates
-
Assay buffer (e.g., Locke's solution)
-
This compound (AA-5-HT)
-
[³H]dopamine (for radiolabeled assay) or reagents for luminescence-based detection
-
Lysis buffer
-
Liquid scintillation counter (for radiolabeled assay) or luminometer
Procedure:
-
Cell Culture and Plating:
-
Culture cells expressing the dopamine transporter (DAT) in appropriate media.
-
Plate the cells in 96-well plates and grow to ~80% confluency.[11]
-
-
Dopamine Loading (for release assays):
-
Drug Incubation:
-
Add varying concentrations of this compound to the wells.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
-
Measurement of Dopamine Release:
-
Radiolabeled Method:
-
Collect the supernatant (extracellular medium).
-
Lyse the cells to collect the intracellular content.
-
Measure the radioactivity in both the supernatant and the cell lysate using a liquid scintillation counter.[11]
-
Calculate the percentage of [³H]dopamine released.
-
-
Luminescence Method:
-
Add a reagent cocktail containing monoamine oxidase (MAO) and horseradish peroxidase (HRP) and luminol.
-
MAO oxidizes the released dopamine, producing hydrogen peroxide.
-
HRP catalyzes a reaction between hydrogen peroxide and luminol, generating a chemiluminescent signal.[12]
-
Measure the luminescence using a luminometer.
-
-
-
Data Analysis:
-
Plot the dopamine release against the concentration of this compound.
-
Determine the EC₅₀ value if a dose-response relationship is observed.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for in vivo microdialysis.
Caption: Experimental workflow for in vitro dopamine release assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound (AA-5-HT) modulates general fear-like behavior and inhibits mesolimbic dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-arachidonoyl-serotonin, a dual FAAH and TRPV1 blocker, inhibits the retrieval of contextual fear memory: Role of the cannabinoid CB1 receptor in the dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of N-Arachidonoyl-Serotonin (AA-5-HT) in Sleep-Wake Cycle Architecture, Sleep Homeostasis, and Neurotransmitters Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of N-Arachidonoyl-Serotonin (AA-5-HT) in Sleep-Wake Cycle Architecture, Sleep Homeostasis, and Neurotransmitters Regulation [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Dissolution and Administration of Arachidonoyl Serotonin for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and in vivo administration of Arachidonoyl Serotonin (B10506) (AA-5-HT), a dual-action inhibitor of Fatty Acid Amide Hydrolase (FAAH) and an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] Proper preparation and administration of this lipophilic compound are critical for obtaining reliable and reproducible results in preclinical research.
Data Presentation
Solubility of Arachidonoyl Serotonin
The following table summarizes the solubility of this compound in various solvents. This information is crucial for the preparation of stock solutions and final dosing formulations.
| Solvent | Solubility | Reference |
| Ethanol (B145695) | ~30 mg/ml | [3] |
| Dimethylformamide (DMF) | ~30 mg/ml | [4] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~15 mg/ml | [3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~290 µg/ml | [3] |
In Vivo Administration Parameters
This table outlines key parameters from published studies that have successfully administered this compound to rodent models. These examples can serve as a starting point for designing new in vivo experiments.
| Species | Administration Route | Dosage Range | Vehicle | Key Findings | Reference |
| Mouse | Intraperitoneal (i.p.) | 0.1 - 5 mg/kg | 10% DMSO in 0.9% NaCl | Inhibited retrieval of contextual fear memory, analgesic effects. | [5][6] |
| Rat | Intraperitoneal (i.p.) | 5 mg/kg | 10% DMSO in 0.9% NaCl | Exerted strong analgesic activity in pain models. | [6] |
| Mouse | Intraperitoneal (i.p.) | 1 mg/kg | Not specified | Attenuated generalized fear. | [7] |
| Rat | Intraperitoneal (i.p.) | 5, 10, or 20 mg/kg | Not specified | Decreased wakefulness and increased sleep during the dark period. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later dilution into a final dosing vehicle.
Materials:
-
This compound (typically supplied in methyl acetate)[3]
-
Nitrogen gas source
-
Ethanol or DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Under a gentle stream of nitrogen gas, evaporate the methyl acetate (B1210297) solvent from the vial containing this compound.
-
Once the solvent has completely evaporated, a neat oil will remain.
-
Immediately add the desired volume of ethanol or DMSO to the vial to achieve a concentrated stock solution (e.g., 10-30 mg/ml).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -80°C for long-term stability.[3] The product is stable for at least 2 years when stored under these conditions.[4]
Protocol 2: Preparation of Dosing Solution for Intraperitoneal (i.p.) Administration
This protocol details the dilution of the stock solution into a vehicle suitable for intraperitoneal injection in rodents.
Materials:
-
This compound stock solution (from Protocol 1)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required volume of the this compound stock solution based on the desired final concentration and the number of animals to be dosed.
-
In a sterile microcentrifuge tube, prepare the vehicle by mixing DMSO and sterile 0.9% saline. A common vehicle composition is 10% DMSO in saline.[6] For example, to prepare 1 ml of a 10% DMSO vehicle, mix 100 µl of DMSO with 900 µl of sterile saline.
-
Add the calculated volume of the this compound stock solution to the vehicle.
-
Vortex the solution thoroughly to ensure a homogenous suspension.
-
Before administration, it is advisable to warm the solution to room temperature.
Protocol 3: Intraperitoneal (i.p.) Administration in Rodents
This protocol provides a general guideline for the intraperitoneal injection of the prepared this compound dosing solution.
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the animal to accurately calculate the required injection volume. The injection volume should typically not exceed 10 ml/kg.
-
Gently restrain the animal, exposing the abdomen.
-
Disinfect the injection site in the lower quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure that the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the dosing solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound (AA-5-HT).
Experimental Workflow for In Vivo Administration
Caption: Experimental workflow for in vivo administration of AA-5-HT.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. N-arachidonoyl-serotonin, a dual FAAH and TRPV1 blocker, inhibits the retrieval of contextual fear memory: Role of the cannabinoid CB1 receptor in the dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (AA-5-HT) modulates general fear-like behavior and inhibits mesolimbic dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of N-Arachidonoyl-Serotonin (AA-5-HT) in Sleep-Wake Cycle Architecture, Sleep Homeostasis, and Neurotransmitters Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Intraperitoneal and Subcutaneous Administration of Arachidonoyl Serotonin (AA-5-HT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonoyl Serotonin (AA-5-HT) is an endogenous lipid signaling molecule with a dual mechanism of action, functioning as both an inhibitor of Fatty Acid Amide Hydrolase (FAAH) and an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] This dual activity makes AA-5-HT a compound of significant interest for therapeutic development, particularly in the fields of analgesia and anxiolysis.[3][4] The choice of administration route is a critical factor that can significantly influence the pharmacokinetic and pharmacodynamic profile of a compound. This document provides a detailed comparison of intraperitoneal (IP) and subcutaneous (SC) administration of AA-5-HT in preclinical rodent models, offering comprehensive protocols and a summary of available data to guide researchers in their experimental design.
Data Presentation
Pharmacokinetic Profile: General Principles of Intraperitoneal vs. Subcutaneous Administration
The route of administration significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of a compound. The following table summarizes the generally accepted pharmacokinetic differences between intraperitoneal and subcutaneous injections of small molecules in rodents.[5]
| Pharmacokinetic Parameter | Intraperitoneal (IP) Administration | Subcutaneous (SC) Administration |
| Absorption Speed | Rapid | Slower and more sustained |
| Time to Peak Plasma Concentration (Tmax) | Shorter | Longer |
| Peak Plasma Concentration (Cmax) | Higher | Lower |
| Bioavailability | Generally high, but can be subject to first-pass metabolism in the liver | Typically high, avoids first-pass metabolism |
| Variability | Can be higher due to the potential for injection into organs or adipose tissue | Generally lower and more consistent |
Note: This table represents general principles and the specific pharmacokinetic parameters for AA-5-HT have not been empirically determined in comparative studies.
Pharmacodynamic Profile: Analgesic Effects of AA-5-HT
The following table summarizes the observed analgesic effects of AA-5-HT administered via intraperitoneal and subcutaneous routes in the formalin test in rodents, as reported by Maione et al. (2007).[1]
| Animal Model | Administration Route | Dosage | Vehicle | Key Findings in Formalin Test |
| Mouse | Intraperitoneal (i.p.) | 5 mg/kg | 10% DMSO in 0.9% NaCl | Inhibited both the first (acute) and second (inflammatory) phases of nocifensive behavior.[1] |
| Rat | Intraperitoneal (i.p.) | 5 mg/kg | 10% DMSO in 0.9% NaCl | Significantly reduced the second phase of the nocifensive response.[1] |
| Rat | Subcutaneous (s.c.), intra-paw | 1 mg/rat | 10% DMSO in 0.9% NaCl | Produced analgesia only during the second phase of the test.[1] |
Experimental Protocols
Protocol 1: Preparation of AA-5-HT for In Vivo Administration
Materials:
-
This compound (AA-5-HT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 0.9% Sodium Chloride (NaCl) solution (saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of AA-5-HT powder in a sterile microcentrifuge tube.
-
Add a volume of DMSO that is 10% of the final desired volume.
-
Vortex the mixture thoroughly until the AA-5-HT is completely dissolved in the DMSO.
-
Add sterile 0.9% NaCl to reach the final desired concentration. The final vehicle composition will be 10% DMSO in 0.9% NaCl.
-
Vortex the solution again to ensure it is a homogenous suspension.
-
It is recommended to prepare the solution fresh on the day of the experiment.
Protocol 2: Intraperitoneal (IP) Injection of AA-5-HT in Mice or Rats
Materials:
-
Prepared AA-5-HT solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol
-
Gauze pads
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Weigh the animal on the day of the experiment to accurately calculate the injection volume. The recommended maximum injection volume for IP administration in rodents is 10 mL/kg.
-
-
Restraint:
-
Gently restrain the mouse or rat. For mice, the scruff of the neck can be held. For rats, a two-person technique or wrapping in a towel may be preferred.
-
-
Injection Site Identification:
-
Position the animal so its abdomen is exposed.
-
The injection site is in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
-
Injection:
-
Disinfect the injection site with a gauze pad soaked in 70% ethanol.
-
Tilt the animal's head downwards slightly to help displace the abdominal organs.
-
Insert the needle, with the bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ (no blood or fluid should appear).
-
Inject the calculated volume of the AA-5-HT solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress or adverse reactions.
-
Protocol 3: Subcutaneous (SC) Injection of AA-5-HT in Rats (Intra-paw)
Materials:
-
Prepared AA-5-HT solution
-
Sterile syringes (e.g., Hamilton syringe for small volumes)
-
Sterile needles (30 gauge)
-
70% ethanol
-
Gauze pads
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize animals as described for IP injection.
-
Weigh the animal to ensure accurate dosing.
-
-
Restraint:
-
Gently restrain the rat, allowing access to the hind paw.
-
-
Injection Site Identification:
-
The injection will be made into the plantar surface of the hind paw.
-
-
Injection:
-
Disinfect the injection site with a gauze pad soaked in 70% ethanol.
-
Lift a small fold of the skin on the plantar surface of the paw.
-
Insert the needle, bevel up, into the subcutaneous space.
-
Inject the calculated volume of the AA-5-HT solution (e.g., 50 µL as used in the cited study).[1]
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the animal to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of pain, inflammation at the injection site, or distress.
-
Visualizations
Signaling Pathways of this compound (AA-5-HT)
Caption: FAAH Inhibition Pathway of AA-5-HT.
Caption: TRPV1 Antagonism Pathway of AA-5-HT.
Experimental Workflow: Comparative Analysis of IP vs. SC AA-5-HT in a Rodent Analgesia Model
Caption: Workflow for comparing IP and SC AA-5-HT in an analgesia model.
References
- 1. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Arachidonoyl Serotonin (AA-5-HT) Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Arachidonoyl Serotonin (B10506) (AA-5-HT) in DMSO and ethanol (B145695). It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful preparation of AA-5-HT solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Arachidonoyl Serotonin in DMSO and ethanol?
A1: The solubility of this compound can vary slightly between batches. However, the approximate solubility is ≥15 mg/mL in DMSO and ≥30 mg/mL in ethanol.[1][2] For precise, batch-specific data, always refer to the certificate of analysis provided by the supplier.
Q2: My this compound was supplied in methyl acetate. How do I prepare a solution in DMSO or ethanol?
A2: If your AA-5-HT is supplied in methyl acetate, you must first evaporate the shipping solvent. This can be done by placing the open vial under a gentle stream of inert gas like nitrogen until the solvent has fully evaporated. Immediately add your solvent of choice (DMSO or ethanol) to the remaining oil to prevent degradation.[1]
Q3: I'm seeing precipitation after adding my stock solution to an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue with lipophilic compounds like AA-5-HT. To mitigate this, ensure the final concentration of the organic solvent in your aqueous solution is as low as possible, as high concentrations can have physiological effects.[1] It is also recommended to add the stock solution to the pre-warmed aqueous buffer drop-by-drop while gently vortexing.[3] Prepare these aqueous solutions fresh and do not store them for more than one day.[1][4]
Q4: Can I warm the solution to improve solubility?
A4: Yes, gentle warming can aid dissolution. You can warm the solution in a water bath at 37°C and vortex or sonicate it for a short period until the compound is fully dissolved.[3][5]
Q5: How should I store my this compound stock solutions?
A5: Stock solutions in DMSO or ethanol should be stored at -20°C or -80°C.[1][3] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3]
Solubility Data Summary
The following table summarizes the quantitative solubility data for this compound in commonly used laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM)* |
| Ethanol | ~ 30[1] | ~ 64.8 |
| DMSO | ~ 15[1] | ~ 32.4 |
| PBS (pH 7.2) | ~ 0.29[1][2] | ~ 0.63 |
*Molar concentration calculated using a molecular weight of 462.7 g/mol .
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound in either DMSO or ethanol.
Materials:
-
This compound (as supplied)
-
Anhydrous DMSO or Ethanol (purged with inert gas is recommended)[1]
-
Sterile microcentrifuge tubes or vials
-
Pipettors and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Source of inert gas (e.g., nitrogen), if applicable
Procedure:
-
Solvent Evaporation (if necessary): If your AA-5-HT was supplied in a solvent like methyl acetate, place the vial under a gentle stream of nitrogen gas to evaporate the solvent completely. You should be left with a neat oil.[1]
-
Solvent Addition: Immediately add the calculated volume of your chosen solvent (DMSO or ethanol) to the vial containing the AA-5-HT. For example, to prepare a 10 mg/mL solution, add 1 mL of solvent to 10 mg of the compound.
-
Dissolution: Cap the vial tightly and vortex the solution vigorously until the AA-5-HT is completely dissolved.
-
Assisted Dissolution (Optional): If the compound does not dissolve readily, gently warm the vial in a 37°C water bath for a few minutes and vortex again.[3] Alternatively, brief sonication can be used.[5]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles or precipitates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store these aliquots at -20°C or -80°C for long-term stability.[1][3]
Troubleshooting Guide
If you encounter issues with solubility, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for AA-5-HT solubility issues.
Signaling Pathway of this compound
This compound is recognized for its dual mechanism of action, primarily involving the inhibition of Fatty Acid Amide Hydrolase (FAAH) and the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[6][7][8]
Caption: Dual signaling pathways of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Arachidonyl serotonin | CAS:187947-37-1 | Dual FAAH inhibitor/TRPV1 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of Arachidonoyl Serotonin solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Arachidonoyl Serotonin (B10506) (AA-5HT) solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during its handling and use in experiments.
Troubleshooting Guide: Solution Instability
Immediate identification of potential stability issues is crucial for reliable experimental outcomes. This guide provides insights into common problems, their probable causes, and recommended solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in aqueous buffer | Low aqueous solubility of AA-5HT. Shock precipitation upon dilution of organic stock. | Pre-warm the aqueous buffer to 37°C. Add the organic stock solution dropwise while vortexing. Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility. |
| Loss of biological activity | Degradation of AA-5HT due to oxidation, hydrolysis, or light exposure. Repeated freeze-thaw cycles of stock solutions. | Prepare fresh aqueous solutions for each experiment.[1] Protect solutions from light by using amber vials. Purge organic solvents with an inert gas (e.g., argon or nitrogen) before preparing stock solutions.[1] Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Inconsistent experimental results | Inaccurate concentration of AA-5HT solution due to degradation or improper dissolution. | Regularly check the purity and concentration of the stock solution using HPLC. Ensure complete dissolution of AA-5HT in the organic solvent before preparing aqueous dilutions. |
| Discoloration of the solution | Oxidation of the serotonin moiety of AA-5HT. | Store stock solutions at -80°C under an inert atmosphere.[1] Minimize the exposure of the solution to air and light. Consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the organic stock solution, but verify its compatibility with your experimental system. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Arachidonoyl Serotonin?
A1: For long-term storage, this compound is typically supplied in methyl acetate (B1210297) and should be stored at -80°C, where it is stable for at least two years.[1] For preparing a fresh stock solution, high-purity ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF) can be used.[1] It is crucial to use anhydrous solvents and to purge them with an inert gas like argon or nitrogen before use to minimize oxidation.[1]
Q2: What is the solubility of this compound in common solvents?
A2: The approximate solubility of this compound in various solvents is summarized in the table below.[1][2]
| Solvent | Approximate Solubility |
| Ethanol | ~30 mg/mL |
| DMSO | ~15 mg/mL |
| DMF | ~30 mg/mL |
| PBS (pH 7.2) | ~290 µg/mL |
Q3: How should I prepare aqueous working solutions of this compound from an organic stock?
A3: To prepare an aqueous working solution, the organic stock solution should be diluted into your aqueous buffer of choice (e.g., PBS, cell culture medium). To avoid precipitation, it is recommended to add the organic stock solution dropwise to the pre-warmed (37°C) aqueous buffer while gently vortexing. The final concentration of the organic solvent in the aqueous solution should be kept to a minimum (typically <0.5%) to avoid any physiological effects of the solvent itself.[1]
Q4: For how long can I store aqueous solutions of this compound?
A4: It is strongly recommended not to store aqueous solutions of this compound for more than one day.[1] The compound is susceptible to hydrolysis and oxidation in aqueous environments. For optimal results, prepare fresh aqueous solutions for each experiment.
Q5: What are the main degradation pathways for this compound?
A5: The primary degradation pathways for this compound are oxidation and hydrolysis. The arachidonoyl moiety, being a polyunsaturated fatty acid, is prone to oxidation. The serotonin moiety can also be oxidized, particularly at the indole (B1671886) ring. The amide bond linking arachidonic acid and serotonin can be susceptible to hydrolysis, especially at non-neutral pH.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol
Materials:
-
This compound (as a neat oil or solution in methyl acetate)
-
Anhydrous ethanol (200 proof)
-
Inert gas (argon or nitrogen)
-
Sterile, amber glass vial with a screw cap
-
Calibrated analytical balance
-
Micropipettes
Procedure:
-
Solvent Preparation: Purge the anhydrous ethanol with a gentle stream of inert gas for 15-20 minutes to remove dissolved oxygen.
-
Weighing: If starting from a neat oil, accurately weigh the desired amount of this compound in a sterile, amber glass vial. If starting from a solution in methyl acetate, evaporate the methyl acetate under a gentle stream of nitrogen gas.
-
Dissolution: Add the calculated volume of purged, anhydrous ethanol to the vial containing the this compound to achieve a final concentration of 10 mM (Molecular Weight: 462.67 g/mol ).
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Storage: Blanket the headspace of the vial with inert gas before tightly sealing the cap. Store the stock solution at -80°C.
Protocol 2: Stability Assessment of this compound Solutions by HPLC
Objective: To determine the stability of an this compound solution under specific storage conditions.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
HPLC-grade solvents
Procedure:
-
Initial Analysis (T=0):
-
Prepare a fresh dilution of the this compound solution in the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
Inject the sample onto the HPLC system.
-
Run a gradient elution method (e.g., starting with a lower percentage of Mobile Phase B and ramping up) to separate this compound from any potential degradation products.
-
Monitor the elution profile at the λmax of this compound (223 and 278 nm).[1]
-
Record the peak area of the this compound peak. This will serve as the baseline (100% integrity).
-
-
Incubation:
-
Store the this compound solution under the desired test conditions (e.g., specific temperature, light exposure, pH).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the stored solution.
-
Prepare and analyze the sample by HPLC as described in step 1.
-
Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Visualizations
References
Technical Support Center: Arachidonoyl Serotonin (in vivo experiments)
Welcome to the technical support center for the in vivo application of Arachidonoyl Serotonin (B10506) (AA-5-HT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues, troubleshooting, and best practices for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Arachidonoyl Serotonin (AA-5-HT) and what is its primary mechanism of action?
A1: this compound (N-arachidonoyl-serotonin, AA-5-HT) is an endogenous lipid signaling molecule.[1] Its primary mechanism of action is the dual inhibition of Fatty Acid Amide Hydrolase (FAAH) and antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[2][3] FAAH is the enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, AA-5-HT increases the endogenous levels of AEA, leading to enhanced cannabinoid CB1 receptor activation.[2][4] Its antagonist activity at the TRPV1 receptor further modulates neuronal signaling and has been implicated in its analgesic and anxiolytic effects.[4]
Q2: What are the common administration routes for AA-5-HT in animal models?
A2: The most common administration routes for AA-5-HT in rodents (mice and rats) are intraperitoneal (i.p.) and subcutaneous (s.c.) injections.[2] For targeted central nervous system effects, direct microinjections into specific brain regions, such as the periaqueductal gray (PAG), have also been successfully employed.[5][6]
Q3: What is a typical dose range for AA-5-HT in in vivo studies?
A3: The effective dose of AA-5-HT can vary depending on the animal model, administration route, and the specific biological effect being investigated. Reported intraperitoneal doses in rodents range from 0.1 mg/kg to 20 mg/kg.[4][7] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental paradigm, as effects can be dose-dependent. For instance, in anxiety models, lower doses have shown anxiolytic effects, while higher doses may be ineffective or even produce anxiogenic-like responses.[4]
Q4: How should I store this compound?
A4: this compound is typically supplied as a solution in methyl acetate (B1210297) and should be stored at -80°C. Under these conditions, it is stable for at least two years.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Poor Solubility and Vehicle Precipitation
Symptoms:
-
The compound does not fully dissolve in the chosen vehicle.
-
Precipitation is observed in the solution before or during administration.
-
Inconsistent or lack of expected biological effects across animals.
Possible Causes:
-
This compound is a lipophilic molecule with poor aqueous solubility.[8]
-
The chosen vehicle is not appropriate for the concentration of AA-5-HT being used.
-
The pH of the final solution is not optimal.
Solutions:
-
Vehicle Selection:
-
For intraperitoneal injections, a common and effective vehicle is a mixture of a small amount of an organic solvent with a physiological solution. A frequently used vehicle is 10% Dimethyl sulfoxide (B87167) (DMSO) in 0.9% sterile saline (NaCl).[2]
-
Other potential vehicles include a mixture of ethanol (B145695), a surfactant like Tween 80, and saline. For example, a vehicle containing 2% ethanol and 2% Tween 80 in saline has been used for other lipophilic endocannabinoids.[9]
-
It is critical to keep the percentage of the organic solvent as low as possible to avoid vehicle-induced toxicity or behavioral effects. Always include a vehicle-only control group in your experiments.
-
-
Preparation Protocol:
-
First, dissolve the AA-5-HT in the organic solvent component (e.g., DMSO or ethanol).
-
Then, slowly add the aqueous component (e.g., saline or PBS) to the organic solution while vortexing to prevent precipitation.
-
Prepare the solution fresh on the day of the experiment.
-
-
pH Adjustment:
Issue 2: Inconsistent or Unexpected Behavioral Effects
Symptoms:
-
High variability in behavioral responses between animals receiving the same dose.
-
Observing anxiogenic-like effects when anxiolytic effects are expected.
-
Lack of a clear dose-response relationship.
Possible Causes:
-
Dose-dependent effects: AA-5-HT can have biphasic effects. For example, low doses may be anxiolytic, while higher doses may be ineffective or anxiogenic.[4][11]
-
Strain differences: The basal anxiety level of the rodent strain can influence the behavioral outcome. For example, the effects of AA-5-HT on anxiety-like behaviors can differ between C57BL/6J and BALB/cJ mice.[12][13]
-
Contextual factors: The experimental paradigm and testing conditions can interact with the drug's effects.[12][13]
Solutions:
-
Pilot Studies: Conduct a pilot study with a wide range of doses to establish a clear dose-response curve for your specific animal strain and behavioral test.
-
Control for Animal Strain and Baseline Behavior: Be consistent with the rodent strain used. Consider characterizing the baseline behavior of your animals to account for individual differences.
-
Standardize Experimental Conditions: Maintain consistent environmental conditions (e.g., lighting, noise levels) and handling procedures to minimize stress and variability.
Issue 3: Suspected Lack of Target Engagement
Symptoms:
-
Absence of the expected physiological or behavioral effects even at higher doses.
-
Results are not consistent with the known mechanism of action of AA-5-HT.
Possible Causes:
-
Compound Degradation: Improper storage or handling may have led to the degradation of AA-5-HT.
-
Poor Bioavailability: Due to its lipophilic nature, the compound may have poor absorption and distribution to the target tissues.[8][14]
Solutions:
-
Verify Compound Integrity: If in doubt, have the purity and concentration of your AA-5-HT stock solution verified analytically.
-
Confirm Target Engagement:
-
A direct way to confirm FAAH inhibition in vivo is to measure the levels of its primary substrate, anandamide (AEA), in relevant tissues (e.g., brain, liver).[15] Successful target engagement should result in a significant increase in AEA levels.[15]
-
Activity-based protein profiling (ABPP) can also be used to directly assess the binding of the inhibitor to FAAH in tissue samples.[15]
-
-
Consider Formulation Strategies: For oral administration, lipid-based formulations can be explored to enhance the bioavailability of lipophilic drugs like AA-5-HT.[8][14] These strategies involve incorporating the drug into a lipid matrix with oils and surfactants to improve its solubility and absorption.[8][14]
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Species | Administration | Reference |
| FAAH Inhibition (IC₅₀) | 12 µM | Mouse (neuroblastoma cells) | in vitro | |
| TRPV1 Antagonism (IC₅₀) | 37-40 nM | Rat and Human (recombinant) | in vitro | [2] |
| Effective Analgesic Dose | 5 mg/kg | Rat, Mouse | i.p. | [2] |
| Effective Anxiolytic Dose | 0.1 mg/kg | Mouse (C57BL/6J) | i.p. | [4] |
| Sleep-Modulating Dose | 10-20 mg/kg | Rat | i.p. | [7] |
| Solubility in DMSO | >15 mg/ml | N/A | N/A | |
| Solubility in Ethanol | >30 mg/ml | N/A | N/A | |
| Solubility in PBS (pH 7.2) | >290 µg/ml | N/A | N/A | |
| Storage Stability | ≥ 2 years at -80°C | N/A | N/A |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal Administration of AA-5-HT in Mice
-
Materials:
-
This compound (AA-5-HT)
-
Dimethyl sulfoxide (DMSO), sterile
-
0.9% Sodium Chloride (NaCl) solution, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
1 ml syringes with 27-30 gauge needles
-
-
Vehicle Preparation (10% DMSO in 0.9% NaCl):
-
In a sterile tube, combine 1 part DMSO with 9 parts sterile 0.9% NaCl.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
AA-5-HT Solution Preparation (Example for a 5 mg/kg dose in a 25g mouse):
-
Calculate the required dose: 5 mg/kg * 0.025 kg = 0.125 mg of AA-5-HT.
-
Determine the injection volume: A typical injection volume for mice is 10 ml/kg. For a 25g mouse, this is 0.25 ml.
-
Calculate the required concentration: 0.125 mg / 0.25 ml = 0.5 mg/ml.
-
Prepare the solution:
-
Weigh the required amount of AA-5-HT or take the equivalent volume from a stock solution.
-
Dissolve the AA-5-HT in the required volume of DMSO first.
-
Slowly add the 0.9% NaCl solution while vortexing to reach the final desired concentration and volume.
-
Visually inspect the solution for any precipitation.
-
-
-
Administration:
-
Gently restrain the mouse.
-
Perform the intraperitoneal injection into the lower right quadrant of the abdomen, being careful to avoid the internal organs.
-
Administer the vehicle solution to the control group using the same volume and procedure.
-
Visualizations
Signaling Pathways
Caption: Dual mechanism of action of this compound (AA-5-HT).
Experimental Workflow
Caption: General experimental workflow for in vivo studies with AA-5-HT.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The analgesic effect of N-arachidonoyl-serotonin, a FAAH inhibitor and TRPV1 receptor antagonist, associated with changes in rostral ventromedial medulla and locus coeruleus cell activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. symmetric.events [symmetric.events]
- 9. Frontiers | Endocannabinoid 2-Arachidonoylglycerol Self-Administration by Sprague-Dawley Rats and Stimulation of in vivo Dopamine Transmission in the Nucleus Accumbens Shell [frontiersin.org]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. digitalcommons.memphis.edu [digitalcommons.memphis.edu]
- 12. "this compound (AA-5-HT) Modulates Exploratory Anxiety-Related" by Timothy Glenn Freels [digitalcommons.memphis.edu]
- 13. This compound (AA-5-HT) modulates general fear-like behavior and inhibits mesolimbic dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Arachidonoyl Serotonin (AA-5-HT) for Analgesic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Arachidonoyl Serotonin (B10506) (AA-5-HT) in analgesic studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Arachidonoyl Serotonin (AA-5-HT) in producing analgesia?
A1: this compound (AA-5-HT) exhibits a dual mechanism of action that contributes to its analgesic effects.[1][2][3] It is an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).[4][5][6] By inhibiting FAAH, AA-5-HT increases the endogenous levels of AEA, which can then activate cannabinoid CB1 receptors, leading to analgesic effects.[1][7] Additionally, AA-5-HT acts as a direct antagonist of the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor, which is a key player in nociceptive signaling.[1][2][7] This dual activity makes it a potent analgesic in various pain models.[1][2]
Q2: What is a recommended starting dose for in vivo analgesic studies with AA-5-HT?
A2: Based on preclinical studies in rodents, a common effective dose of AA-5-HT is 5 mg/kg, administered either intraperitoneally (i.p.) or subcutaneously (s.c.).[7] However, the optimal dose can vary depending on the animal model, the type of pain being investigated, and the route of administration. It is always recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q3: How should I prepare and administer AA-5-HT for in vivo experiments?
A3: AA-5-HT is a lipid-based compound and requires a suitable vehicle for solubilization. A commonly used vehicle for in vivo administration is a solution of 10% Dimethyl Sulfoxide (DMSO) in 0.9% physiological saline (NaCl).[7] It is crucial to ensure the compound is fully dissolved before administration. For subcutaneous injections into the paw, a small volume (e.g., 50 µl) is typically used.[7]
Q4: I am not observing a significant analgesic effect with AA-5-HT. What are the potential reasons?
A4: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dosage: The dose may be too low for your specific model. Consider performing a dose-response curve to identify the optimal concentration.
-
Route of Administration: The route of administration can influence the bioavailability and efficacy of the compound. Intraperitoneal or subcutaneous injections are commonly used.[7]
-
Timing of Administration: The timing of AA-5-HT administration relative to the nociceptive stimulus is critical. For instance, in the formalin test, AA-5-HT is typically administered 15 minutes before the formalin injection.[7]
-
Vehicle and Solubility: Ensure that AA-5-HT is completely dissolved in the vehicle. Poor solubility can lead to inaccurate dosing.
-
Pain Model: The analgesic efficacy of AA-5-HT may vary between different pain models (e.g., acute vs. chronic pain). It has shown high efficacy in models of both acute and chronic peripheral pain.[1][2]
Q5: Can AA-5-HT be used for both acute and chronic pain models?
A5: Yes, studies have demonstrated that AA-5-HT is effective in both acute and chronic pain models.[1][2] For example, it has shown strong analgesic activity in the formalin test (an acute inflammatory pain model) and in the chronic constriction injury (CCI) model of neuropathic pain in rats.[1][7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound (AA-5-HT) from preclinical studies.
Table 1: In Vitro Potency of AA-5-HT
| Target | Species | Assay Condition | IC50 | Reference |
| TRPV1 Receptor | Rat | Against 100 nM Capsaicin | 37-40 nM | [1][7] |
| TRPV1 Receptor | Human | Against 100 nM Capsaicin | 37-40 nM | [1][7] |
| FAAH | Mouse Neuroblastoma Cells | --- | 12 µM | [6] |
Table 2: Effective In Vivo Dosages of AA-5-HT in Rodent Models
| Pain Model | Species | Route of Administration | Effective Dose | Reference |
| Formalin Test | Mouse | i.p. | 5 mg/kg | [7] |
| Formalin Test | Rat | s.c. (paw) | 1 mg per rat | [7] |
| Formalin Test | Rat | i.p. | 5 mg/kg | [7] |
| Chronic Constriction Injury (CCI) | Rat | s.c. | 5 mg/kg | [2] |
Experimental Protocols
Formalin Test in Mice (Adapted from Maione et al., 2007) [7]
-
Animal Acclimatization: House male mice under controlled environmental conditions (12h light/dark cycle, 20-22°C, 55-60% humidity) for at least one week before the experiment. Provide ad libitum access to food and water.
-
Drug Preparation: Prepare AA-5-HT in a vehicle of 10% DMSO in 0.9% NaCl.
-
Drug Administration: Administer AA-5-HT (e.g., 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection in a volume of 50 µl.
-
Nociceptive Stimulus: 15 minutes after drug administration, inject 25 µl of 1.25% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after formalin injection, place the mouse in a transparent observation chamber. Record the total time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (20-30 minutes) post-formalin injection.
Visualizations
References
- 1. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with AA-5-HT
Welcome to the technical support center for N-arachidonoyl-serotonin (AA-5-HT). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and address common questions that may arise during experiments with this dual-action FAAH inhibitor and TRPV1 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is AA-5-HT and what is its primary mechanism of action?
A1: N-arachidonoyl-serotonin (AA-5-HT) is an endogenous lipid signaling molecule.[1] It functions through a dual mechanism: it inhibits the fatty acid amide hydrolase (FAAH) enzyme and acts as an antagonist at the transient receptor potential vanilloid 1 (TRPV1) channel.[2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, AA-5-HT increases the endogenous levels of AEA, which in turn can modulate cannabinoid receptors like CB1. Its antagonist activity at TRPV1 channels can also influence pain and inflammation pathways.[2][3]
Q2: What is the recommended solvent and vehicle for in vivo studies?
A2: AA-5-HT is a lipid-soluble molecule. For in vivo studies, it is typically dissolved first in a small amount of an organic solvent like DMSO or ethanol (B145695). This stock solution is then further diluted in a vehicle for injection. A commonly used vehicle is a mixture of 10% DMSO in 0.9% NaCl (saline).[4] It is crucial to ensure the final concentration of the organic solvent is low to avoid physiological effects from the solvent itself.
Q3: What is the stability of AA-5-HT in solution?
A3: AA-5-HT, like many lipid molecules, can be prone to oxidation. It is recommended to prepare aqueous solutions fresh for each experiment and avoid long-term storage.[5] Stock solutions in anhydrous organic solvents like methyl acetate, ethanol, or DMSO can be stored at -80°C for extended periods, but repeated freeze-thaw cycles should be avoided.[5]
Q4: Can AA-5-HT have different effects depending on the animal strain or baseline anxiety levels?
A4: Yes, the effects of AA-5-HT can be context-dependent. Studies have shown that the behavioral outcomes of AA-5-HT administration can vary depending on the baseline anxiety levels of the rodent strain used.[6] For example, anxiolytic effects may be more pronounced in animals with higher baseline anxiety. It is important to consider the genetic background and behavioral phenotype of your animal model when designing experiments and interpreting results.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Readouts
Symptoms:
-
Inconsistent locomotor activity, anxiety-like behaviors, or nociceptive responses between animals in the same treatment group.
-
Poor reproducibility of results between different experimental cohorts.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Animal Handling and Stress | Ensure all handlers use consistent and gentle techniques. Acclimate animals to the experimental room and handling procedures for several days before testing. Minimize environmental stressors such as loud noises, strong odors, and inconsistent lighting.[7][8][9][10] |
| Circadian Rhythm Variations | Conduct all behavioral testing at the same time of day to minimize the influence of the animals' natural circadian rhythms on activity and hormone levels.[8] |
| Experimenter Effects | Whenever possible, the same experimenter should conduct all behavioral tests for a given study to reduce inter-individual variability in handling and observation.[7][11] |
| Vehicle Effects | The vehicle, especially if it contains solvents like DMSO, can have its own behavioral effects. Always include a vehicle-only control group and ensure the solvent concentration is consistent and as low as possible across all groups. |
| Inconsistent Drug Administration | Verify the accuracy of dose calculations and injection volumes. Use a consistent injection technique (e.g., intraperitoneal) and ensure proper administration. |
Issue 2: Weaker Than Expected or No Effect in In Vitro Assays (FAAH Inhibition or TRPV1 Antagonism)
Symptoms:
-
Higher than expected IC₅₀ value for FAAH inhibition.
-
Lack of significant blockade of TRPV1 activation in cell-based assays.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions of AA-5-HT for each experiment from a frozen stock. Lipid molecules can degrade in aqueous buffers. |
| Poor Solubility | Ensure AA-5-HT is fully dissolved in the assay buffer. The use of a small amount of a co-solvent like DMSO may be necessary, but keep the final concentration low and consistent. |
| Cell Permeability Issues | In cell-based assays, AA-5-HT may have limited permeability across the cell membrane. To confirm its activity, perform a control experiment using cell lysates or purified enzyme where the compound has direct access to the target. |
| Sub-optimal Assay Conditions | Verify that the pH, temperature, and substrate concentration of your assay are optimal for both enzyme/receptor activity and AA-5-HT binding. For FAAH assays, high substrate concentrations can lead to an underestimation of inhibitor potency. |
| Low Target Expression | Confirm the expression levels of FAAH or TRPV1 in your cell line or tissue preparation using techniques like Western blotting or qPCR. |
Quantitative Data Summary
Table 1: In Vitro Potency of AA-5-HT
| Target | Assay System | Species | IC₅₀ | Reference |
| FAAH | Mouse neuroblastoma cells | Mouse | 12 µM | Cayman Chemical |
| TRPV1 | HEK-293 cells (capsaicin-induced Ca²⁺ influx) | Human | 37-40 nM | --INVALID-LINK-- |
| TRPV1 | HEK-293 cells (anandamide-induced Ca²⁺ influx) | Human | ~40 nM | --INVALID-LINK-- |
Table 2: Exemplary In Vivo Dosages of AA-5-HT
| Animal Model | Behavioral Test | Dosage | Route of Administration | Observed Effect | Reference |
| Mice (C57BL/6J) | Fear Extinction | 1 mg/kg | Intraperitoneal | Attenuated generalized fear | --INVALID-LINK-- |
| Rats (Wistar) | Formalin Test | 5 mg/kg | Intraperitoneal | Analgesic effect | --INVALID-LINK-- |
| Rats (Sprague-Dawley) | Chronic Constriction Injury | 5 mg/kg/day | Subcutaneous | Reduced mechanical and thermal hyperalgesia | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: In Vivo Administration of AA-5-HT in Mice for Behavioral Testing
This protocol outlines the intraperitoneal (i.p.) administration of AA-5-HT for a behavioral study, such as the open-field test to assess locomotor activity and anxiety-like behavior.
Materials:
-
AA-5-HT
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 0.9% NaCl (saline)
-
Sterile microcentrifuge tubes
-
1 ml sterile syringes with 27-gauge needles
-
Vortex mixer
-
Analytical balance
Procedure:
-
Animal Acclimation: Acclimate male C57BL/6J mice to the housing facility for at least one week before the experiment. Handle the mice daily for 2-3 minutes for 3-5 days leading up to the test day to reduce handling stress.
-
Preparation of AA-5-HT Solution (for a 1 mg/kg dose):
-
On the day of the experiment, weigh the required amount of AA-5-HT.
-
Prepare a stock solution by dissolving AA-5-HT in DMSO. For example, dissolve 10 mg of AA-5-HT in 1 ml of DMSO to get a 10 mg/ml stock.
-
For a final injection volume of 10 ml/kg, the final solution should contain 10% DMSO.
-
Calculate the required volume of the stock solution and saline. For a 1 mg/kg dose, you will need 0.1 ml of the 10 mg/ml stock for every 10 ml of final solution.
-
In a sterile tube, add the calculated volume of the AA-5-HT stock solution to the appropriate volume of sterile saline. For example, to make 1 ml of the final injection solution, add 100 µl of the 10 mg/ml stock to 900 µl of saline.
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
-
Preparation of Vehicle Control: Prepare a vehicle control solution with the same concentration of DMSO as the drug solution (e.g., 10% DMSO in sterile saline).
-
Dosing and Administration:
-
Weigh each mouse immediately before injection to determine the precise injection volume.
-
Administer the AA-5-HT solution or vehicle control via intraperitoneal injection at a volume of 10 ml/kg.
-
Return the mouse to its home cage.
-
-
Behavioral Testing:
-
After a pre-determined time (e.g., 30 minutes post-injection), transfer the mouse to the open-field arena.
-
Record the behavioral parameters (e.g., total distance traveled, time spent in the center) for a set duration (e.g., 10 minutes).
-
Clean the apparatus thoroughly with 70% ethanol between each animal to eliminate olfactory cues.
-
Protocol 2: In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the IC₅₀ of AA-5-HT for FAAH using a commercially available kit or self-prepared reagents.
Materials:
-
FAAH enzyme source (e.g., human recombinant FAAH or rat brain microsomes)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
AA-5-HT
-
DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of AA-5-HT in DMSO. Then, dilute these further in FAAH Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is the same in all wells (typically ≤1%).
-
Prepare the FAAH enzyme dilution in cold FAAH Assay Buffer.
-
Prepare the substrate solution in FAAH Assay Buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the following:
-
Test Wells: Assay Buffer, diluted FAAH enzyme, and AA-5-HT at various concentrations.
-
Positive Control (100% Activity): Assay Buffer, diluted FAAH enzyme, and vehicle (DMSO).
-
Negative Control (Background): Assay Buffer and vehicle (no enzyme).
-
-
The final volume in each well before adding the substrate should be uniform.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow AA-5-HT to interact with the enzyme.
-
Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence kinetically (e.g., every minute for 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.
-
Data Analysis:
-
Calculate the reaction rate (V) from the linear portion of the fluorescence versus time curve.
-
Subtract the background rate from all other measurements.
-
Calculate the percent inhibition for each concentration of AA-5-HT compared to the positive control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Visualizations
Caption: AA-5-HT Signaling Pathway
Caption: In Vivo Behavioral Experiment Workflow
Caption: Troubleshooting Logic for Inconsistent Results
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Full Inhibition of Spinal FAAH Leads to TRPV1-Mediated Analgesic Effects in Neuropathic Rats and Possible Lipoxygenase-Mediated Remodeling of Anandamide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Arachidonoyl serotonin (AA-5-HT) modulates general fear-like behavior and inhibits mesolimbic dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. noldus.com [noldus.com]
- 11. Frontiers | Role of Environment and Experimenter in Reproducibility of Behavioral Studies With Laboratory Mice [frontiersin.org]
preventing degradation of Arachidonoyl Serotonin during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Arachidonoyl Serotonin (B10506) (AA-5HT) during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for Arachidonoyl Serotonin?
For long-term stability, this compound, typically supplied in a methyl acetate (B1210297) solution, should be stored at -80°C. Under these conditions, it is stable for at least two years.[1]
Q2: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for more than one day. The amide bond is susceptible to hydrolysis, and the polyunsaturated arachidonoyl chain can undergo oxidation in aqueous environments.
Q3: My this compound solution has changed color. What could be the cause?
A color change may indicate degradation. This could be due to oxidation of the polyunsaturated fatty acid chain or the indole (B1671886) moiety of the serotonin component. Exposure to light, air (oxygen), or elevated temperatures can accelerate these processes.
Q4: I need to work with this compound in a different solvent. What is the correct procedure?
To change the solvent from the supplied methyl acetate, evaporate the methyl acetate under a gentle stream of nitrogen. Immediately add your solvent of choice, such as ethanol, DMSO, or dimethylformamide (DMF). It is advisable to purge the new solvent with an inert gas like nitrogen or argon to minimize exposure to oxygen.
Q5: What are the main degradation pathways for this compound?
This compound has three primary points of chemical instability:
-
Oxidation: The polyunsaturated arachidonoyl chain is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of peroxides and other degradation products.
-
Hydrolysis: The amide bond linking arachidonic acid and serotonin can be hydrolyzed, especially under non-neutral pH conditions, breaking the molecule into its constituent parts.
-
Photodegradation: The indole ring of the serotonin moiety is sensitive to light, particularly UV radiation, which can lead to oxidative degradation.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Experimental Results
| Possible Cause | Troubleshooting Steps |
| Degradation due to improper storage | 1. Verify that the stock solution has been consistently stored at -80°C. 2. Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller, single-use vials upon receipt. |
| Degradation after reconstitution | 1. If working in aqueous buffers, prepare the solution fresh for each experiment. Do not store aqueous solutions. 2. When using organic solvents, ensure they are high-purity and degassed to remove dissolved oxygen. 3. Protect solutions from light by using amber vials or wrapping vials in aluminum foil. |
| Oxidation during handling | 1. Minimize the exposure of the compound to air. Handle solutions under an inert atmosphere (nitrogen or argon) whenever possible. 2. Consider adding an antioxidant like BHT (butylated hydroxytoluene) to organic stock solutions, if compatible with your experimental system. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation Products | 1. Characterize the unknown peaks using mass spectrometry (MS). Oxidative products will have higher molecular weights corresponding to the addition of oxygen atoms (e.g., +16 Da, +32 Da). 2. Review handling procedures to identify potential points of oxygen exposure. 3. Implement stricter anaerobic handling techniques. |
| Hydrolysis Products | 1. Analyze for the presence of arachidonic acid and serotonin, the hydrolysis products. 2. Ensure that the pH of all solutions is maintained within a stable range, preferably close to neutral, unless the experimental protocol requires otherwise. Be aware that enzymatic hydrolysis is optimal at a slightly basic pH of around 8.5.[1] |
| Photodegradation Products | 1. Compare chromatograms of samples handled under normal light conditions versus those handled in complete darkness or under yellow light. 2. If new peaks are present in the light-exposed sample, photodegradation is likely. Implement light-protective measures at all stages of the experiment. |
Quantitative Data on Degradation
Table 1: Estimated Hydrolytic Stability of N-Acyl Amides at 37°C
| pH | Half-life (t½) | % Remaining after 24 hours |
| 5.0 | > 7 days | > 95% |
| 7.4 | ~ 48-72 hours | ~ 70-80% |
| 8.5 | ~ 12-24 hours | < 50% |
| Data is extrapolated from studies on the enzymatic and chemical hydrolysis of N-arachidonoylethanolamine (anandamide) and N-acylindoles.[1] The rate of hydrolysis is significantly influenced by the presence of esterase and amidase enzymes.[1] |
Table 2: Estimated Photodegradation of Indole-Containing Compounds in Solution
| Light Condition | Exposure Time | Estimated Degradation |
| Ambient Lab Light | 24 hours | 5-15% |
| Direct Sunlight | 4 hours | 30-50% |
| UV Lamp (365 nm) | 1 hour | > 90% |
| Data is based on studies of indole-3-acetic acid and other indole derivatives, which are known to be photolabile. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a reversed-phase HPLC method to separate this compound from its potential degradation products.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 70% B
-
5-20 min: 70% to 100% B
-
20-25 min: 100% B
-
25.1-30 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 223 nm and 278 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dilute the this compound stock solution to a working concentration (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.
-
For forced degradation studies, subject the sample to stress conditions (see below) and then dilute.
-
Filter all samples through a 0.22 µm syringe filter before injection.
3. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and incubate at 60°C for 2 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and incubate at 60°C for 1 hour. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 4 hours, protected from light.
-
Photodegradation: Expose the sample solution to direct sunlight for 8 hours or a photostability chamber (ICH Q1B guidelines).
-
Thermal Degradation: Heat the solid compound at 80°C for 24 hours.
Visualizations
References
Technical Support Center: Vehicle Selection for Arachidonoyl Serotonin Administration
Welcome to the technical support center for the administration of Arachidonoyl Serotonin (B10506) (AA-5-HT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate vehicle for your in vitro and in vivo experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful delivery of AA-5-HT in your studies.
Frequently Asked Questions (FAQs)
Q1: What is Arachidonoyl Serotonin (AA-5-HT) and what are its key properties?
A1: this compound (N-arachidonoyl-serotonin, AA-5-HT) is an endogenous lipid signaling molecule.[1][2] It was initially identified as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that degrades the endocannabinoid anandamide.[1][2] Subsequent research has shown that AA-5-HT also acts as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][3] This dual activity makes it a molecule of significant interest in pain, inflammation, and neurological research.[3] AA-5-HT is a lipophilic compound, and its physicochemical properties are summarized in the table below.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a variety of organic solvents and has limited solubility in aqueous buffers. The table below provides a summary of its solubility in common laboratory solvents.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), or dimethylformamide (DMF).[4] this compound is often supplied as a solution in methyl acetate (B1210297).[4][5] To prepare a stock solution in your solvent of choice, the methyl acetate can be evaporated under a gentle stream of nitrogen, and the compound can then be dissolved in the desired solvent.[4]
Q4: What is the stability of this compound in solution?
A4: Stock solutions of this compound in organic solvents like ethanol or DMSO are stable for at least two years when stored at -80°C.[4][5] However, it is not recommended to store aqueous solutions for more than one day due to potential degradation and precipitation.[4]
Data Presentation: Physicochemical Properties and Solubility
The following tables summarize the key physicochemical and solubility data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₂N₂O₂ | [4][6] |
| Molecular Weight | 462.7 g/mol | [4][6] |
| Appearance | Supplied as a solution in methyl acetate | [4] |
| Storage Temperature | -80°C | [4] |
| Stability | ≥ 2 years in organic solvent at -80°C | [4][5] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | >15 mg/mL | [5] |
| Ethanol | >30 mg/mL | [5] |
| Dimethylformamide (DMF) | >30 mg/mL | [5] |
| PBS (pH 7.2) | ~290 µg/mL | [4][5] |
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and administration of this compound.
Issue 1: Precipitation of this compound upon dilution in aqueous media for in vitro experiments.
-
Possible Cause: The low aqueous solubility of AA-5-HT can lead to precipitation when a concentrated organic stock solution is diluted into an aqueous buffer or cell culture medium.
-
Solutions:
-
Pre-warm the aqueous medium: Warming the cell culture medium or buffer to 37°C can slightly increase the solubility of AA-5-HT.
-
Gradual addition and mixing: Add the organic stock solution dropwise to the pre-warmed aqueous medium while gently vortexing or swirling. This helps to disperse the compound and prevent localized high concentrations that promote precipitation.
-
Use a carrier protein: For certain cell-based assays, including a carrier protein like bovine serum albumin (BSA) in the medium can help to maintain the solubility of lipophilic compounds.
-
Final organic solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is as low as possible and does not exceed a level that is toxic to the cells. It is crucial to run a vehicle control group in your experiment.
-
Issue 2: Inconsistent or no biological activity observed in an in vivo study.
-
Possible Cause 1: Compound degradation.
-
Solution: Always prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid using aqueous dilutions that have been stored for more than a day.[4]
-
-
Possible Cause 2: Inaccurate concentration of the working solution due to precipitation.
-
Solution: Visually inspect your final dosing solution for any signs of precipitation before administration. If precipitation is observed, you will need to optimize the vehicle formulation. Consider increasing the proportion of the co-solvent or using a different vehicle system.
-
-
Possible Cause 3: Improper vehicle selection for the administration route.
-
Solution: The choice of vehicle is critical for the bioavailability of AA-5-HT. Refer to the "Experimental Protocols" section for recommended vehicle formulations for different administration routes. For lipophilic compounds, absorption can be influenced by the vehicle composition.[7]
-
Experimental Protocols
This section provides detailed methodologies for preparing common vehicle formulations for the administration of this compound.
Protocol 1: Preparation of Vehicle for Intraperitoneal (i.p.) Injection
This protocol is based on formulations used in published studies for the intraperitoneal administration of AA-5-HT.[8]
Materials:
-
This compound (AA-5-HT)
-
Dimethyl Sulfoxide (DMSO)
-
Sterile 0.9% Saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare the AA-5-HT stock solution: If starting from a solid, dissolve AA-5-HT in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). If starting from a solution in methyl acetate, evaporate the solvent under a gentle stream of nitrogen and then dissolve the residue in DMSO.
-
Vehicle Preparation: The final injection vehicle will be a mixture of DMSO and saline. A common final concentration of DMSO is 10%.[8]
-
Dosing Solution Preparation:
-
For a final injection volume of 100 µL per mouse and a desired dose of 5 mg/kg for a 25g mouse (0.125 mg/mouse), the following calculation can be used:
-
Calculate the required amount of AA-5-HT per mouse: 0.125 mg.
-
From the 50 mg/mL stock solution, this corresponds to 2.5 µL.
-
In a sterile microcentrifuge tube, add 2.5 µL of the AA-5-HT stock solution.
-
Add 7.5 µL of DMSO to bring the total DMSO volume to 10 µL.
-
Add 90 µL of sterile 0.9% saline.
-
Vortex the solution thoroughly to ensure it is a homogenous suspension.
-
-
Administration: Administer the solution intraperitoneally to the animal immediately after preparation.
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO in saline (e.g., 10% DMSO in 0.9% saline).
Protocol 2: Preparation of Vehicle for Subcutaneous (s.c.) Injection
This protocol is adapted from methodologies used for the subcutaneous delivery of AA-5-HT.[8]
Materials:
-
This compound (AA-5-HT)
-
Dimethyl Sulfoxide (DMSO)
-
Sterile 0.9% Saline solution or a suitable oil (e.g., sesame oil, castor oil). Castor oil is known to be used as a vehicle for subcutaneous injections of steroid hormones.[9]
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare the AA-5-HT stock solution: As described in Protocol 1.
-
Vehicle Preparation (Co-solvent based):
-
Similar to the i.p. injection, a mixture of DMSO and saline can be used. A common formulation is 10% DMSO in 0.9% saline.[8]
-
-
Vehicle Preparation (Oil-based):
-
For an oil-based vehicle, first dissolve the AA-5-HT in a small amount of a suitable organic solvent like ethanol or DMSO to ensure it is fully solubilized.
-
Then, add the desired oil (e.g., sesame oil) to the required final volume and vortex thoroughly to create a homogenous suspension or solution. The final concentration of the initial organic solvent should be minimized.
-
-
Dosing Solution Preparation:
-
Calculate the required amount of AA-5-HT for the desired dose.
-
Prepare the dosing solution in the chosen vehicle (co-solvent or oil-based) to the desired final concentration.
-
-
Administration: Administer the solution subcutaneously to the animal immediately after preparation.
Vehicle Control: Prepare a vehicle control solution with the same composition as the dosing solution, but without AA-5-HT.
Mandatory Visualization
The following diagrams illustrate key concepts related to the administration and mechanism of action of this compound.
Caption: A decision tree for selecting an appropriate vehicle for this compound administration.
Caption: A simplified diagram illustrating the dual mechanism of action of this compound.
Caption: A general experimental workflow for the in vivo administration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Role of N-Arachidonoyl-Serotonin (AA-5-HT) in Sleep-Wake Cycle Architecture, Sleep Homeostasis, and Neurotransmitters Regulation [frontiersin.org]
- 4. Lipid-based vehicle for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanostructured lipid carriers: versatile oral delivery vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Castor oil - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Bioavailability of Arachidonoyl Serotonin (AA-5-HT)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Arachidonoyl Serotonin (B10506) (AA-5-HT).
Frequently Asked Questions (FAQs)
Q1: What is Arachidonoyl Serotonin (AA-5-HT) and what are its primary mechanisms of action?
This compound (AA-5-HT) is an endogenous lipid signaling molecule.[1] Its primary mechanisms of action are the inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH) and the antagonism of the Transient Receptor Potential Vanilloid Type 1 (TRPV1) receptor.[2][3] By inhibiting FAAH, AA-5-HT prevents the degradation of the endocannabinoid anandamide (B1667382) (AEA), leading to increased AEA levels.[2] This elevation in AEA can then activate cannabinoid receptors (CB1 and CB2), which are involved in various physiological processes, including pain, mood, and appetite. The direct antagonism of TRPV1 receptors, which are involved in pain signaling, contributes to its analgesic effects.[2][3]
Q2: Why is the bioavailability of AA-5-HT expected to be poor?
While specific pharmacokinetic data for AA-5-HT is limited, its high lipophilicity (a characteristic of N-acyl amides) suggests poor aqueous solubility. This inherent property is a primary reason for expecting low oral bioavailability. Poor solubility can lead to inefficient dissolution in the gastrointestinal fluids, limiting its absorption into the bloodstream. Furthermore, as a lipid-based molecule, it may be susceptible to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.
Q3: What are the common challenges encountered when working with AA-5-HT in experimental settings?
Researchers may face several challenges, including:
-
Poor Solubility: Difficulty in preparing stable and homogenous formulations for in vitro and in vivo studies.
-
Low and Variable Bioavailability: Inconsistent results in in vivo experiments due to unpredictable absorption after oral administration.
-
Chemical Instability: As a polyunsaturated fatty acid derivative, AA-5-HT may be prone to oxidation.
-
Limited Brain Penetration: While its lipophilicity might suggest an ability to cross the blood-brain barrier, efficient delivery to the central nervous system can be a hurdle.
Q4: What formulation strategies can be employed to improve the bioavailability of AA-5-HT?
Given its lipophilic nature, several lipid-based formulation strategies can be explored to enhance the bioavailability of AA-5-HT. These approaches aim to improve its solubility and absorption:
-
Lipid-Based Drug Delivery Systems (LBDDS): These include Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). These systems are mixtures of oils, surfactants, and co-solvents that form fine emulsions or microemulsions in the aqueous environment of the gut, improving drug solubilization and absorption.
-
Nanoformulations: Encapsulating AA-5-HT in nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), can protect it from degradation, improve its solubility, and enhance its uptake.
-
Prodrug Approach: Modifying the chemical structure of AA-5-HT to create a more water-soluble prodrug that is converted back to the active form in the body could be a viable strategy.[4][5][6][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Inconsistent or no effect in in vivo oral dosing studies. | Poor and variable oral bioavailability of AA-5-HT. | 1. Switch to Parenteral Administration: For initial efficacy studies, consider intraperitoneal (i.p.) injection to bypass first-pass metabolism and ensure systemic exposure. A common vehicle for i.p. injection of AA-5-HT is a solution of DMSO in saline.[2] 2. Formulate with Lipid-Based Systems: For oral studies, formulate AA-5-HT in a SEDDS or SMEDDS. Start with a simple formulation of a carrier oil (e.g., sesame oil, olive oil), a surfactant (e.g., Cremophor EL, Tween 80), and a co-solvent (e.g., ethanol, propylene (B89431) glycol). 3. Particle Size Reduction: If using a suspension, micronization or nano-milling of AA-5-HT powder can increase the surface area for dissolution. |
| Precipitation of AA-5-HT in aqueous buffers for in vitro assays. | Low aqueous solubility of AA-5-HT. | 1. Use of Solubilizing Agents: Prepare stock solutions in a water-miscible organic solvent like DMSO or ethanol.[9] For the final assay concentration, ensure the final solvent concentration is low and does not affect the cells or enzymes. 2. Incorporate a Surfactant: The inclusion of a non-ionic surfactant like Tween 20 or Triton X-100 in the buffer can help maintain AA-5-HT in solution. 3. BSA Carrier: Bovine Serum Albumin (BSA) can act as a carrier protein for lipophilic molecules in cell culture media. |
| Degradation of AA-5-HT during storage or experimentation. | Oxidation of the arachidonoyl chain. | 1. Store under Inert Gas: Store solid AA-5-HT and stock solutions under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C.[9] 2. Use of Antioxidants: Include antioxidants like butylated hydroxytoluene (BHT) or vitamin E in the formulation, especially for long-term studies. 3. Prepare Fresh Solutions: Prepare working solutions immediately before use and protect them from light. |
| Limited efficacy in CNS-related models despite systemic administration. | Poor blood-brain barrier (BBB) penetration. | 1. Intracerebroventricular (ICV) Administration: For proof-of-concept studies, direct administration into the brain ventricles can be used. 2. Formulation with Permeability Enhancers: Investigate the use of excipients known to transiently increase BBB permeability. 3. Nanoparticle-based Delivery: Formulate AA-5-HT into nanoparticles functionalized with ligands that can facilitate receptor-mediated transcytosis across the BBB. |
Experimental Protocols
In Vivo Administration: Intraperitoneal (i.p.) Injection
This protocol is a general guideline based on methods reported in the literature for rodent studies.[2][10]
-
Preparation of Vehicle:
-
Prepare a stock solution of Dimethyl Sulfoxide (DMSO).
-
Prepare a sterile 0.9% saline solution.
-
On the day of the experiment, prepare the vehicle by mixing DMSO and saline. A common ratio is 10% DMSO in 0.9% saline.[2] The final concentration of DMSO should be kept as low as possible to avoid toxicity.
-
-
Preparation of AA-5-HT Solution:
-
Allow the solid AA-5-HT to warm to room temperature.
-
Weigh the required amount of AA-5-HT and dissolve it in the prepared vehicle to the desired final concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 25g mouse).
-
Vortex the solution until the AA-5-HT is completely dissolved. Protect the solution from light.
-
-
Administration:
-
Administer the AA-5-HT solution to the animal via intraperitoneal injection. The injection volume is typically 5-10 mL/kg of body weight.
-
Administer a vehicle-only solution to the control group.
-
In Vitro Assay: FAAH Inhibition
This protocol outlines a general procedure for assessing the inhibitory effect of AA-5-HT on FAAH activity.
-
Materials:
-
Recombinant human or rat FAAH enzyme.
-
FAAH assay buffer (e.g., Tris-HCl buffer, pH 9.0).
-
FAAH substrate (e.g., Anandamide-[arachidonyl-1-14C] or a fluorogenic substrate).
-
AA-5-HT stock solution in DMSO.
-
Scintillation cocktail (for radioactive assay) or a fluorescence plate reader (for fluorogenic assay).
-
-
Procedure (Radioactive Assay):
-
In a microcentrifuge tube, add the FAAH assay buffer.
-
Add the desired concentration of AA-5-HT (or vehicle for control).
-
Add the FAAH enzyme and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the radiolabeled anandamide substrate.
-
Incubate the reaction for a specific time (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding an acidic solution (e.g., citric acid).
-
Extract the released [14C]arachidonic acid with an organic solvent (e.g., ethyl acetate).
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of inhibition compared to the vehicle control.
-
In Vitro Assay: TRPV1 Antagonism
This protocol describes a general method to evaluate the antagonistic activity of AA-5-HT on TRPV1 receptors using a calcium influx assay.
-
Materials:
-
HEK293 cells stably expressing human or rat TRPV1.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
TRPV1 agonist (e.g., Capsaicin).
-
AA-5-HT stock solution in DMSO.
-
Fluorescence plate reader.
-
-
Procedure:
-
Plate the TRPV1-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with the assay buffer.
-
Add different concentrations of AA-5-HT (or vehicle for control) to the wells and incubate for a specific period (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add the TRPV1 agonist (e.g., capsaicin) to all wells to stimulate calcium influx.
-
Immediately measure the change in fluorescence intensity over time.
-
Calculate the percentage of inhibition of the capsaicin-induced calcium influx by AA-5-HT.
-
Quantitative Data Summary
| Compound | Assay | Cell Line | IC50 | Reference |
| This compound (AA-5-HT) | FAAH Inhibition | Mouse Neuroblastoma | 12 µM | [9] |
| This compound (AA-5-HT) | TRPV1 Antagonism (vs. 100 nM Capsaicin) | HEK-293 (human TRPV1) | 37-40 nM | [2] |
| This compound (AA-5-HT) | TRPV1 Antagonism (vs. 100 nM Capsaicin) | HEK-293 (rat TRPV1) | 37 nM | [2] |
Signaling Pathways and Experimental Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotransmitter prodrug - Wikipedia [en.wikipedia.org]
- 5. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Frontiers | Role of N-Arachidonoyl-Serotonin (AA-5-HT) in Sleep-Wake Cycle Architecture, Sleep Homeostasis, and Neurotransmitters Regulation [frontiersin.org]
Technical Support Center: Arachidonoyl Serotonin (AA-5-HT) and TRPV1 Antagonism
This technical support center provides researchers, scientists, and drug development professionals with essential information for studying the dose-response relationship of Arachidonoyl Serotonin (AA-5-HT) as a TRPV1 antagonist. It includes quantitative data, detailed experimental protocols, troubleshooting guides, and FAQs to facilitate successful experimentation.
Dose-Response Data for this compound on TRPV1 Antagonism
This compound (AA-5-HT) has been identified as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The following table summarizes the key quantitative data from in vitro studies.
| Parameter | Value | Species | Agonist (Concentration) | Cell Line | Reference(s) |
| IC50 | 37-40 nM | Human | Capsaicin (B1668287) (100 nM) | HEK-293 | [1][2][3] |
| IC50 | 40 ± 6 nM | Rat | Capsaicin (100 nM) | HEK-293 | [1] |
Experimental Protocol: In Vitro Calcium Imaging Assay
This protocol outlines the methodology used to determine the IC50 value of AA-5-HT for the inhibition of capsaicin-induced calcium influx in cells overexpressing the TRPV1 receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of AA-5-HT against TRPV1 activation.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected with the human or rat TRPV1 gene.[4]
-
Reagents:
-
This compound (AA-5-HT)
-
Capsaicin
-
Ionomycin (for maximal response control)
-
Fluo-4 AM (calcium indicator dye)
-
Assay Buffer (e.g., HBSS)
-
Vehicle (e.g., DMSO)
-
-
Equipment:
-
Fluorescence microplate reader
-
Cell culture supplies
-
Black, clear-bottom microplates
-
Procedure:
-
Cell Plating: Plate HEK-293 cells expressing TRPV1 in a black, clear-bottom 96-well or 384-well plate and culture until they form a monolayer.[1]
-
Dye Loading: Load the cells with a calcium indicator dye, such as Fluo-4 AM, for approximately 1 hour.[5]
-
Compound Incubation:
-
Agonist Stimulation and Signal Detection:
-
Place the microplate in a fluorescence reader and record a baseline fluorescence reading.
-
Simultaneously add a solution of capsaicin (to a final concentration of 100 nM) to all wells.[1][4]
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.[4]
-
-
Data Analysis:
-
The effect of the agonist (capsaicin) alone is considered 100% response.
-
Calculate the percentage of inhibition for each concentration of AA-5-HT.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[1]
-
Experimental Workflow
Caption: Workflow for the in vitro TRPV1 antagonism assay.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during experiments investigating TRPV1 antagonism.
FAQs
-
Q1: What is the mechanism of action of this compound on TRPV1?
-
A1: this compound (AA-5-HT) acts as a direct antagonist at the TRPV1 receptor.[1][2][3] It also exhibits inhibitory activity on Fatty Acid Amide Hydrolase (FAAH), which increases the levels of the endogenous TRPV1 agonist anandamide (B1667382).[1][3] This dual activity can lead to complex effects, including potential activation or desensitization of TRPV1 in vivo due to elevated anandamide levels.[1][3]
-
-
Q2: Why are HEK-293 cells commonly used for this assay?
-
A2: HEK-293 cells are widely used because they do not endogenously express significant levels of TRPV1, making them an excellent system for overexpressing recombinant human or rat TRPV1 channels for specific study.[1] This allows for a clean assessment of the compound's direct effect on the receptor of interest.
-
-
Q3: What concentration of capsaicin should I use as an agonist?
Troubleshooting
-
Problem 1: High variability between replicate wells.
-
Possible Cause 1: Inconsistent cell numbers per well.
-
Solution: Ensure a homogenous cell suspension before plating and use a multichannel pipette for consistent cell distribution.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate, or fill them with buffer to maintain a more uniform temperature and humidity across the plate.
-
-
Possible Cause 3: Inconsistent compound or agonist addition.
-
Solution: Use an automated liquid handler for precise and simultaneous addition of solutions to all wells.
-
-
-
Problem 2: No response or very low signal upon capsaicin addition.
-
Possible Cause 1: Poor expression or function of TRPV1 channels.
-
Solution: Verify the expression and functionality of the TRPV1 channel in your cell line using a potent and well-characterized agonist like capsaicin at a high concentration.
-
-
Possible Cause 2: Issues with the calcium indicator dye.
-
Solution: Ensure the dye was properly stored and loaded according to the manufacturer's protocol. Check for cell viability after dye loading, as it can be cytotoxic.
-
-
Possible Cause 3: Degraded capsaicin stock.
-
Solution: Prepare fresh capsaicin stock solutions regularly and store them protected from light.
-
-
-
Problem 3: The dose-response curve is flat or does not reach a plateau.
-
Possible Cause 1: The concentration range of AA-5-HT is not appropriate.
-
Solution: Expand the concentration range of AA-5-HT tested, both higher and lower, to ensure you capture the full inhibitory range.
-
-
Possible Cause 2: Compound solubility issues.
-
Solution: Visually inspect the compound solutions for precipitation. If necessary, adjust the vehicle or use sonication to improve solubility.
-
-
Possible Cause 3: The compound may be a partial antagonist.
-
Solution: If the curve plateaus at a level of partial inhibition even at high concentrations, it may indicate partial antagonism. Further pharmacological characterization would be needed.
-
-
Signaling Pathway
Caption: Antagonism of TRPV1 by this compound.
References
- 1. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aurorabiomed.com.cn [aurorabiomed.com.cn]
Technical Support Center: Arachidonoyl Serotonin (AA-5-HT)
Welcome to the technical support center for Arachidonoyl Serotonin (B10506) (AA-5-HT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of AA-5-HT and to help minimize its off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is Arachidonoyl Serotonin (AA-5-HT)?
A1: this compound (AA-5-HT) is an endogenous lipid signaling molecule first identified in 1998.[1][2][3] It is recognized for its dual-action mechanism, functioning as both an inhibitor of Fatty Acid Amide Hydrolase (FAAH) and an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][4][5][6] This dual activity gives it a unique pharmacological profile with potential therapeutic applications in pain, inflammation, anxiety, and other neurological disorders.[2][4][5][7][8]
Q2: What are the primary on-target effects of AA-5-HT?
A2: The primary on-target effects of AA-5-HT stem from its dual mechanism of action:
-
FAAH Inhibition: By inhibiting FAAH, AA-5-HT prevents the breakdown of the endocannabinoid anandamide (B1667382) (AEA), leading to increased endogenous levels of AEA. This indirectly enhances the activation of cannabinoid receptor 1 (CB1), contributing to its analgesic and anxiolytic effects.[4][5][7]
-
TRPV1 Antagonism: AA-5-HT directly blocks TRPV1 channels, which are involved in pain sensation. This antagonism contributes to its analgesic properties by preventing the influx of cations in response to noxious stimuli.[4][5][7]
Q3: What are the known off-target effects of AA-5-HT?
A3: While AA-5-HT is relatively selective, some effects not directly mediated by FAAH inhibition or TRPV1 antagonism have been observed. The most notable is the modulation of dopamine (B1211576) release. Studies have shown that AA-5-HT can inhibit dopamine release in certain brain regions, such as the basolateral amygdala and nucleus accumbens.[9][10] It is important to consider this when interpreting behavioral studies. There is limited evidence of direct interaction with serotonin receptors, with one study reporting no activity.[4] However, comprehensive screening against all serotonin receptor subtypes is not widely available.
Q4: How can I differentiate between the effects of FAAH inhibition and TRPV1 antagonism in my experiments?
A4: Dissecting the dual mechanism of AA-5-HT requires a carefully designed experimental approach. Here are some strategies:
-
Pharmacological Tools: Use selective FAAH inhibitors (e.g., URB597) and selective TRPV1 antagonists (e.g., capsazepine, I-RTX) as comparators.[4][5][7][8] Co-administration of a selective FAAH inhibitor and a selective TRPV1 antagonist can help determine if the observed effect is due to the combined action on both targets.[11][12]
-
Knockout Models: Utilize FAAH knockout (FAAH -/-) or TRPV1 knockout (TRPV1 -/-) animal models.[10][13][14] Examining the effects of AA-5-HT in these models can help isolate the contribution of each target. For example, any remaining effect in a FAAH -/- mouse would likely be mediated by TRPV1 antagonism.
-
Control Compounds: Include anandamide (AEA) in your experiments to assess the direct effects of endocannabinoid system activation.[4]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected results in cell-based assays.
-
Possible Cause 1: Compound Stability and Solubility. AA-5-HT is a lipid and may be prone to degradation or precipitation in aqueous solutions.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Always prepare AA-5-HT solutions fresh for each experiment from a concentrated stock stored at -80°C.[15][16]
-
Solvent Choice: AA-5-HT is soluble in organic solvents like DMSO, ethanol, and DMF.[15] For aqueous buffers, the solubility is limited (e.g., ~290 µg/ml in PBS, pH 7.2).[15][16] When diluting into aqueous media, ensure thorough mixing and avoid storing the aqueous solution for more than a day.[16]
-
Vehicle Control: Always include a vehicle control to account for any effects of the solvent.
-
-
-
Possible Cause 2: Cell Line Variability. The expression levels of FAAH and TRPV1 can vary between cell lines and even with passage number.
-
Troubleshooting Steps:
-
Issue 2: Unexpected behavioral phenotypes in in vivo studies.
-
Possible Cause 1: Off-Target Effects on Dopamine Signaling. As mentioned in the FAQs, AA-5-HT can inhibit dopamine release, which may influence behaviors related to mood, motivation, and motor activity.[9][10]
-
Troubleshooting Steps:
-
Dopamine Receptor Antagonists: Co-administer selective dopamine receptor antagonists to determine if the unexpected behavior is mediated by the dopaminergic system.
-
Measure Dopamine Levels: Use techniques like in vivo microdialysis to measure extracellular dopamine levels in relevant brain regions following AA-5-HT administration.[4][17][18]
-
-
-
Possible Cause 2: Vehicle Formulation and Route of Administration. The vehicle used to dissolve AA-5-HT can have its own biological effects, and the route of administration will affect its bioavailability and distribution.
-
Troubleshooting Steps:
-
Appropriate Vehicle: A common vehicle for in vivo administration is a solution of 10% DMSO in 0.9% NaCl.[4] However, the optimal vehicle may vary depending on the experimental paradigm. Always test the vehicle alone as a control group.
-
Route of Administration: The effects of AA-5-HT can differ between systemic (e.g., intraperitoneal) and local administration.[8] Choose the route that is most relevant to your research question and be consistent across experiments.
-
-
Issue 3: Difficulty in replicating analgesic effects.
-
Possible Cause 1: Pain Model Specificity. The analgesic efficacy of AA-5-HT can vary depending on the type of pain model used (e.g., acute vs. chronic, inflammatory vs. neuropathic).[5][7][8]
-
Troubleshooting Steps:
-
Review Literature: Carefully review the literature to select a pain model where AA-5-HT has been shown to be effective.
-
Dose-Response Curve: Perform a dose-response study to determine the optimal effective dose for your specific model.
-
-
-
Possible Cause 2: Indirect Mechanism of Action. The analgesic effects of AA-5-HT are partly mediated by the indirect activation of CB1 receptors.[7] Factors that influence the endocannabinoid system in your animals could affect the results.
-
Troubleshooting Steps:
-
Data Presentation
Table 1: In Vitro Potency of this compound (AA-5-HT)
| Target | Species | Assay Type | IC₅₀ | Reference(s) |
| FAAH | Mouse | Enzyme Inhibition | 1-12 µM | [15] |
| Human TRPV1 | Human | Calcium Influx | 37-40 nM | [4][5][7] |
| Rat TRPV1 | Rat | Calcium Influx | 37-40 nM | [4][5][7] |
Experimental Protocols
Protocol 1: In Vitro FAAH Inhibition Assay
Objective: To determine the inhibitory potency of AA-5-HT on FAAH activity using a fluorescence-based assay.
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
AA-5-HT stock solution (in DMSO)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of AA-5-HT in FAAH Assay Buffer.
-
In a 96-well plate, add the diluted AA-5-HT solutions. Include wells with vehicle (DMSO) as a negative control and a known FAAH inhibitor (e.g., URB597) as a positive control.
-
Add the recombinant FAAH enzyme to all wells except for the background control wells.
-
Incubate the plate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.
-
Immediately measure the fluorescence kinetically over 30-60 minutes using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the rate of reaction for each concentration of AA-5-HT.
-
Plot the reaction rates against the log of the AA-5-HT concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vitro TRPV1 Antagonism Assay (Calcium Influx)
Objective: To determine the antagonistic potency of AA-5-HT on TRPV1 channels using a calcium influx assay in cells overexpressing TRPV1.
Materials:
-
HEK-293 cells stably expressing human or rat TRPV1
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
AA-5-HT stock solution (in DMSO)
-
TRPV1 agonist (e.g., capsaicin)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader with liquid handling capabilities
Procedure:
-
Seed the TRPV1-expressing cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add serial dilutions of AA-5-HT to the wells. Include vehicle control wells.
-
Incubate the plate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence microplate reader and record a baseline fluorescence reading.
-
Add a solution of capsaicin (B1668287) to all wells to a final concentration that elicits a submaximal response (e.g., 100 nM).
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Plot the peak response against the log of the AA-5-HT concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Mandatory Visualizations
Caption: On-target signaling pathways of this compound (AA-5-HT).
Caption: Experimental workflow for TRPV1 antagonism assay.
References
- 1. N-arachidonoyl-serotonin, a dual FAAH and TRPV1 blocker, inhibits the retrieval of contextual fear memory: Role of the cannabinoid CB1 receptor in the dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]
- 10. Full Inhibition of Spinal FAAH Leads to TRPV1-Mediated Analgesic Effects in Neuropathic Rats and Possible Lipoxygenase-Mediated Remodeling of Anandamide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fatty acid amide hydrolase (FAAH) knockout mice exhibit enhanced acquisition of an aversive, but not of an appetitive, Barnes maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fatty Acid Amide Hydrolase (FAAH) Knockout Mice Exhibit Enhanced Acquisition of an Aversive, but not of an Appetitive, Barnes Maze Task - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Endogenous Arachidonoyl Serotonin (AA-5-HT)
Welcome to the technical support center for the quantification of endogenous Arachidonoyl Serotonin (B10506) (AA-5-HT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental workflow.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the quantification of endogenous AA-5-HT.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No AA-5-HT Signal | Sample Degradation: AA-5-HT may degrade due to enzymatic activity or oxidation during sample collection and processing. | - Work quickly on ice to minimize enzymatic activity. - Add an antioxidant such as butylated hydroxytoluene (BHT) to collection and extraction solvents.[1] - Store samples at -80°C and minimize freeze-thaw cycles.[1] |
| Inefficient Extraction: The chosen extraction method may not be optimal for AA-5-HT from the specific biological matrix. | - For liquid-liquid extraction (LLE), consider using toluene, which has shown high recovery for similar lipids.[2] - For solid-phase extraction (SPE), ensure proper conditioning of the cartridge and optimize wash and elution solvent strengths.[3] | |
| Poor Ionization in Mass Spectrometer: The ESI source conditions may not be optimal for AA-5-HT. | - Use positive electrospray ionization (ESI+), which is typically suitable for N-acyl serotonins.[4] - Optimize source parameters such as capillary voltage, gas flow, and temperature. | |
| High Variability Between Replicates | Inconsistent Sample Preparation: Minor variations in the extraction procedure can lead to significant differences in recovery. | - Ensure precise and consistent execution of the entire sample preparation workflow for all samples. - Use a reliable internal standard added at the beginning of the extraction process to normalize for variability.[5] |
| Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of AA-5-HT, leading to inconsistent results.[6] | - Perform a post-extraction spike experiment to assess the presence and extent of matrix effects.[6] - Improve chromatographic separation to resolve AA-5-HT from interfering compounds. - Consider more rigorous sample cleanup methods like SPE or LLE to remove matrix components.[7] | |
| Poor Peak Shape in Chromatogram | Inappropriate HPLC/UPLC Conditions: The column, mobile phase, or gradient may not be suitable for AA-5-HT. | - A C18 reversed-phase column is commonly used for N-acyl serotonins.[4] - Optimize the mobile phase composition (e.g., water with 0.1% formic acid and acetonitrile (B52724)/methanol (B129727) with 0.1% formic acid) and gradient elution.[4] |
| Sample Overload: Injecting too much sample can lead to peak fronting or tailing. | - Dilute the sample extract before injection. | |
| Interference from Other Compounds | Co-eluting Isomers or Related Lipids: Other endogenous lipids with similar properties may co-elute and interfere with AA-5-HT detection. | - Optimize the chromatographic method to achieve baseline separation of AA-5-HT from potential interferences.[8][9] - Use highly selective Multiple Reaction Monitoring (MRM) transitions for detection.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the expected endogenous levels of AA-5-HT in biological samples?
A1: The endogenous levels of AA-5-HT are generally low and can vary depending on the tissue and physiological state. Studies have shown the presence of AA-5-HT in the jejunum and ileum of pigs and mice.[11] While specific concentrations in brain and plasma are not widely reported, they are expected to be in the low ng/g to pg/g range, similar to other N-acylethanolamines.
Q2: How stable is AA-5-HT during storage and sample preparation?
A2: N-acyl serotonins are reported to be fairly stable. One study found that related lipid derivatives of serotonin were stable in brain tissue extracts for up to 3 hours.[12] For long-term storage, it is recommended to keep samples at -80°C.[1] To prevent degradation during sample preparation, it is crucial to work at low temperatures and consider the use of antioxidants.[1]
Q3: What is a suitable internal standard for AA-5-HT quantification?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as Arachidonoyl Serotonin-d4. This type of internal standard has the same chemical and physical properties as AA-5-HT, allowing it to effectively correct for variability in extraction recovery and matrix effects.[5] If a deuterated standard is unavailable, a structurally similar N-acyl serotonin that is not endogenously present in the sample could be considered, though this is less ideal.
Q4: How can I optimize the MRM transitions for AA-5-HT and its internal standard?
A4: Optimization of MRM transitions is critical for achieving high sensitivity and selectivity.[10] This is typically done by infusing a standard solution of AA-5-HT and its deuterated internal standard into the mass spectrometer. First, the precursor ion (the protonated molecule [M+H]+) is identified in a full scan. Then, the precursor ion is fragmented, and the most intense and stable product ions are selected for the transitions. At least two transitions per compound are recommended for confident identification.
Q5: What are the key signaling pathways involving AA-5-HT?
A5: AA-5-HT is known to have a dual mechanism of action. It acts as an inhibitor of fatty acid amide hydrolase (FAAH), the enzyme that degrades the endocannabinoid anandamide (B1667382) (AEA).[5] By inhibiting FAAH, AA-5-HT increases the levels of AEA, which in turn can activate cannabinoid receptors. Additionally, AA-5-HT is an antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.[5]
Experimental Protocols
Protocol 1: Extraction of AA-5-HT from Brain Tissue
-
Homogenization: Weigh the frozen brain tissue and homogenize it in 2 ml of a cold (4°C) 1:1 mixture of methanol and acetonitrile containing a known amount of deuterated AA-5-HT as an internal standard.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Liquid-Liquid Extraction (Optional but Recommended): To the supernatant, add 2 ml of toluene, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes to separate the phases. Collect the upper organic phase.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification of AA-5-HT
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute AA-5-HT, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be empirically determined by optimizing for both AA-5-HT and the deuterated internal standard.
-
Visualizations
Caption: Experimental workflow for AA-5-HT quantification.
Caption: Dual signaling pathways of this compound.
Caption: Troubleshooting logic for AA-5-HT quantification.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. web.mit.edu [web.mit.edu]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Presence, formation and putative biological activities of N-acyl serotonins, a novel class of fatty-acid derived mediators, in the intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absence of bioactivity of lipid derivatives of serotonin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Pipetting of Viscous Arachidonoyl Serotonin Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring accurate and precise pipetting of viscous Arachidonoyl Serotonin (AA-5-HT) solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why are my pipetting results for this compound solutions inaccurate and inconsistent?
A1: this compound solutions, particularly at high concentrations, can be viscous. This viscosity leads to several challenges with standard pipetting techniques, including:
-
Liquid Adherence: The solution can stick to the inner surface of the pipette tip, resulting in incomplete delivery (under-delivery) when using the standard forward pipetting technique.[1][2][3]
-
Slow Flow: Viscous liquids flow more slowly, which can lead to aspiration of air if the plunger is released too quickly or if the tip is not immersed deeply enough in the solution.[3]
-
Bubble Formation: Rapid aspiration or dispensing can introduce air bubbles into the viscous solution, affecting the aspirated volume.[4]
Q2: What is the recommended pipetting technique for viscous solutions like this compound?
A2: For viscous liquids, the reverse pipetting technique is highly recommended to improve accuracy and precision.[1][2][3][5] Unlike forward pipetting, where the exact volume is aspirated and then dispensed, reverse pipetting involves aspirating an excess amount of liquid and then dispensing only the set volume. The remaining excess liquid is then discarded. This method minimizes the impact of the liquid film that remains on the tip's interior surface.[4]
Q3: How do I perform the reverse pipetting technique?
A3: To perform reverse pipetting:
-
Depress the plunger completely to the second stop.
-
Immerse the pipette tip into the this compound solution.
-
Slowly and smoothly release the plunger to the resting position to aspirate the liquid.
-
Withdraw the tip from the solution.
-
To dispense, press the plunger to the first stop. This will deliver the set volume.
-
A small amount of liquid will remain in the tip. Discard this residual liquid along with the tip, or return it to the source container.
Q4: Can I use standard pipette tips for viscous this compound solutions?
A4: While standard tips can be used with the correct technique, specialized tips can further improve accuracy. Consider using:
-
Wide-bore tips: These tips have a larger opening, which facilitates the aspiration and dispensing of viscous liquids.[1]
-
Low-retention tips: These tips have a hydrophobic inner surface that reduces the amount of liquid that adheres to the tip wall.
It is strongly advised not to cut standard pipette tips to create a wider opening, as this can severely compromise accuracy and repeatability.[1]
Q5: Are there any other best practices to improve the accuracy of pipetting viscous solutions?
A5: Yes, in addition to using the reverse pipetting technique, follow these best practices:
-
Slow and Consistent Speed: Aspirate and dispense the solution at a slow and consistent speed to prevent bubble formation and ensure the liquid has enough time to move.[1]
-
Pre-wet the Tip: Aspirate and dispense the liquid back into the source container two to three times before taking the actual measurement. This equilibrates the temperature and humidifies the air inside the tip, which can improve accuracy, especially for volatile solvents that may be used to dissolve this compound.
-
Consistent Immersion Depth: Immerse the tip to a consistent and shallow depth (2-3 mm) below the meniscus to avoid aspirating air and to minimize the amount of liquid clinging to the outside of the tip.[1]
-
Vertical Pipette Angle: Hold the pipette as close to vertical as possible during aspiration to ensure the correct volume is drawn into the tip.
-
Dispense Against the Wall: When dispensing, touch the pipette tip to the inner wall of the receiving vessel to help ensure all the liquid is transferred.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inaccurate (Low) Volume Dispensed | Using forward pipetting technique. | Switch to the reverse pipetting technique . This minimizes the effect of the liquid film remaining in the tip.[1][2][4] |
| Pipetting speed is too fast. | Aspirate and dispense the solution slowly and smoothly to allow the viscous liquid to move completely.[1] | |
| Liquid adhering to the tip wall. | Use low-retention pipette tips which have a hydrophobic surface to reduce liquid adherence. | |
| Inconsistent Results (Poor Precision) | Variable pipetting rhythm and speed. | Maintain a consistent and slow rhythm for both aspiration and dispensing for all samples. |
| Inconsistent immersion depth of the tip. | Ensure the pipette tip is immersed to the same shallow depth in the solution for each aspiration.[1] | |
| Air Bubbles in the Tip | Aspiration speed is too high. | Reduce the aspiration speed to prevent the formation of air bubbles.[4] |
| Tip is not immersed deeply enough. | Make sure the tip remains below the liquid surface throughout the aspiration. | |
| Liquid Dripping from the Tip | Improper tip fit. | Ensure the pipette tip is sealed correctly onto the pipette. |
| Temperature difference between the liquid and the air in the pipette. | Pre-wet the pipette tip by aspirating and dispensing the solution back into the source container a few times. |
Data Presentation
| Pipetting Technique | Target Volume (µL) | Mean Dispensed Volume (µL) | Accuracy (%) | Precision (CV%) |
| Forward Pipetting | 1000 | 985 | -1.5% | 1.8% |
| Reverse Pipetting | 1000 | 998 | -0.2% | 0.5% |
| Forward Pipetting | 100 | 97 | -3.0% | 2.5% |
| Reverse Pipetting | 100 | 99.5 | -0.5% | 0.8% |
Note: This data is illustrative and based on typical performance characteristics. Actual results may vary depending on the specific pipette, tips, and user technique.
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in a suitable solvent.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
Procedure:
-
Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Transfer the solid this compound to a volumetric flask.
-
Add a small amount of DMSO to the flask to dissolve the solid.
-
Vortex the solution until the this compound is completely dissolved.
-
Add DMSO to the flask to reach the final desired volume.
-
Mix the solution thoroughly by inverting the flask several times.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Fluorometric Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound on FAAH.
Materials:
-
FAAH enzyme (e.g., from rat liver microsomes)
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide)
-
This compound stock solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer.
-
In the wells of a 96-well black microplate, add the assay buffer, the FAAH enzyme, and the different concentrations of this compound or vehicle control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 465 nm emission) every minute for 30-60 minutes in a microplate reader pre-warmed to 37°C.
-
Calculate the rate of the reaction (the slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.
Mandatory Visualizations
Caption: Experimental workflow for FAAH inhibition assay.
Caption: Signaling pathway of this compound.
References
Validation & Comparative
Unveiling the Potency of Arachidonoyl Serotonin as a TRPV1 Antagonist: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Arachidonoyl Serotonin's (AA-5-HT) antagonist effect on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. We present a comprehensive analysis of its performance against other known TRPV1 antagonists, supported by experimental data and detailed methodologies, to aid in the evaluation and development of novel analgesic and anti-inflammatory therapeutics.
This compound (AA-5-HT) has emerged as a molecule of significant interest due to its dual functionality: inhibition of Fatty Acid Amide Hydrolase (FAAH) and antagonism of the TRPV1 receptor.[1] This dual action presents a promising therapeutic strategy for managing pain and inflammation. This guide delves into the specifics of its TRPV1 antagonist activity, offering a clear comparison with other established antagonists.
Comparative Antagonistic Potency at the TRPV1 Receptor
The inhibitory efficacy of a TRPV1 antagonist is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response. The data presented below, collated from various in-vitro studies, highlights the potent antagonistic activity of AA-5-HT against capsaicin-induced activation of both human and rat TRPV1 receptors.
| Antagonist | Target Receptor | Agonist (Concentration) | IC50 (nM) | Cell Line |
| This compound (AA-5-HT) | Human TRPV1 | Capsaicin (B1668287) (100 nM) | 37 | HEK-293 [2] |
| This compound (AA-5-HT) | Rat TRPV1 | Capsaicin (100 nM) | 40 | HEK-293 [3] |
| Capsazepine | Human TRPV1 | Capsaicin | 562 | -[1][4] |
| Iodo-resiniferatoxin (I-RTX) | Rat Spinal Cord Slices | Capsaicin | 86 | -[5] |
As evidenced by the data, AA-5-HT exhibits significantly higher potency in antagonizing the TRPV1 receptor compared to the classical antagonist, capsazepine. While I-RTX is a potent antagonist, AA-5-HT demonstrates comparable, if not superior, potency in cell-based assays. It is important to note that the precise mechanism of AA-5-HT's antagonism, whether competitive or non-competitive, has not been definitively established.[3]
Deciphering the Signaling Cascades
The activation of the TRPV1 channel by agonists like capsaicin initiates a cascade of intracellular signaling events, primarily driven by the influx of cations, particularly Ca2+. This leads to neuronal depolarization and the transmission of pain signals. The diagram below illustrates the general signaling pathway of TRPV1 activation and the proposed point of inhibition by antagonists like AA-5-HT.
Caption: TRPV1 signaling pathway and antagonist inhibition.
Experimental Validation Workflow
The validation of a TRPV1 antagonist typically involves a series of in-vitro experiments to determine its potency and efficacy. The following diagram outlines a standard experimental workflow for assessing the antagonist effect of a compound like AA-5-HT on TRPV1.
Caption: In-vitro validation workflow for a TRPV1 antagonist.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are crucial. The following outlines a typical methodology for an in-vitro calcium imaging assay used to determine the IC50 of a TRPV1 antagonist.
In-Vitro Calcium Imaging Assay for TRPV1 Antagonism
1. Cell Culture and Plating:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected with the human or rat TRPV1 gene.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain TRPV1 expression.
-
Plating: Cells are seeded into 96-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the experiment.
2. Compound Preparation:
-
Antagonist (AA-5-HT): A stock solution is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in assay buffer to achieve a range of final concentrations for the dose-response curve.
-
Agonist (Capsaicin): A stock solution is prepared in a suitable solvent and then diluted in assay buffer to a final concentration that elicits a submaximal response (typically around the EC80-EC90), such as 100 nM.[2]
3. Calcium Imaging:
-
Dye Loading: The cell culture medium is removed, and the cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). The cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Antagonist Incubation: After dye loading, the cells are washed to remove excess dye and then incubated with various concentrations of the antagonist (AA-5-HT) or vehicle control for a predetermined period.
4. Data Acquisition:
-
Baseline Measurement: The baseline fluorescence intensity is measured using a fluorescence plate reader.
-
Agonist Stimulation: The agonist (capsaicin) is added to the wells, and the change in fluorescence intensity is recorded over time.
5. Data Analysis:
-
Response Calculation: The peak fluorescence response following agonist addition is determined for each well.
-
Inhibition Calculation: The percentage of inhibition by the antagonist is calculated relative to the response in the vehicle-treated control wells.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
This comprehensive guide provides a foundational understanding of the antagonist effect of this compound on the TRPV1 receptor. The presented data and methodologies offer a valuable resource for researchers actively involved in the discovery and development of novel pain and inflammation therapeutics. The potent and dual-action nature of AA-5-HT underscores its potential as a lead compound for further investigation.
References
- 1. Capsazepine | TRP/TRPV Channel | Apoptosis | TargetMol [targetmol.com]
- 2. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
Confirming FAAH Inhibition: A Comparative Guide to Measuring Anandamide Levels
For researchers, scientists, and drug development professionals, confirming the efficacy of Fatty Acid Amide Hydrolase (FAAH) inhibitors is a critical step in the development of novel therapeutics targeting the endocannabinoid system. The primary method for this confirmation is the direct measurement of the primary substrate of FAAH, N-arachidonoylethanolamine, more commonly known as anandamide (B1667382) (AEA). This guide provides a comprehensive comparison of methodologies, supporting experimental data, and detailed protocols to aid in the accurate assessment of FAAH inhibition.
The inhibition of FAAH, an integral membrane enzyme, prevents the breakdown of anandamide, leading to its accumulation and enhanced signaling at cannabinoid receptors.[1][2][3] This elevation of endogenous anandamide is the key biomarker for assessing the in vivo activity of FAAH inhibitors. This guide will delve into the primary analytical methods for quantifying anandamide, present comparative data from studies utilizing various FAAH inhibitors, and provide detailed experimental protocols.
Measuring Anandamide: A Comparison of Key Methodologies
The two most common methods for quantifying anandamide levels in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation by chromatography, followed by mass-based detection and fragmentation for high specificity. | Antibody-based detection in a microplate format, with a colorimetric or chemiluminescent readout. |
| Specificity | High. Can distinguish between structurally similar molecules. | Moderate. Potential for cross-reactivity with other lipids. |
| Sensitivity | Very high (fmol to pmol range). | High (ng/mL range). |
| Sample Throughput | Lower. Requires individual sample processing and run times. | Higher. Can process multiple samples simultaneously on a 96-well plate. |
| Cost | High initial instrument cost and requires specialized expertise. | Lower cost per sample and more accessible instrumentation. |
| Validation | Considered the "gold standard" for quantitative analysis. | Useful for screening and relative quantification, but may require validation with LC-MS/MS. |
While LC-MS/MS is the gold standard for its superior specificity and sensitivity, ELISA kits offer a higher-throughput and more cost-effective alternative for screening and preliminary studies.[4][5]
Quantitative Data: The Effect of FAAH Inhibitors on Anandamide Levels
Numerous studies have demonstrated the dose-dependent increase in anandamide levels following the administration of various FAAH inhibitors. The following tables summarize key findings from preclinical and clinical research.
Preclinical Studies: Anandamide Levels in Rodent Brain
| FAAH Inhibitor | Dose | Brain Region | Fold Increase in Anandamide (vs. Vehicle) | Reference |
| URB597 | 0.3 mg/kg, i.p. | Whole Brain | 2-4 fold | [6] |
| URB597 | 3 mg/kg, s.c. | Brain | Significantly Increased | [7] |
| PF-3845 | 10 mg/kg, i.p. | Not Specified | Significantly Enhanced | [8] |
Clinical Studies: Anandamide Levels in Human Plasma and Cerebrospinal Fluid (CSF)
| FAAH Inhibitor | Dose | Matrix | Fold Increase in Anandamide (vs. Baseline/Placebo) | Reference |
| JNJ-42165279 | 10 mg, daily | Plasma | ~5.5-10 fold (peak) | [9] |
| JNJ-42165279 | 10 mg, daily | CSF | ~45 fold | [9] |
| JNJ-42165279 | 25 mg, daily | Plasma | Strong positive correlation with trough concentrations | [1][10] |
| Phenylmethylsulfonyl fluoride (B91410) (PMSF) | In vitro incubation | Plasma | 2.3 fold | [11] |
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the FAAH signaling pathway and a typical experimental workflow for confirming FAAH inhibition.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Anandamide Quantification in Brain Tissue by LC-MS/MS
This protocol is adapted from methodologies used in preclinical rodent studies.
-
Tissue Homogenization:
-
Immediately following collection, brain tissue is flash-frozen in liquid nitrogen and stored at -80°C.
-
For analysis, a known weight of the frozen tissue is homogenized in a solution of acetonitrile (B52724) containing an internal standard (e.g., anandamide-d8).
-
-
Lipid Extraction:
-
The homogenate is centrifuged at high speed (e.g., 14,000 x g) at 4°C.
-
The supernatant, containing the lipid fraction, is collected.
-
-
Sample Cleanup (Optional but Recommended):
-
The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
The extracted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatography: A reverse-phase C18 column is typically used with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used to detect the specific transition of the anandamide parent ion to a characteristic product ion.
-
Quantification: Anandamide concentration is determined by comparing the peak area of the analyte to that of the internal standard.
-
Protocol 2: Anandamide Quantification in Plasma by LC-MS/MS
This protocol is a general guideline for analyzing plasma samples.
-
Sample Collection and Preparation:
-
Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C.
-
An internal standard (e.g., anandamide-d4) is added to the plasma sample.
-
-
Protein Precipitation and Lipid Extraction:
-
Proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile or acetone).
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant containing the lipids is transferred to a new tube.
-
-
Solvent Evaporation and Reconstitution:
-
The solvent is evaporated under a gentle stream of nitrogen.
-
The dried lipid extract is reconstituted in a solvent compatible with the LC-MS/MS mobile phase.
-
-
LC-MS/MS Analysis:
-
The analysis proceeds as described in Protocol 1, with optimized chromatography and mass spectrometry parameters for plasma samples.
-
Protocol 3: Anandamide Quantification by ELISA
This protocol outlines the general steps for using a commercially available competitive ELISA kit.
-
Standard and Sample Preparation:
-
A standard curve is prepared by serially diluting a known concentration of anandamide.
-
Biological samples (plasma, serum, tissue homogenates) are prepared according to the kit's instructions, which may include dilution or extraction steps.
-
-
Competitive Binding:
-
Standards and samples are added to the wells of a microplate pre-coated with an anti-anandamide antibody.
-
A fixed amount of enzyme-conjugated anandamide is then added to each well.
-
During incubation, the anandamide in the sample competes with the enzyme-conjugated anandamide for binding to the antibody.
-
-
Washing and Substrate Addition:
-
The plate is washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.
-
-
Signal Detection and Quantification:
-
The reaction is stopped, and the absorbance is read using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of anandamide in the sample.
-
The concentration of anandamide in the samples is determined by interpolating from the standard curve.
-
References
- 1. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 6. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of the endocannabinoid anandamide in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of FAAH Inhibitors: Arachidonoyl Serotonin vs. URB597
In the landscape of endocannabinoid system research, Fatty Acid Amide Hydrolase (FAAH) inhibitors have emerged as a promising class of therapeutic agents. By preventing the degradation of endogenous cannabinoids like anandamide (B1667382), these inhibitors can potentiate its analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. This guide provides a detailed comparison of two notable FAAH inhibitors: the endogenously occurring Arachidonoyl Serotonin (B10506) (AA-5-HT) and the synthetic compound URB597.
Mechanism of Action and Potency
Both Arachidonoyl Serotonin and URB597 exert their primary effect by inhibiting the FAAH enzyme. However, their potency and target selectivity exhibit significant differences. URB597 is a highly potent and selective FAAH inhibitor with IC50 values in the low nanomolar range.[1][2][3][4] In contrast, this compound is a less potent FAAH inhibitor, with IC50 values typically in the micromolar range.[5][6][7]
A key distinguishing feature of this compound is its dual mechanism of action. Beyond FAAH inhibition, it also functions as a potent antagonist of the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel, a receptor involved in pain signaling.[6][8][9][10][11] This dual activity suggests a broader spectrum of potential therapeutic applications, particularly in the context of pain management.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for this compound and URB597, providing a clear comparison of their in vitro potency.
| Parameter | This compound (AA-5-HT) | URB597 |
| FAAH Inhibition IC50 | 1-12 µM[5][6] (one study reported 1.04 ± 0.13 µM[7]) | 0.5 nM (intact neurons)[1], 3 nM (human liver microsomes)[1][3][4], 4.6 nM (brain membranes)[1][2], 5 nM (rat brain)[3][4] |
| TRPV1 Antagonism IC50 | 37-40 nM (against capsaicin)[8][9][11], 70-100 nM[6] | Not applicable (not a primary target) |
| Selectivity | Dual inhibitor of FAAH and TRPV1 | Highly selective for FAAH[1][4], though some off-target effects on liver carboxylesterases have been noted[12][13] |
In Vivo Efficacy and Therapeutic Potential
Both compounds have demonstrated therapeutic potential in preclinical studies. URB597 has been shown to elevate brain anandamide levels and produce significant anxiolytic-like, antidepressant-like, and analgesic effects in rodent models.[4][14] These effects are typically mediated by the cannabinoid CB1 receptor.[4] Notably, URB597 generally does not induce the classic cannabinoid tetrad of effects (catalepsy, hypothermia, hyperphagia, and analgesia), suggesting a favorable side effect profile.[4]
This compound has also demonstrated potent analgesic effects in various pain models, with its efficacy being comparable to URB597 in some studies.[8] Its analgesic action is attributed to a combination of FAAH inhibition, leading to indirect CB1 receptor activation, and direct TRPV1 receptor antagonism.[8][9][11] Furthermore, AA-5-HT has exhibited anxiolytic-like properties in animal models.[10][15]
Experimental Protocols
In Vitro FAAH Inhibition Assay (Fluorometric Method)
This protocol outlines a general procedure for determining the IC50 value of a test compound against FAAH.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Test compound (this compound or URB597) dissolved in DMSO
-
Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Positive control inhibitor (e.g., JZL195)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive control in FAAH Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme Preparation: Prepare a working solution of the FAAH enzyme in pre-chilled FAAH Assay Buffer.
-
Assay Plate Setup: To the wells of the 96-well plate, add the assay buffer, enzyme solution, and either the test compound, positive control, or vehicle (for control wells).
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the AAMCA substrate solution to all wells.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~465 nm) kinetically over 10-60 minutes at 37°C.[16][17]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control wells. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Behavioral Assessment: Elevated Plus Maze (Anxiolytic Activity)
This protocol describes a standard behavioral test to assess the anxiolytic-like effects of FAAH inhibitors in mice.
Materials:
-
Elevated plus maze apparatus
-
Test animals (e.g., C57BL/6J mice)
-
Test compound (this compound or URB597)
-
Vehicle solution (e.g., 5% DMSO, 5% Tween 80 in sterile saline)[18]
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound or vehicle via i.p. injection at a specific time point before testing (e.g., 30 minutes).[19]
-
Behavioral Testing: Place the mouse in the center of the elevated plus maze, facing an open arm. Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Data Collection: Record the time spent in the open and closed arms, as well as the number of entries into each arm.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect. Compare the results between the drug-treated and vehicle-treated groups using appropriate statistical tests.[19]
Signaling Pathways and Experimental Workflows
Conclusion
Both this compound and URB597 are valuable tools for investigating the therapeutic potential of FAAH inhibition. URB597 stands out for its high potency and selectivity, making it an excellent probe for studying the specific consequences of FAAH blockade. This compound, with its dual action on FAAH and TRPV1, offers a multi-target approach that may be particularly beneficial for complex conditions like chronic pain, where both pathways play a significant role. The choice between these inhibitors will ultimately depend on the specific research question and the desired pharmacological profile. Further research, including direct comparative studies across a wider range of models, will be crucial to fully elucidate their respective therapeutic advantages.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 4. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fatty acid amide hydrolase inhibition and N‐arachidonoylethanolamine modulation by isoflavonoids: A novel target for upcoming antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of N-Arachidonoyl-Serotonin (AA-5-HT) in Sleep-Wake Cycle Architecture, Sleep Homeostasis, and Neurotransmitters Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (AA-5-HT) modulates general fear-like behavior and inhibits mesolimbic dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. caymanchem.com [caymanchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Arachidonoyl Serotonin and Capsazepine as TRPV1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Arachidonoyl Serotonin (AA-5-HT) and capsazepine (B1668289), two prominent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific scientific inquiries.
Introduction to TRPV1 and its Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[1] It functions as a molecular integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin.[1] Activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in depolarization of the neuron and the sensation of pain.[2] Consequently, TRPV1 has emerged as a significant target for the development of novel analgesics.[3]
TRPV1 antagonists are compounds that inhibit the activation of this channel, thereby blocking the transmission of pain signals. This guide focuses on a comparative analysis of two such antagonists: the endogenous compound this compound and the synthetic molecule capsazepine.
Mechanism of Action
This compound (AA-5-HT) exhibits a dual mechanism of action. Primarily, it acts as a direct antagonist of the TRPV1 receptor.[4][5] Additionally, AA-5-HT is an inhibitor of the fatty acid amide hydrolase (FAAH) enzyme.[4][6] FAAH is responsible for the degradation of endogenous cannabinoids like anandamide, which can also activate TRPV1.[7] By inhibiting FAAH, AA-5-HT can indirectly modulate the endocannabinoid system, which may contribute to its overall physiological effects.[4][6]
Capsazepine is a synthetic competitive antagonist of the TRPV1 receptor.[8][9] It was one of the first potent and selective antagonists to be discovered and has been widely used as a pharmacological tool to study the function of TRPV1.[8][9] It competes with capsaicin for the same binding site on the receptor, thereby preventing channel activation.[8]
Quantitative Comparison: Potency and Selectivity
The potency of TRPV1 antagonists is typically determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
| Compound | Target | Agonist (Concentration) | IC50 (nM) | Cell Line | Reference(s) |
| This compound | Human TRPV1 | Capsaicin (100 nM) | 37-40 | HEK-293 | [4][5][10] |
| Rat TRPV1 | Capsaicin (100 nM) | 37-40 | HEK-293 | [4][5][10] | |
| FAAH | Anandamide | 1,000-12,000 | Mouse Neuroblastoma | [10] | |
| Capsazepine | Rat TRPV1 | Capsaicin | 74-105 | HEK-293 | [10] |
| Human TRPV1 | Capsaicin | 105 | HEK-293 | [10] | |
| Rat TRPV1 | Capsaicin | 562 | Not Specified | ||
| Human Odontoblast-like Cells | Capsaicin | 20,950 | Primary Cells | [11] |
Selectivity:
-
This compound: Besides its primary action on TRPV1, AA-5-HT's inhibition of FAAH makes it a dual-acting compound. This can be advantageous for certain therapeutic applications but may complicate studies focused solely on TRPV1 antagonism.[4][6]
-
Capsazepine: While widely used as a TRPV1 antagonist, capsazepine is known to have off-target effects. It has been shown to inhibit nicotinic acetylcholine (B1216132) receptors and another TRP channel, TRPM8.[8] Furthermore, it exhibits low metabolic stability and poor pharmacokinetic properties, which can limit its in vivo applications.[8]
Experimental Data and Protocols
The following sections detail common experimental procedures used to characterize and compare TRPV1 antagonists.
In Vitro Assays
4.1.1. Calcium Imaging Assay
This is a widely used method to determine the in vitro potency of TRPV1 antagonists by measuring their ability to inhibit agonist-induced calcium influx in cells overexpressing the TRPV1 receptor.
-
Objective: To determine the IC50 value of the antagonist for the inhibition of capsaicin-induced calcium influx.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected with the human or rat TRPV1 gene are commonly used.
-
Methodology:
-
Cells are seeded in a 96-well plate and grown to confluence.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The antagonist is added at various concentrations and incubated.
-
The TRPV1 agonist, capsaicin (typically at a concentration of 100 nM), is then added to stimulate the channels.
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorescence plate reader or microscope.
-
The IC50 value is calculated from the dose-response curve.[10]
-
4.1.2. Electrophysiology (Patch-Clamp)
This technique provides a more direct measure of ion channel activity by recording the electrical currents flowing through the channel in response to an agonist, and how these currents are affected by an antagonist.
-
Objective: To characterize the inhibitory effect of the antagonist on capsaicin-activated currents in individual TRPV1-expressing cells.
-
Cell Preparation: HEK-293 cells expressing TRPV1 or primary sensory neurons (e.g., dorsal root ganglion neurons) are used.
-
Methodology:
-
A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration).
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Capsaicin is applied to the cell to elicit an inward current through TRPV1 channels.
-
The antagonist is then co-applied with capsaicin, and the reduction in the current amplitude is measured.
-
Dose-response curves can be generated to determine the IC50.
-
In Vivo Assays
4.2.1. Formalin Test
This is a widely used model of tonic chemical pain that is sensitive to various classes of analgesics.
-
Objective: To assess the analgesic efficacy of the antagonist in a model of inflammatory pain.
-
Animal Model: Typically performed in rats or mice.
-
Methodology:
-
A dilute solution of formalin is injected into the plantar surface of the animal's hind paw.
-
This injection elicits a biphasic pain response: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes).
-
The time the animal spends licking or biting the injected paw is recorded as a measure of pain.
-
The antagonist is administered prior to the formalin injection, and its effect on the duration of licking/biting in both phases is quantified.
-
4.2.2. Von Frey Test
This test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus becomes painful, which is a common symptom of neuropathic pain.
-
Objective: To evaluate the effect of the antagonist on mechanical hypersensitivity.
-
Animal Model: Rodent models of neuropathic pain (e.g., chronic constriction injury of the sciatic nerve).
-
Methodology:
-
Animals are placed on an elevated mesh floor.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The force at which the animal withdraws its paw is recorded as the paw withdrawal threshold.
-
The antagonist is administered, and its ability to increase the paw withdrawal threshold is measured.
-
Summary and Conclusion
Both this compound and capsazepine are valuable tools for studying the TRPV1 channel. The choice between them will depend on the specific research question.
-
This compound offers higher potency for TRPV1 and the intriguing aspect of dual FAAH inhibition, which may be relevant for studies on the interplay between the endocannabinoid and endovanilloid systems.[4][5][10] Its endogenous nature also makes it a compound of physiological interest.
-
Capsazepine , despite its lower potency and off-target effects, has a long history of use as a selective TRPV1 antagonist and a large body of literature supporting its application.[8][10] However, researchers should be mindful of its limitations, particularly in in vivo studies where its pharmacokinetic properties may be a concern.[8]
For studies requiring high specificity for TRPV1, it is crucial to consider the potential confounding effects of capsazepine's off-target activities and AA-5-HT's dual action. Newer, more selective TRPV1 antagonists are also available and may be more suitable for certain applications. This guide provides a foundational comparison to aid in the informed selection and application of these widely used TRPV1 antagonists.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. criver.com [criver.com]
- 3. 2.10. von Frey Test for Determining Mechanical Allodynia [bio-protocol.org]
- 4. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. bio-protocol.org [bio-protocol.org]
A Comparative Analysis of Arachidonoyl Serotonin and Anandamide: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two key endogenous lipid signaling molecules: Arachidonoyl Serotonin (B10506) (AA-5-HT) and N-arachidonoylethanolamine (Anandamide or AEA). Both molecules play significant roles in various physiological processes, but their distinct biochemical properties and mechanisms of action present different opportunities for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their biosynthesis, signaling pathways, and receptor interactions, supported by quantitative data and experimental methodologies.
At a Glance: Key Differences and Similarities
| Feature | Arachidonoyl Serotonin (AA-5-HT) | Anandamide (B1667382) (AEA) |
| Primary Role | Dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and antagonist of Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[1][2] | Endocannabinoid neurotransmitter/neuromodulator.[3] |
| Primary Targets | FAAH, TRPV1 channels.[1][2] | Cannabinoid receptors (CB1 and CB2), TRPV1 channels.[3] |
| Mode of Action | Enzyme inhibition and receptor antagonism.[1] | Receptor-mediated signaling.[3] |
| Biosynthesis | Likely involves the conjugation of arachidonic acid with serotonin. | Hydrolysis of N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) by multiple pathways including NAPE-specific phospholipase D (NAPE-PLD).[4][5] |
| Degradation | Metabolized by cytochrome P450 enzymes. | Primarily hydrolyzed by Fatty Acid Amide Hydrolase (FAAH).[6] |
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and Anandamide, focusing on their interactions with key protein targets.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Species | Binding Affinity (Kᵢ) | Notes | Reference(s) |
| Anandamide | CB1 | Mouse | > 10,000 nM | Very weak ligand. When amidohydrolases are inhibited, the Kᵢ is significantly lower, indicating susceptibility to degradation in tissue-based assays. | [7][8] |
| Anandamide | CB2 | Rat | > 30,000 nM | Very weak ligand. | [7] |
| This compound | CB1 | Mouse | > 10,000 nM | Very weak ligand. | [7] |
| This compound | CB2 | Rat | No displacement up to 30 µM | Does not significantly bind to CB2 receptors. | [7] |
Table 2: Enzyme Inhibition and Receptor Antagonism
| Compound | Target | Species | IC₅₀ | Notes | Reference(s) |
| This compound | FAAH | Rat Basophilic Leukemia Cells | 5,600 nM | Inhibits the enzyme responsible for anandamide degradation. | [9] |
| This compound | TRPV1 | Rat | 37-40 nM | Acts as a potent antagonist against capsaicin-induced activation. | [2] |
| This compound | TRPV1 | Human | 37-40 nM | Acts as a potent antagonist against capsaicin-induced activation. | [2] |
| Anandamide | TRPV1 | Rat | - | Acts as an agonist, activating the channel. | [6] |
Signaling Pathways: Distinct Mechanisms of Action
While both molecules are derived from arachidonic acid, their signaling pathways diverge significantly, leading to different physiological effects.
Anandamide Signaling
Anandamide primarily functions as a retrograde messenger, being synthesized on-demand in postsynaptic neurons. It travels backward across the synapse to bind to presynaptic CB1 receptors, leading to the inhibition of neurotransmitter release.[10] This mechanism is crucial for modulating synaptic plasticity. Anandamide also activates TRPV1 channels, contributing to pain perception and other sensory processes.[6]
This compound Signaling
This compound's primary mechanism is twofold. Firstly, it inhibits FAAH, the enzyme that breaks down anandamide.[1] This leads to an indirect increase in anandamide levels, thereby potentiating endocannabinoid signaling through CB1 receptors. Secondly, AA-5-HT is a potent antagonist of TRPV1 channels, blocking the influx of cations that leads to neuronal excitation and the sensation of pain.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jneurosci.org [jneurosci.org]
- 5. The Interplay of Exogenous Cannabinoid Use on Anandamide and 2-Arachidonoylglycerol in Anxiety: Results from a Quasi-Experimental Ad Libitum Study [mdpi.com]
- 6. Modulation of the Serotonin System by Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
validating the analgesic effects of AA-5-HT with control compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic effects of N-arachidonoyl-serotonin (AA-5-HT) against relevant control compounds, supported by experimental data. AA-5-HT has emerged as a promising therapeutic candidate due to its dual-action mechanism, inhibiting fatty acid amide hydrolase (FAAH) and antagonizing the transient receptor potential vanilloid-1 (TRPV1) receptor.[1][2][3] This unique profile suggests its potential efficacy in treating both acute and chronic pain states.[2]
Comparative Analysis of Analgesic Efficacy
The analgesic properties of AA-5-HT have been validated in various preclinical models of pain. The following tables summarize the quantitative data from key studies, comparing the effects of AA-5-HT with standard control compounds.
| Compound | Target(s) | In Vitro Potency (IC50) | Key In Vivo Effects | Reference |
| AA-5-HT | FAAH inhibitor, TRPV1 antagonist | FAAH: 1-12 µM TRPV1: 37-40 nM (rat), 70-100 nM (human) | Strong analgesic activity in acute and chronic pain models.[1][2] | [1][3] |
| AM251 | CB1 receptor antagonist | - | Reverses the analgesic effects of AA-5-HT.[1] | [1] |
| Capsazepine | TRPV1 antagonist | - | Dose-dependently inhibits the analgesic effect of AA-5-HT.[1] | [1] |
| URB597 | Selective FAAH inhibitor | - | Mimics some of the analgesic effects of AA-5-HT when co-administered with a TRPV1 antagonist.[4] | [5][4] |
| I-RTX (5'-iodoresiniferatoxin) | Selective TRPV1 antagonist | - | Mimics some of the analgesic effects of AA-5-HT when co-administered with an FAAH inhibitor.[5][4] | [5][4] |
| Vehicle (e.g., 0.9% NaCl) | - | - | No analgesic effect.[1] | [1] |
Table 1: In Vitro and In Vivo Comparison of AA-5-HT and Control Compounds. This table highlights the dual-target engagement of AA-5-HT and the specific mechanisms of action of the control compounds used to validate its analgesic effects.
| Pain Model | Test Species | AA-5-HT Effect | Control Compound Effect | Reference |
| Formalin Test (Acute Inflammatory Pain) | Rat | Reduces nociceptive behavior in both early and late phases.[1] | AM251: Reverses AA-5-HT's effect. Capsazepine: Dose-dependently inhibits AA-5-HT's effect. | [1] |
| Chronic Constriction Injury (Neuropathic Pain) | Rat | Reverses mechanical allodynia and thermal hyperalgesia.[1] | AM251: Reverses AA-5-HT's effect on both allodynia and hyperalgesia. AM630 (CB2 antagonist): No effect. | [1] |
| Tail-Flick Test (Thermal Nociception) | Rat | Induces analgesia.[5][4] | URB597 + I-RTX: Mimics the analgesic effect of AA-5-HT. | [5][4] |
Table 2: Efficacy of AA-5-HT in Preclinical Pain Models. This table summarizes the analgesic effects of AA-5-HT in different pain modalities and the impact of control compounds on its activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are outlines of the key experimental protocols used to assess the analgesic effects of AA-5-HT.
Formalin Test
The formalin test is a widely used model of tonic, localized inflammatory pain.
-
Animals: Male Wistar rats are typically used.[4]
-
Acclimatization: Animals are placed in observation chambers for a period of time before the experiment to allow for acclimatization to the environment.
-
Compound Administration: AA-5-HT, control compounds, or vehicle are administered, often via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, at a predetermined time before formalin injection.
-
Induction of Nociception: A small volume (e.g., 50 µL) of a dilute formalin solution (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection), representing acute nociception, and the late phase (15-60 minutes post-injection), reflecting inflammatory pain.
-
Data Analysis: The total time spent in nociceptive behaviors during each phase is quantified and compared between treatment groups.
Chronic Constriction Injury (CCI) of the Sciatic Nerve
The CCI model is a common method for inducing neuropathic pain.
-
Surgery: Under anesthesia, the sciatic nerve of one hind limb is exposed, and loose ligatures are placed around it.
-
Post-operative Recovery: Animals are allowed to recover for a period of time (e.g., 7 days) during which neuropathic pain symptoms develop.
-
Assessment of Mechanical Allodynia: Mechanical sensitivity is measured using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.
-
Assessment of Thermal Hyperalgesia: Thermal sensitivity is assessed using a radiant heat source (e.g., plantar test). The latency to paw withdrawal is measured.
-
Compound Administration: AA-5-HT, control compounds, or vehicle are administered, and the assessments of allodynia and hyperalgesia are repeated at specified time points.
-
Data Analysis: Changes in paw withdrawal threshold (mechanical allodynia) and paw withdrawal latency (thermal hyperalgesia) are compared between treatment groups.
Visualizing the Mechanisms and Workflows
To better understand the underlying pathways and experimental procedures, the following diagrams are provided.
Caption: Dual-action signaling pathway of AA-5-HT.
Caption: General workflow for assessing analgesic efficacy.
References
- 1. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The analgesic effect of N-arachidonoyl-serotonin, a FAAH inhibitor and TRPV1 receptor antagonist, associated with changes in rostral ventromedial medulla and locus coeruleus cell activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Arachidonoyl Serotonin and Capsaicin: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between key molecular probes is critical for advancing discovery. This guide provides a comprehensive, data-driven comparison of two prominent modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel: the endogenous lipid Arachidonoyl Serotonin (B10506) (AA-5-HT) and the archetypal vanilloid, capsaicin (B1668287).
While both compounds interact with the TRPV1 receptor, a key player in pain and inflammation signaling, their mechanisms of action and downstream consequences diverge significantly. Capsaicin, the pungent compound in chili peppers, is a potent agonist that activates and subsequently desensitizes the channel.[1][2][3][4][5][6][7][8][9] In contrast, Arachidonoyl Serotonin, an endogenous signaling molecule, exhibits a dual inhibitory profile, acting as a TRPV1 antagonist and an inhibitor of fatty acid amide hydrolase (FAAH).[10][11][12][13][14][15][16][17][18] This guide will dissect these differences through a detailed examination of their respective signaling pathways, quantitative pharmacological data, and the experimental protocols used to elucidate their activities.
Molecular Mechanism and Signaling Pathways
Capsaicin's interaction with TRPV1 is characterized by direct binding to a pocket formed by the channel's transmembrane segments, which stabilizes the open state of the channel.[2][6] This leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of sensory neurons and the sensation of heat and pain.[1][3][5][6][19][20] Prolonged exposure to capsaicin leads to a state of desensitization, where the channel becomes less responsive to further stimuli, a property harnessed for its analgesic effects.[3][4][7]
This compound, on the other hand, functions as a TRPV1 antagonist, blocking the channel and preventing its activation by agonists like capsaicin.[10][14][16] Its second mode of action is the inhibition of FAAH, the enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).[10][11][12][13] By inhibiting FAAH, AA-5-HT increases the endogenous levels of AEA, which can then act on cannabinoid receptors (CB1 and CB2) and also modulate TRPV1 activity.[10][11] This dual action suggests a more complex and potentially nuanced modulation of the pain and inflammatory pathways compared to the direct agonism of capsaicin.
Figure 1: Capsaicin Signaling Pathway.
Figure 2: this compound Dual Signaling Pathway.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for this compound and capsaicin, providing a direct comparison of their potency at their respective targets. It is important to note that values can vary depending on the experimental system and conditions.
| Parameter | This compound (AA-5-HT) | Capsaicin | Reference |
| Primary Target | TRPV1 Antagonist, FAAH Inhibitor | TRPV1 Agonist | [10],[1] |
| IC50 (TRPV1 Antagonism) | 37-40 nM (against 100 nM capsaicin) | N/A | [10][14][16] |
| IC50 (FAAH Inhibition) | 12 µM | N/A | [13] |
| EC50 (TRPV1 Agonism) | N/A | Sub-micromolar range | [21] |
| Reported Concentrations in Peppers | N/A | 0.1 mg/g to 60 mg/g (dry weight) | [22][23] |
Experimental Protocols
The investigation of both this compound and capsaicin's effects on TRPV1 often relies on similar in vitro assays. A common and robust method is the calcium imaging assay using fluorescent indicators.
TRPV1 Activation Assay Using Calcium Imaging
This protocol is suitable for screening compounds for TRPV1 modulation in a high-throughput format.
Objective: To measure the activation or inhibition of TRPV1 channels by monitoring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay buffer (e.g., HBSS)
-
Test compounds (this compound, capsaicin)
-
TRPV1 antagonist (e.g., capsazepine) for control
-
Microplate reader with fluorescence detection and kinetic reading capabilities or a fluorescence microscope
Methodology:
-
Cell Seeding: Plate HEK293-hTRPV1 cells into 96-well or 384-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM in assay buffer) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Incubation (for Antagonist Testing): To test for antagonism, pre-incubate the cells with various concentrations of the antagonist (e.g., this compound) for a defined period (e.g., 10-20 minutes) before agonist addition.
-
Baseline Fluorescence Reading: Measure the baseline fluorescence intensity of each well before adding the agonist.
-
Agonist Addition: Add the TRPV1 agonist (e.g., capsaicin at its EC80 concentration) to the wells. For agonist testing, add various concentrations of the test compound.
-
Kinetic Fluorescence Reading: Immediately after agonist addition, measure the fluorescence intensity kinetically over time (e.g., every 1-2 seconds for 1-3 minutes). The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. For antagonists, the IC50 value is calculated from the concentration-response curve. For agonists, the EC50 value is determined.
Figure 3: Experimental Workflow for TRPV1 Calcium Imaging Assay.
Conclusion
This compound and capsaicin, while both interacting with the TRPV1 channel, represent fundamentally different tools for researchers. Capsaicin is a powerful and specific agonist, invaluable for studying the activation and desensitization of TRPV1 and for inducing a nociceptive response. Its direct and potent action makes it a benchmark for agonist screening.
This compound, with its dual-action as a TRPV1 antagonist and FAAH inhibitor, offers a more complex pharmacological profile. This makes it a valuable tool for investigating the interplay between the endocannabinoid and endovanilloid systems in pain and inflammation. Its endogenous nature also suggests a role in physiological and pathophysiological processes, making it a compelling subject for further research and potential therapeutic development. The choice between these two compounds will ultimately depend on the specific research question and the desired experimental outcome. This guide provides the foundational information necessary for making that informed decision.
References
- 1. Capsaicin - Wikipedia [en.wikipedia.org]
- 2. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of capsaicin action: recent learnings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Integrating TRPV1 Receptor Function with Capsaicin Psychophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Capsaicin Receptor in the Pain Pathway [jstage.jst.go.jp]
- 9. The capsaicin receptor: a heat-activated ion channel in the pain pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Role of N-Arachidonoyl-Serotonin (AA-5-HT) in Sleep-Wake Cycle Architecture, Sleep Homeostasis, and Neurotransmitters Regulation [frontiersin.org]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. caymanchem.com [caymanchem.com]
- 14. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wikiwand.com [wikiwand.com]
- 16. researchgate.net [researchgate.net]
- 17. scbt.com [scbt.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Determination of Capsaicin and Dihydrocapsaicin in Capsicum Fruit Samples using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
Assessing the Specificity of Arachidonoyl Serotonin for FAAH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonoyl Serotonin (AA-5-HT) is an endogenous signaling lipid that has garnered significant interest for its dual inhibitory action on Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA), and its inhibition represents a promising therapeutic strategy for pain, inflammation, and anxiety.[2] This guide provides a comprehensive comparison of AA-5-HT's specificity for FAAH against other key enzymes in the endocannabinoid and inflammatory pathways, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound (AA-5-HT) and a comparator compound against key enzymatic targets. This data highlights the notable dual activity of AA-5-HT.
| Compound | Target | IC50 Value | Notes |
| This compound (AA-5-HT) | FAAH | 12 µM | Mixed-type inhibition observed in mouse neuroblastoma cells.[3] |
| TRPV1 | 37-40 nM | Antagonist activity against capsaicin-induced activation in HEK-293 cells.[4] | |
| MAGL | Much lower sensitivity than for FAAH | While a specific IC50 is not reported, studies indicate significantly weaker inhibition.[4] | |
| COX-1 | Data not available | - | |
| COX-2 | Data not available | - | |
| OMDM106 (Carbamate Analog) | FAAH | 0.5 µM | A more potent FAAH inhibitor. |
| TRPV1 | Inactive | Lacks the TRPV1 antagonist activity of AA-5-HT. |
Signaling Pathways and Experimental Workflows
The dual inhibition of FAAH and TRPV1 by AA-5-HT leads to a unique pharmacological profile. The following diagrams illustrate the involved signaling pathways and a general experimental workflow for assessing inhibitor specificity.
Figure 1. Dual signaling pathways of this compound.
Figure 2. General workflow for assessing inhibitor specificity.
Experimental Protocols
FAAH Inhibition Assay (Fluorometric)
This protocol is based on the method used to determine the IC50 of AA-5-HT against FAAH.
Objective: To determine the in vitro potency of a test compound to inhibit FAAH activity by measuring the cleavage of a fluorogenic substrate.
Materials:
-
FAAH enzyme source (e.g., homogenates of mouse neuroblastoma N18TG2 cells)
-
FAAH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Test compound (this compound) and known FAAH inhibitor (positive control)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Prepare homogenates of mouse neuroblastoma N18TG2 cells as the source of FAAH.
-
Compound Preparation: Prepare serial dilutions of this compound and a positive control inhibitor in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the FAAH enzyme preparation to wells containing the assay buffer and varying concentrations of the test compound or controls.
-
Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: ~350 nm, Emission: ~460 nm) over time (kinetic assay) or after a fixed incubation period (endpoint assay).
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
TRPV1 Antagonism Assay (Calcium Imaging)
This protocol is based on the method used to determine the antagonistic activity of AA-5-HT on TRPV1 channels.[4]
Objective: To determine the in vitro potency of a test compound to antagonize agonist-induced calcium influx in cells overexpressing the TRPV1 receptor.
Materials:
-
HEK-293 cells stably expressing human or rat TRPV1
-
Cell culture medium and reagents
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
TRPV1 agonist (e.g., Capsaicin)
-
Test compound (this compound) and known TRPV1 antagonist (positive control)
-
96-well black, clear-bottom microplates
-
Fluorescence microscope or plate reader with calcium imaging capabilities
Procedure:
-
Cell Culture: Culture HEK-293 cells expressing TRPV1 in appropriate conditions. Seed the cells into 96-well plates and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specific time (e.g., 30-60 minutes) at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate them with varying concentrations of this compound or a positive control antagonist.
-
Agonist Stimulation: Add a fixed concentration of the TRPV1 agonist (e.g., 100 nM Capsaicin) to the wells to stimulate calcium influx.
-
Calcium Measurement: Immediately measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity.
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition of the agonist-induced calcium influx for each concentration of the antagonist. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.
Conclusion
The available data demonstrates that this compound is a potent inhibitor of the TRPV1 channel and a moderately potent, mixed-type inhibitor of FAAH. Its activity against MAGL is significantly lower, suggesting a degree of selectivity for FAAH over this related enzyme. The lack of quantitative data for COX-1 and COX-2 inhibition warrants further investigation to fully elucidate the complete selectivity profile of AA-5-HT. The dual activity of AA-5-HT on FAAH and TRPV1 presents a unique pharmacological profile that may offer therapeutic advantages, particularly in the context of pain and inflammation, by simultaneously modulating the endocannabinoid and vanilloid systems. This guide provides a framework for researchers to understand and further investigate the specificity and therapeutic potential of this intriguing endogenous molecule.
References
Arachidonoyl Serotonin: A Comparative Analysis of its Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonoyl Serotonin (B10506) (AA-5-HT) is an endogenous lipid signaling molecule with a unique pharmacological profile, exhibiting inhibitory activity against Fatty Acid Amide Hydrolase (FAAH) and antagonistic effects at the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor.[1][2][3] This dual action makes it a molecule of significant interest for therapeutic development, particularly in the areas of analgesia, anxiety, and sleep modulation. This guide provides a comparative analysis of the cross-reactivity of AA-5-HT with its known targets and other relevant receptors, supported by available experimental data and detailed methodologies.
Quantitative Analysis of Receptor Interactions
The primary molecular targets of Arachidonoyl Serotonin are the enzyme FAAH and the ion channel TRPV1. Its interaction with cannabinoid receptors, particularly CB1, is considered to be indirect. There is a notable lack of published data regarding the direct binding affinity of AA-5-HT for serotonin (5-HT) receptors.[4]
| Target | Species | Assay Type | Measured Activity | Value | Reference Compound | Notes |
| FAAH | Mouse (Neuroblastoma) | Enzyme Inhibition | IC50 | 12 µM | - | AA-5-HT acts as a tight-binding, competitive inhibitor of FAAH.[2][5] |
| TRPV1 | Human (recombinant) | Functional Antagonism (Calcium Influx) | IC50 | 37-40 nM | Capsaicin (100 nM) | AA-5-HT behaves as a potent antagonist at both human and rat TRPV1 receptors.[1][3] |
| Rat (recombinant) | Functional Antagonism (Calcium Influx) | IC50 | 37-40 nM | Capsaicin (100 nM) | Consistent antagonistic activity observed across species.[1][3] | |
| Cannabinoid Receptor 1 (CB1) | - | - | - | Inactive | - | AA-5-HT is reported to be inactive at CB1 receptors, suggesting a lack of direct binding.[2][6] Its effects on the cannabinoid system are indirect, resulting from FAAH inhibition and subsequent elevation of anandamide (B1667382) levels.[1][2] |
| Cannabinoid Receptor 2 (CB2) | - | - | - | No available data | - | While the endogenous cannabinoid 2-AG is a primary ligand for CB2, there is no specific data on the direct binding of AA-5-HT to this receptor.[7] |
| Serotonin (5-HT) Receptors | - | - | - | No available data | - | Despite its structural serotonin moiety, there is a lack of published scientific literature detailing the binding affinity of this compound for any of the 5-HT receptor subtypes.[4] |
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound are primarily mediated through two distinct pathways: the inhibition of the endocannabinoid-degrading enzyme FAAH and the direct antagonism of the TRPV1 ion channel.
FAAH Inhibition and Endocannabinoid System Modulation
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[2] By inhibiting FAAH, AA-5-HT increases the synaptic levels of AEA. This elevation of endogenous AEA leads to an indirect activation of cannabinoid receptor 1 (CB1), contributing to the analgesic and anxiolytic effects of AA-5-HT.[1][6]
TRPV1 Receptor Antagonism
TRPV1 is a non-selective cation channel activated by various noxious stimuli, including heat, protons, and capsaicin.[8] Activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in neuronal depolarization and the sensation of pain. AA-5-HT directly binds to and antagonizes the TRPV1 receptor, preventing its activation by agonists and thereby producing analgesic effects.[1][3]
Experimental Protocols
Fluorometric Assay for FAAH Inhibition
This protocol outlines a general method for determining the inhibitory activity of this compound against FAAH using a fluorometric substrate.
Workflow Diagram:
Materials:
-
Recombinant FAAH enzyme
-
This compound (test inhibitor)
-
Known FAAH inhibitor (positive control, e.g., URB597)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the desired solvent (e.g., DMSO).
-
Dilute the FAAH enzyme and the fluorogenic substrate in cold assay buffer to the desired working concentrations.
-
-
Assay Plate Setup:
-
Add a small volume of the this compound dilutions or vehicle control to the wells of the microplate.
-
Add the diluted FAAH enzyme solution to all wells except for the no-enzyme control wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity kinetically over a set period or as an endpoint reading at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme control wells).
-
Calculate the percentage of FAAH inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[9][10][11][12][13]
-
TRPV1 Antagonism Assay via Calcium Imaging
This protocol describes a method for assessing the antagonistic activity of this compound on TRPV1 channels expressed in a cell line using a calcium-sensitive fluorescent dye.
Workflow Diagram:
Materials:
-
HEK293 cells stably expressing human TRPV1 (hTRPV1)
-
Cell culture medium and supplements
-
This compound (test antagonist)
-
TRPV1 agonist (e.g., Capsaicin)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Culture and Plating:
-
Culture the hTRPV1-HEK293 cells under standard conditions.
-
Plate the cells into a 96-well microplate and allow them to adhere and form a confluent monolayer.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive dye like Fluo-4 AM according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period at 37°C.
-
-
Inhibitor Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add solutions of this compound at various concentrations or vehicle control to the respective wells and incubate for a defined period.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence reader and begin recording the baseline fluorescence.
-
Add a solution of the TRPV1 agonist (e.g., capsaicin) to all wells to stimulate the channels.
-
Continue to record the fluorescence intensity to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the change in fluorescence intensity in response to the agonist for each concentration of this compound.
-
Calculate the percentage of inhibition of the agonist response.
-
Plot the percent inhibition against the logarithm of the antagonist concentration to determine the IC50 value.[8][14][15][16][17]
-
Conclusion
This compound demonstrates a distinct cross-reactivity profile, primarily acting as a potent dual inhibitor of FAAH and antagonist of the TRPV1 receptor. Its effects on the cannabinoid system, particularly CB1 receptor signaling, are indirect and a consequence of FAAH inhibition. While its chemical structure contains a serotonin moiety, there is a current lack of scientific evidence to support any direct interaction with 5-HT receptors. The provided experimental protocols offer a framework for researchers to further investigate the pharmacological properties of this and similar compounds. Future research focusing on a broad off-target screening panel would be invaluable to fully elucidate the complete receptor interaction profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. N-arachidonoyl-serotonin, a dual FAAH and TRPV1 blocker, inhibits the retrieval of contextual fear memory: Role of the cannabinoid CB1 receptor in the dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. content.abcam.com [content.abcam.com]
- 13. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Dual FAAH/TRPV1 Inhibitors: A Superior Approach to Pain and Inflammation Management
A new class of dual-action inhibitors targeting both Fatty Acid Amide Hydrolase (FAAH) and Transient Receptor Potential Vanilloid 1 (TRPV1) is emerging as a promising therapeutic strategy for pain and inflammation. By simultaneously modulating two key pathways involved in nociception, these compounds offer the potential for enhanced efficacy and a more favorable side-effect profile compared to single-target agents.
This guide provides a comprehensive comparison of dual FAAH/TRPV1 inhibitors with selective FAAH and TRPV1 inhibitors, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the advantages of this dual-target approach.
The Rationale for Dual Inhibition: Overcoming the Limitations of Selective Agents
The endocannabinoid system plays a crucial role in regulating pain, inflammation, and mood. The primary catabolic enzyme for the endocannabinoid anandamide (B1667382) (AEA) is FAAH. Inhibition of FAAH leads to elevated levels of AEA, which in turn activates cannabinoid receptors (CB1 and CB2) to produce analgesic and anti-inflammatory effects. However, the clinical efficacy of selective FAAH inhibitors has been hampered by the fact that AEA also activates TRPV1, a non-selective cation channel that acts as a sensor for noxious stimuli, including heat, protons, and capsaicin. This activation of TRPV1 can lead to a pro-nociceptive effect, counteracting the beneficial effects of FAAH inhibition.[1]
Dual FAAH/TRPV1 inhibitors are designed to overcome this limitation. By simultaneously blocking FAAH to increase endogenous AEA levels and antagonizing the TRPV1 receptor, these compounds can harness the full therapeutic potential of the endocannabinoid system while mitigating the undesirable pro-nociceptive effects of TRPV1 activation. This dual action is expected to result in a more robust and sustained analgesic and anti-inflammatory response.[1][2]
Comparative Performance Data
The following tables summarize quantitative data from preclinical studies, comparing the in vitro potency and in vivo efficacy of representative dual FAAH/TRPV1 inhibitors with selective FAAH and TRPV1 inhibitors.
Table 1: In Vitro Potency of Representative Inhibitors
| Compound | Target(s) | IC50 (FAAH) | IC50 (TRPV1) | Reference |
| Dual Inhibitors | ||||
| N-Arachidonoyl-serotonin (AA-5-HT) | FAAH/TRPV1 | 1–12 µM | 37–270 nM | [3] |
| Compound 2r | FAAH/TRPV1 | Strong Inhibition | Strong Antagonism | [2] |
| Selective Inhibitors | ||||
| URB597 | FAAH | Potent Inhibitor | - | [4] |
| PF-04457845 | FAAH | 7.2 nM | - | [5] |
| SB366791 | TRPV1 | - | Potent Antagonist | [4] |
Table 2: In Vivo Efficacy in Preclinical Pain and Inflammation Models
| Compound | Model | Species | Efficacy | Comparison | Reference |
| Dual Inhibitors | |||||
| N-Arachidonoyl-serotonin (AA-5-HT) | Carrageenan-induced hyperalgesia | Mouse | Greater efficacy than selective inhibitors | More effective than selective FAAH or TRPV1 inhibitors alone. | [3] |
| Compound 2r | Formalin-induced pain (Phase II) | Mouse | Powerful analgesic effects | - | [2] |
| Compound 2r | Carrageenan-induced paw edema | Rat | Desirable anti-inflammatory activity | - | [2] |
| OMDM-198 | Formalin-induced nocifensive behavior (Phase II) | Mouse | Inhibition of nocifensive behavior | Efficacy similar to selective FAAH inhibitor URB-597 and TRPV1 antagonist SB366791. | [1][4] |
| OMDM-198 | Carrageenan-induced paw thermal hyperalgesia and edema | Mouse | Inhibition of hyperalgesia and edema | - | [4] |
| Selective Inhibitors | |||||
| PF-04457845 | Osteoarthritis pain | Human | Lack of efficacy in Phase II clinical trial | Less effective than naproxen. | [3] |
Signaling Pathways and Mechanism of Action
The synergistic effect of dual FAAH/TRPV1 inhibitors stems from their ability to modulate the endocannabinoid signaling pathway at two critical points.
Figure 1: Mechanism of action of a dual FAAH/TRPV1 inhibitor.
As depicted in Figure 1, FAAH in the presynaptic neuron degrades AEA. A dual inhibitor blocks this degradation, leading to increased AEA levels. This elevated AEA then acts on the postsynaptic CB1 receptor to produce analgesia. Simultaneously, the dual inhibitor blocks the activation of the TRPV1 channel by AEA and other noxious stimuli, thereby preventing the transmission of pain signals.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Formalin-Induced Pain Test in Mice
This model assesses nociceptive behavior in two distinct phases: an initial acute phase (neurogenic pain) followed by a longer-lasting tonic phase (inflammatory pain).
Protocol:
-
Habituation: Mice are individually placed in observation chambers for at least 30 minutes to acclimate to the environment.[6]
-
Drug Administration: The test compound (dual inhibitor, selective inhibitor, or vehicle) is administered at a predetermined time before formalin injection.
-
Formalin Injection: A 20 µl solution of 2.5% formalin is injected subcutaneously into the plantar surface of the right hind paw.[2][6]
-
Observation: The time the animal spends licking, biting, or shaking the injected paw is recorded. The observation period is typically divided into two phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 or 20-40 minutes post-injection).[1][6]
-
Data Analysis: The total time spent in nociceptive behavior is calculated for each phase and compared between treatment groups.
Figure 2: Experimental workflow for the formalin-induced pain test.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of novel compounds.
Protocol:
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.[7]
-
Drug Administration: The test compound or vehicle is administered, typically intraperitoneally, 30-60 minutes before the carrageenan injection.[7][8]
-
Carrageenan Injection: A 100 µl of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[3][7]
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7]
-
Data Analysis: The increase in paw volume (edema) is calculated by subtracting the baseline volume from the post-injection volume. The percentage of inhibition of edema by the test compound is calculated relative to the vehicle-treated group.
Figure 3: Experimental workflow for the carrageenan-induced paw edema model.
Advantages and Future Directions
The dual inhibition of FAAH and TRPV1 represents a rational and promising approach to the development of novel analgesics and anti-inflammatory agents. The key advantages include:
-
Enhanced Efficacy: By targeting two distinct but interconnected pathways, dual inhibitors can produce a more profound therapeutic effect than selective agents.[3][9]
-
Improved Side-Effect Profile: This approach may avoid the central nervous system side effects associated with direct cannabinoid receptor agonists and the hyperthermia sometimes observed with selective TRPV1 antagonists.[2]
-
Broader Therapeutic Potential: The modulation of both the endocannabinoid and TRPV1 systems could be beneficial in a wide range of conditions, including neuropathic pain, inflammatory pain, and potentially other disorders involving these pathways.
Future research in this area will likely focus on the development of more potent and selective dual inhibitors with optimized pharmacokinetic properties. Further clinical investigation is needed to validate the therapeutic potential of this innovative approach in human patients. The continued exploration of dual-target strategies holds significant promise for the future of pain and inflammation management.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. inotiv.com [inotiv.com]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Unveiling the Behavioral Impact of Arachidonoyl Serotonin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Arachidonoyl Serotonin (B10506) (AA-5-HT) is an endogenous lipid signaling molecule with a unique dual-action mechanism, positioning it as a compelling compound for therapeutic development. This guide provides an objective comparison of the behavioral changes induced by AA-5-HT against other key pharmacological alternatives. The information is supported by experimental data, detailed methodologies, and visualizations of the underlying signaling pathways to aid in research and development.
At a Glance: Comparative Behavioral Performance
The behavioral effects of Arachidonoyl Serotonin stem from its dual role as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) and an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This unique profile distinguishes it from compounds that target only one of these pathways.
| Behavioral Test | Compound | Dosage | Key Findings | Reference(s) |
| Formalin Test (Nociception) | This compound (AA-5-HT) | 5 mg/kg, i.p. (rat) | Significantly inhibited the second phase of nocifensive behavior. This effect was prevented by the CB1 receptor antagonist AM251 and the TRPV1 antagonist capsazepine. | [1][2] |
| URB597 (FAAH Inhibitor) | 3 mg/kg, s.c. (rat) | Effective in reducing thermal hyperalgesia at day 7 post-injury, similar to AA-5-HT. | [1] | |
| Capsazepine (TRPV1 Antagonist) | 2.5 mg/kg, i.p. (rat) | Inactive on its own in the formalin test but blocked the anti-hyperalgesic effect of AA-5-HT. | [1][2] | |
| Elevated Plus Maze (Anxiety) | This compound (AA-5-HT) | 0.1, 0.5, 1, 2.5 mg/kg, i.p. (mouse) | Showed an anxiolytic-like effect, increasing the percentage of time spent in the open arms at lower doses. | [3] |
| URB597 (FAAH Inhibitor) | 0.1, 0.5, 1 mg/kg, i.p. (mouse) | Also demonstrated anxiolytic-like effects, increasing open arm exploration. | [3] | |
| Contextual Fear Conditioning | This compound (AA-5-HT) | 0.3 mg/kg, i.p. (mouse) | Inhibited the retrieval of contextual fear memory (reduced freezing). This effect was blocked by the CB1 antagonist AM251. | [4] |
| URB597 + SB366791 (FAAH-I + TRPV1-A) | 0.3 mg/kg + 1 mg/kg, i.p. (mouse) | The combination mimicked the fear-reducing effect of AA-5-HT. | [4] | |
| Light/Dark Box & Open Field (Anxiety/Locomotion) | This compound (AA-5-HT) | 1 mg/kg | In low-anxiety mouse strains (C57BL/6J), it did not significantly affect anxiety-related behaviors. However, in high-anxiety strains (BALB/cJ), it increased rearing and locomotion in the light/dark box. | [5][6] |
Delving Deeper: Signaling Pathways and Mechanisms of Action
This compound's behavioral effects are orchestrated through a complex interplay of the endocannabinoid and endovanilloid systems.
By inhibiting FAAH, AA-5-HT prevents the breakdown of the endocannabinoid anandamide (AEA), leading to its accumulation.[7] This elevated AEA then activates cannabinoid receptor 1 (CB1), a G-protein coupled receptor.[1] CB1 receptor activation, in turn, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, which collectively suppress the release of neurotransmitters like GABA and glutamate.[8][9] This reduction in neurotransmitter release in key brain regions, such as the amygdala and hippocampus, is thought to mediate the anxiolytic and fear-reducing effects.[9]
Concurrently, AA-5-HT directly antagonizes the TRPV1 receptor, a non-selective cation channel involved in pain sensation.[1][2] This blockade prevents the influx of ions that would typically lead to nociceptive signaling. The dual action is synergistic; by blocking TRPV1, AA-5-HT may prevent potential pro-nociceptive or anxiogenic effects of high concentrations of AEA at this receptor, thereby directing the elevated AEA signaling towards the anxiolytic and analgesic pathways mediated by CB1 receptors.[4]
Experimental Workflows
The validation of behavioral changes induced by this compound and its alternatives relies on a battery of standardized rodent behavioral assays.
Experimental Protocols
Light/Dark Box Test
This assay is used to assess anxiety-like behavior in rodents. The apparatus consists of a box divided into a large, brightly lit compartment and a smaller, dark compartment.
-
Apparatus: A two-compartment box, typically with the light chamber comprising two-thirds of the space and illuminated (e.g., 400-600 lux), and the dark chamber comprising the remaining one-third and being unlit. An opening connects the two chambers.
-
Procedure: A single animal is placed in the center of the lit compartment and allowed to explore freely for a set duration (e.g., 5-10 minutes).
-
Parameters Measured:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between compartments.
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the light compartment.
Open Field Test
This test assesses general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
-
Procedure: The animal is placed in the center of the arena and allowed to explore for a defined period (e.g., 5-10 minutes).
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Rearing frequency.
-
-
Interpretation: A decrease in the time spent in the center is indicative of anxiety-like behavior (thigmotaxis). Changes in total distance traveled can indicate effects on general motor activity.
Fear Conditioning Test
This paradigm evaluates associative fear learning and memory.
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a cue delivery system (e.g., speaker for an auditory cue). A different context is used for cued fear testing.
-
Procedure:
-
Conditioning: The animal is placed in the chamber and presented with a neutral conditioned stimulus (CS; e.g., a tone) that co-terminates with an aversive unconditioned stimulus (US; e.g., a mild footshock).
-
Contextual Fear Test: 24 hours later, the animal is returned to the same chamber, and freezing behavior (a fear response) is measured in the absence of the CS and US.
-
Cued Fear Test: The animal is placed in a novel context and, after a baseline period, is presented with the CS. Freezing behavior is measured.
-
-
Parameters Measured:
-
Percentage of time spent freezing.
-
-
Interpretation: A reduction in freezing during the contextual or cued test suggests an impairment in fear memory retrieval or expression.
Formalin Test
This model is used to assess nociceptive (pain) responses.
-
Procedure: A dilute solution of formalin is injected into the plantar surface of the animal's hind paw. The animal is then placed in an observation chamber.
-
Phases of Response:
-
Phase 1 (Acute): 0-5 minutes post-injection, characterized by immediate, sharp pain.
-
Phase 2 (Inflammatory): 15-40 minutes post-injection, representing tonic pain and inflammation.
-
-
Parameters Measured:
-
Time spent licking, biting, or flinching the injected paw.
-
-
Interpretation: Analgesic compounds are expected to reduce the duration of nocifensive behaviors, particularly in the second phase.
This guide provides a foundational understanding of the behavioral effects of this compound in comparison to other relevant compounds. The detailed protocols and mechanistic insights are intended to facilitate further research and the development of novel therapeutics targeting the endocannabinoid and endovanilloid systems.
References
- 1. The endocannabinoid system in modulating fear, anxiety, and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-arachidonoyl-serotonin, a dual FAAH and TRPV1 blocker, inhibits the retrieval of contextual fear memory: Role of the cannabinoid CB1 receptor in the dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (AA-5-HT) modulates general fear-like behavior and inhibits mesolimbic dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "this compound (AA-5-HT) Modulates Exploratory Anxiety-Related" by Timothy Glenn Freels [digitalcommons.memphis.edu]
- 7. benchchem.com [benchchem.com]
- 8. Stress Regulates Endocannabinoid-CB1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The endocannabinoid system in anxiety, fear memory and habituation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Arachidonoyl Serotonin
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Arachidonoyl Serotonin (AA-5HT), a selective FAAH and TRPV1 channel inhibitor. Adherence to these protocols is crucial, as this substance should be treated as hazardous material.[1][2]
Chemical and Physical Properties
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of key data for this compound.
| Property | Value | Reference |
| CAS Registry Number | 187947-37-1 | [1][3] |
| Molecular Formula | C30H42N2O2 | [1][3] |
| Molecular Weight | 462.7 g/mol | [1][3] |
| Purity | ≥98% | [1][3] |
| Appearance | Supplied as a solution in methyl acetate (B1210297) or as an oil | [1][4] |
| Storage Temperature | -80°C | [1] |
| Solubility | Ethanol (~30 mg/ml), DMSO (~15 mg/ml), DMF (~30 mg/ml) | [1] |
| Stability | ≥2 years at -80°C | [1] |
Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[2]
-
Lab Coat: A standard laboratory coat must be worn.[2]
-
Respiratory Protection: If there is a risk of generating aerosols, a NIOSH-approved respirator should be used.[2]
Step-by-Step Disposal Procedure
This compound waste must be managed as hazardous chemical waste.[2] Under no circumstances should it be disposed of in the regular trash or poured down the drain.[2]
Step 1: Waste Identification and Segregation
-
Treat all materials that have come into contact with this compound as hazardous waste. This includes the pure substance, solutions, and contaminated items such as pipette tips, gloves, and bench paper.[2]
-
Segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions.[2]
Step 2: Waste Containment and Labeling
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
Step 3: Storage of Waste
-
Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials.
-
Ensure the storage area is well-ventilated.
Step 4: Scheduling Waste Pickup
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[2]
-
Complete all necessary waste disposal forms as required by your EHS department.[2]
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is critical to contain the situation and prevent exposure.
-
Evacuate: For large spills or spills in poorly ventilated areas, evacuate the immediate vicinity.[2]
-
Alert: Inform your supervisor and your institution's EHS department about the spill.[2]
-
Contain: If it is safe to do so, prevent the spill from spreading by using appropriate absorbent materials.[2]
-
Clean-up: Follow your institution's specific procedures for cleaning up chemical spills. All materials used for the clean-up must be disposed of as hazardous waste.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of Arachidonoyl Serotonin: A Comprehensive Guide
For Immediate Implementation by Laboratory Professionals
Arachidonoyl Serotonin, a potent enzyme inhibitor and signaling molecule, requires meticulous handling to ensure the safety of researchers and the integrity of experimental outcomes.[1] While a comprehensive Safety Data Sheet (SDS) with specific quantitative exposure limits for this compound is not publicly available, it is prudent to treat this compound as hazardous.[2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on best practices for handling potent bioactive lipids and the known hazards of its common solvent, methyl acetate (B1210297).
Immediate Safety Concerns & Personal Protective Equipment (PPE)
This compound is often supplied in a methyl acetate solution, which is a highly flammable liquid and vapor that causes serious eye irritation and may cause drowsiness or dizziness.[2][3][4][5] The toxicological properties of this compound itself have not been thoroughly investigated, and it should be handled as a potentially hazardous substance.[2][6] Therefore, stringent adherence to PPE guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Justification & Best Practices |
| Eye/Face Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes of the methyl acetate solution and contact with the neat compound, which can cause serious eye irritation.[2][3][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Prevents skin contact. Since it is often in a solvent, gloves must be resistant to methyl acetate. Always inspect gloves for tears or holes before use and change them frequently. |
| Skin & Body Protection | Laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | Methyl acetate vapors can cause drowsiness or dizziness.[2][3][4][5] A fume hood is essential to control airborne concentrations and minimize inhalation exposure. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental consistency.
Step 1: Receiving and Inspection
-
Upon receipt, inspect the package for any signs of damage or leaks.
-
Verify that the product identity and quantity match the order.
-
Ensure the container is tightly sealed.
Step 2: Storage
-
Store this compound at the recommended temperature, typically -80°C or -20°C, to ensure its stability.[2][3]
-
Store in a designated, clearly labeled area for potent compounds.
-
If supplied in methyl acetate, store in a flammable liquid storage cabinet, away from heat, sparks, and open flames.[2][3][5]
Step 3: Preparation and Use
-
All handling of open containers must be conducted in a chemical fume hood.
-
To change the solvent, evaporate the methyl acetate under a gentle stream of nitrogen.[2]
-
When dissolving in a new solvent (e.g., ethanol, DMSO, DMF), ensure the solvent is purged with an inert gas.[2]
-
Avoid creating aerosols or dust if handling the neat oil or solid form.
-
Wash hands thoroughly after handling and before leaving the laboratory.[2]
Step 4: Disposal
-
Dispose of all waste materials, including empty vials, pipette tips, and contaminated gloves, as hazardous chemical waste.
-
Do not dispose of this compound or its solutions down the drain.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
Emergency Procedures
Rapid and correct response to emergencies can significantly mitigate risks.
Table 2: Emergency Response Plan
| Emergency Situation | Procedural Steps |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while flushing. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] 2. Remove contact lenses if present and easy to do.[2][3] 3. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air.[2][3] 2. If breathing is difficult, provide oxygen. 3. If the individual is not breathing, begin artificial respiration. 4. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention. |
| Small Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). 4. Collect the absorbed material into a sealed container for hazardous waste disposal. 5. Clean the spill area with soap and water. |
| Large Spill | 1. Evacuate the laboratory and alert others. 2. Activate the fire alarm if the spill involves a significant amount of flammable solvent. 3. Contact your institution's emergency response team. |
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its common solvent, methyl acetate.
Table 3: Quantitative Data
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₃₀H₄₂N₂O₂ | [2] |
| Molecular Weight | 462.7 g/mol | [2][3] |
| Storage Temperature | -80°C or -20°C | [2][3] |
| Stability | ≥ 2 years at recommended storage | [2][3] |
| Solubility in Ethanol | ~30 mg/mL | [2] |
| Solubility in DMSO | ~15 mg/mL | [2] |
| Solubility in DMF | ~30 mg/mL | [3] |
| Methyl Acetate (Solvent) | ||
| CAS Number | 79-20-9 | [2][3][4] |
| Boiling Point | 57 °C (134.6 °F) | [4] |
| Flash Point | -13 °C (8.6 °F) | [4] |
| OSHA PEL (TWA) | 200 ppm (610 mg/m³) | [4] |
| NIOSH REL (TWA) | 200 ppm (610 mg/m³) | [4] |
| NIOSH REL (STEL) | 250 ppm (760 mg/m³) | [4] |
By implementing these safety protocols and operational plans, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
